1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMSJUIMZULLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349865 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132834-58-3 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Trifluoromethyl-pyridin-2-yl)-piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Introduction
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, which incorporates a trifluoromethyl-substituted pyridine ring linked to a piperazine moiety, imparts unique physicochemical properties that are highly advantageous for the development of bioactive molecules. The trifluoromethyl group is well-known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a valuable intermediate in medicinal chemistry.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application and safe handling.
| Property | Value | Reference |
| Molecular Formula | C10H12F3N3 | [2][3] |
| Molecular Weight | 231.22 g/mol | [2][3] |
| Appearance | White to slightly yellow crystalline chunks or powder | [1][2] |
| Melting Point | 43-46 °C | [2] |
| Boiling Point | 122 °C at 2 mmHg | [2] |
| CAS Number | 132834-58-3 | [2][4] |
Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5]
Synthesis of this compound
The primary synthetic route to this compound involves the coupling of piperazine with a suitable trifluoromethylpyridine precursor. The most common and industrially scalable method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-(trifluoromethyl)pyridine and piperazine. An alternative, more modern approach is the palladium-catalyzed Buchwald-Hartwig amination, which offers a broader substrate scope and often proceeds under milder conditions.[6][7]
Synthetic Workflow Overview
Caption: Overview of the synthetic pathway to this compound.
Synthesis of the Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine
The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is a crucial starting material and its synthesis is a key step in the overall process. It is typically prepared from the readily available and inexpensive 3-methylpyridine through a multi-step sequence.[8][9] This transformation involves chlorination and trifluoromethylation of the pyridine ring.[10] While several methods exist, a common industrial approach involves the vapor-phase chlorination and fluorination of 3-picoline (3-methylpyridine).[10]
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a robust and widely used method for the synthesis of N-arylpiperazines.[11] In this reaction, the electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack by piperazine at the C-2 position, facilitating the displacement of the chloride leaving group.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution for the synthesis of the target compound.
Experimental Protocol:
-
To a solution of piperazine (3.0 equivalents) in a suitable solvent such as toluene or dimethylformamide (DMF), add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent).
-
The use of excess piperazine serves both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[6][12] This method is particularly useful when the SNAr reaction is sluggish or requires harsh conditions. It involves the use of a palladium catalyst and a suitable phosphine ligand.[13]
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of the target compound.
Experimental Protocol:
-
To an oven-dried flask, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent), piperazine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOtBu, K2CO3, 2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous solvent (e.g., toluene, dioxane) and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization.
Characterization of this compound
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperazine moiety. The protons on the piperazine ring typically appear as two multiplets in the aliphatic region (around 3.0-4.0 ppm). The pyridine protons will be in the aromatic region (around 6.5-8.5 ppm) and will exhibit splitting patterns consistent with their substitution.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trifluoromethyl group, the pyridine ring carbons, and the piperazine carbons. The carbon of the CF3 group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group, providing definitive evidence of its presence.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 232.1. The fragmentation pattern would likely involve cleavage of the piperazine ring.[14]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid, is typically employed.
-
Gas Chromatography (GC): GC can also be used to assess purity, particularly if the compound is sufficiently volatile and thermally stable.
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a valuable building block in several areas of research and development.
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of a wide range of pharmacologically active molecules.[1] The piperazine moiety is a common scaffold in many approved drugs, often acting as a linker between different pharmacophores.[15][16] The trifluoromethylpyridine portion can contribute to improved efficacy and pharmacokinetic properties.[10] Derivatives of this compound are being investigated for their potential in treating neurological disorders.[1]
Agrochemicals
The trifluoromethylpyridine moiety is present in a number of commercially successful pesticides and herbicides.[10] Piperazine derivatives have also been explored for their potential as plant activators, inducing systemic acquired resistance against plant viruses.[17][18] The synthesis of novel derivatives based on the this compound scaffold is a promising strategy for the development of new agrochemicals with enhanced efficacy and favorable environmental profiles.[1]
Conclusion
This compound is a compound of significant synthetic utility. The synthetic methods described herein, particularly nucleophilic aromatic substitution and Buchwald-Hartwig amination, provide reliable and scalable routes to this important intermediate. Its robust characterization using modern analytical techniques ensures its quality for downstream applications. The continued exploration of this scaffold in medicinal and agricultural chemistry is expected to yield novel and impactful discoveries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound [oakwoodchemical.com]
- 4. This compound | 132834-58-3 [amp.chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2 - chloro -5 - (trifluoromethyl) pyridine research - Master's thesis - Dissertation [dissertationtopic.net]
- 9. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine IUPAC name and synonyms
An In-depth Technical Guide: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. We will delve into its chemical identity, including its IUPAC name and various synonyms, and present its key physicochemical properties. The guide details a standard, field-proven synthetic methodology, offering insights into the reaction mechanism and experimental considerations. Furthermore, we explore the compound's critical role as a versatile building block in the design and development of novel molecules within the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Introduction: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry and material science, certain molecular scaffolds emerge as "privileged structures" due to their consistent appearance in biologically active compounds. The piperazine ring is one such scaffold, a six-membered heterocycle containing two nitrogen atoms at opposite positions. Its unique conformational flexibility and ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility, make it a cornerstone in drug design, particularly for agents targeting the central nervous system (CNS).[1]
When this valuable piperazine moiety is chemically linked to a 5-(trifluoromethyl)pyridine group, the resulting compound, This compound , becomes a highly strategic building block. The trifluoromethyl (-CF3) group is a powerful bioisostere that can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] The pyridine ring itself is a common feature in many pharmaceuticals. This guide synthesizes the technical data, synthetic protocols, and applications of this compound, providing a foundational resource for its use in research and development.
Chemical Identity and Physicochemical Properties
The precise identification of a chemical compound is fundamental to scientific rigor and reproducibility. This section outlines the nomenclature and core properties of this compound.
Nomenclature and Identification
-
IUPAC Name: this compound
-
Synonyms: The compound is referenced in literature and commercial catalogs under several names, including:
Core Physicochemical Data
The quantitative properties of the compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 132834-58-3 | [2][3][4][6][7] |
| Molecular Formula | C₁₀H₁₂F₃N₃ | [2][3][7] |
| Molecular Weight | 231.22 g/mol | [2][5][7] |
| Appearance | White to slightly yellow crystalline powder/chunks | [2][3] |
| Melting Point | 43-46 °C | [3] |
| Boiling Point | 122 °C @ 2 mmHg | [3] |
| Purity | Typically ≥97-99% | [2][3] |
A hydrochloride salt of this compound is also available, with the CAS Number 128263-65-0.[8]
Synthesis and Mechanistic Insights
The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is widely adopted due to its reliability and the commercial availability of the starting materials.
The SₙAr Reaction Pathway
The core of the synthesis involves the reaction of an electron-deficient pyridine ring, activated by the electron-withdrawing trifluoromethyl group, with the nucleophilic piperazine.
Caption: General synthetic route via Nucleophilic Aromatic Substitution.
Experimental Protocol: A Self-Validating System
This protocol describes a standard laboratory-scale synthesis.
Objective: To synthesize this compound.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Piperazine (3.0-5.0 eq)
-
High-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Deionized water
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-5-(trifluoromethyl)pyridine and the solvent.
-
Addition of Nucleophile: Add piperazine to the flask. Using an excess of piperazine serves two purposes: it acts as the nucleophile and also as a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.
-
Heating: Heat the reaction mixture to 120-140 °C and maintain for 4-12 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Causality Note: The product is significantly more soluble in the organic solvent (ethyl acetate) than in water, while the excess piperazine and its salt form are more soluble in the aqueous phase. This allows for efficient separation.
-
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.
Applications in Research and Development
The value of this compound lies in its role as a versatile intermediate for creating a diverse range of more complex molecules.
A Versatile Scaffold for Chemical Libraries
The secondary amine (-NH) of the piperazine ring is a convenient handle for further chemical modification. Researchers can easily perform reactions such as acylation, alkylation, arylation, or sulfonylation at this position to generate large libraries of related compounds for screening.
Caption: Scaffold for generating diverse chemical libraries.
Pharmaceutical and Agrochemical Relevance
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, with particular applications in the development of drugs targeting neurological disorders.[9] The combination of the CNS-penetrant piperazine core and the metabolism-stabilizing trifluoromethyl group is highly advantageous.
-
Agrochemical Innovation: In agricultural chemistry, this scaffold is used to formulate new pesticides and herbicides.[9] The trifluoromethyl group can enhance the potency and environmental stability of these agents.[9] A recent study highlighted that novel derivatives of trifluoromethylpyridine piperazine act as plant activators, inducing systemic acquired resistance against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[10]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a strategic tool for innovation. Its robust synthesis, combined with the favorable properties imparted by its constituent moieties, ensures its continued relevance in the discovery of new medicines and crop protection agents. Future research will likely focus on developing more sustainable and efficient catalytic methods for its synthesis and exploring the biological activity of novel derivatives in a wider range of therapeutic areas, from oncology to infectious diseases. The foundational knowledge presented in this guide serves as a critical starting point for any scientist looking to leverage the potential of this powerful molecular building block.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1-(5-Trifluoromethyl-pyridin-2-yl)-piperazine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 6. This compound | 132834-58-3 [amp.chemicalbook.com]
- 7. This compound [oakwoodchemical.com]
- 8. This compound hydrochloride | 128263-65-0 [m.chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Piperazine Derivatives
This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of trifluoromethylpyridine piperazine derivatives. Designed for researchers, scientists, and professionals in drug development and agrochemical science, this document synthesizes current knowledge, explains the rationale behind experimental designs, and provides actionable protocols to facilitate further research in this promising area of medicinal and agricultural chemistry.
Introduction: A Strategic Union of Privileged Scaffolds
In the landscape of modern chemical biology, the strategic combination of well-established pharmacophores is a cornerstone of rational drug and pesticide design. The trifluoromethylpyridine and piperazine moieties each represent "privileged scaffolds"—structures that are recurrent in biologically active compounds due to their favorable physicochemical and pharmacokinetic properties.
The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1][2]. When appended to a pyridine ring , a common N-heterocycle in pharmaceuticals, it creates a versatile building block for exploring novel chemical space[2][3].
The piperazine ring is a symmetrical diamine that serves as a flexible and highly adaptable linker[4][5]. Its basic nitrogens are readily functionalized, allowing for the precise tuning of a molecule's solubility, pKa, and interactions with target proteins. Piperazine is a key component in numerous approved drugs, demonstrating its value in modulating biological activity and improving pharmacokinetic profiles[6][7].
The conjugation of these two scaffolds yields trifluoromethylpyridine piperazine derivatives, a class of compounds that has demonstrated significant potential, particularly in the domain of agricultural science as potent antiviral and antifungal agents[4][8][9]. This guide will dissect the synthesis, mechanisms, and experimental validation of these activities.
Core Synthesis Strategy
The primary synthetic route to trifluoromethylpyridine piperazine derivatives involves a modular approach, typically beginning with a nucleophilic substitution reaction. This strategy allows for the systematic variation of substituents to perform structure-activity relationship (SAR) studies.
Causality in Synthesis Design:
The choice of a nucleophilic substitution pathway is deliberate. The piperazine moiety, with its two secondary amine nitrogens, acts as an excellent nucleophile. One nitrogen can be used to connect to the trifluoromethylpyridine core, while the other remains available for the introduction of diverse chemical groups (R-groups). This modularity is critical for efficiently building a library of compounds to screen for biological activity. The use of a base like potassium carbonate (K2CO3) is standard to deprotonate the piperazine nitrogen, enhancing its nucleophilicity for efficient reaction with the pyridine core.
General Synthesis Workflow Diagram
Caption: General workflow for the synthesis of trifluoromethylpyridine piperazine derivatives.
Section 1: Potent Antiviral Activity in Phytopathology
A significant body of research highlights the efficacy of trifluoromethylpyridine piperazine derivatives as novel plant activators, demonstrating robust antiviral activity against devastating plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV)[4][5][10].
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
Rather than acting directly on the virus, many of these derivatives function as plant activators . They trigger the plant's own defense mechanisms, leading to a state of heightened immunity known as Systemic Acquired Resistance (SAR)[4][11]. This is a highly desirable mode of action as it is less prone to the development of resistance compared to direct-acting virucides.
The activation of SAR by these compounds is characterized by several key events:
-
Upregulation of Defense Enzymes: Treatment with active derivatives leads to a measurable increase in the activity of key defense-related enzymes, including Superoxide Dismutase (SOD), Polyphenol Oxidase (PPO), and Phenylalanine Ammonialyase (PAL)[4][5][10].
-
Activation of the Phenylpropanoid Pathway: PAL is the gateway enzyme to the phenylpropanoid pathway, which produces a wide array of secondary metabolites crucial for plant defense, such as flavonoids and lignin[4][5]. Activation of this pathway strengthens the plant's physical and chemical barriers against pathogens.
-
Inhibition of Viral Assembly: In some cases, a more direct mechanism may also be at play. For instance, molecular docking studies suggest that certain derivatives can bind effectively to the CMV coat protein, potentially interfering with the self-assembly of new virus particles[8].
Signaling Pathway: Plant Defense Activation
Caption: Proposed mechanism of plant defense activation by trifluoromethylpyridine piperazine derivatives.
Quantitative Data: Antiviral Efficacy
The antiviral activities are typically quantified by the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Compound ID | Target Virus | Activity Type | EC50 (µg/mL) | Reference Compound (Ningnanmycin) EC50 (µg/mL) | Source |
| A16 | TMV | Protective | 18.4 | 50.2 | [4][5][10] |
| A3 | TMV | Protective | 20.2 | 50.2 | [4][5] |
| A10 | TMV | Inactivation | 54.5 | 38.0 | [4][5] |
| A16 | CMV | Protective | 347.8 | 359.6 | [4][5][10] |
| S11 | CMV | Curative | 73.9 | 314.7 | [8] |
| S8 | CMV | Protective | 95.0 | 171.4 | [8] |
| S8 | CMV | Inactivation | 18.1 | 38.4 | [8] |
Experimental Protocol: Half-Leaf Method for Antiviral Activity Assay
This protocol is a standard method for evaluating the protective activity of compounds against local lesion-forming viruses like TMV.
Principle: One half of a leaf is treated with the test compound, and the other half is treated with a control solvent. Both halves are then inoculated with the virus. The compound's efficacy is determined by comparing the number of lesions that form on the treated half versus the control half. This internal control on each leaf minimizes variability due to leaf age or position.
Step-by-Step Methodology:
-
Plant Cultivation: Grow host plants (e.g., Nicotiana tabacum L.) under controlled greenhouse conditions until they reach the 6-8 leaf stage.
-
Compound Preparation: Dissolve the synthesized trifluoromethylpyridine piperazine derivatives in a suitable solvent (e.g., DMSO) to create a stock solution, then dilute to the final test concentrations (e.g., 500, 250, 125 µg/mL) with sterile water containing a surfactant like Tween-20 to ensure even spreading.
-
Application: Select healthy, uniform leaves. Using a small brush or cotton swab, gently apply the test solution to the right half of the upper leaf surface. Apply the solvent control solution to the left half of the same leaf. Allow the leaves to air dry.
-
Virus Inoculation: 24 hours after compound application, lightly dust the entire leaf surface with carborundum (an abrasive). Using a sterile swab, gently rub a purified TMV solution (e.g., 5-10 µg/mL) over the entire leaf surface.
-
Incubation and Observation: Rinse the inoculated leaves with water to remove excess virus and abrasive. Keep the plants in a humid environment for 2-3 days to allow for lesion development.
-
Data Collection and Analysis: Count the number of local lesions on both the treated and control halves of each leaf. Calculate the percent inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the number of lesions on the control half and T is the number of lesions on the treated half.
-
-
EC50 Determination: Plot the inhibition percentages against the compound concentrations and use regression analysis to calculate the EC50 value.
Section 2: Broad-Spectrum Antifungal Activity
In addition to antiviral properties, this chemical class has been successfully adapted to create potent antifungal agents. By incorporating an acrylamide fragment, researchers have developed derivatives with significant activity against a range of pathogenic plant fungi.
Key Findings and SAR Insights
A study on acrylamide derivatives containing trifluoromethylpyridine and piperazine fragments revealed excellent activity against fungi such as Phomopsis sp. (Ps), Alternaria alternata (Af), and Botrytis cinerea (Bc)[9].
-
Structure-Activity Relationship (SAR): The results indicated that specific substitutions on the terminal phenyl ring of the acrylamide moiety were crucial for activity. For example, compounds with halogen substitutions (e.g., chlorine, fluorine) often exhibited enhanced antifungal effects.
Quantitative Data: Antifungal Efficacy
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Compound (Azoxystrobin) EC50 (µg/mL) | Source |
| 6b | Phomopsis sp. (Ps) | 4.49 | 24.83 | [9] |
| 6c | Phomopsis sp. (Ps) | 6.47 | 24.83 | [9] |
| 7e | Phomopsis sp. (Ps) | 8.68 | 24.83 | [9] |
| 7e | A. alternata (Af) | 35.50 | 43.35 | [9] |
| 7e | B. cinerea (Bc) | 27.03 | 51.78 | [9] |
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol assesses a compound's ability to inhibit the growth of fungal mycelia on a solid medium.
Principle: The test compound is incorporated into a nutrient agar medium at various concentrations. A plug of actively growing fungus is placed on the medium, and the radial growth of the colony is measured over time and compared to a control without the compound.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Medium Preparation: Autoclave Potato Dextrose Agar (PDA) medium and allow it to cool to approximately 50-60°C in a water bath.
-
Dosing the Medium: Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25 µg/mL). Ensure the final DMSO concentration is constant across all plates (and in the control) and is non-fungitoxic (typically <1%). Pour the mixture into sterile Petri dishes and allow them to solidify.
-
Fungal Inoculation: Using a sterile cork borer, cut a 5 mm diameter disc from the edge of an actively growing colony of the target fungus (e.g., Phomopsis sp.) on a PDA plate.
-
Incubation: Place the fungal disc, mycelium-side down, in the center of each compound-containing plate and control plate. Seal the plates with paraffin film.
-
Measurement: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
-
EC50 Determination: Calculate the EC50 value by performing a regression analysis of inhibition percentage versus compound concentration.
Section 3: Emerging Applications in Human Health
While the most comprehensive data for trifluoromethylpyridine piperazine derivatives lies in agrochemicals, the foundational scaffolds are of significant interest in human drug discovery. The insights gained from related structures, such as trifluoromethylphenylpiperazine (TFMPP), suggest potential therapeutic avenues worth exploring.
Potential for CNS Activity
Aryl piperazines are classic scaffolds for targeting central nervous system (CNS) receptors, particularly serotonergic (5-HT) and dopaminergic systems[6][7]. The related compound TFMPP is a known serotonergic agent[12]. This precedent provides a strong rationale for screening trifluoromethylpyridine piperazine derivatives for activity against CNS targets, such as those implicated in depression, anxiety, or schizophrenia[7].
Anticancer and Enzyme Inhibition Potential
The piperazine moiety is present in numerous anticancer drugs, including the tyrosine kinase inhibitor Imatinib[6]. Preliminary studies on related heterocyclic systems incorporating piperazine have shown cytotoxic activities against various cancer cell lines[13][14]. The ability of the trifluoromethyl group to enhance binding affinity makes these derivatives intriguing candidates for screening against kinases or other enzymes involved in oncology pathways.
Furthermore, piperazine derivatives have been identified as inhibitors of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance in cancer and for limiting the oral bioavailability of many drugs[15]. A derivative that inhibits P-gp could potentially be used as an adjuvant in chemotherapy to enhance the efficacy of other anticancer agents[15].
Pharmacokinetic Considerations
The combination of the CF3 group and the piperazine ring has predictable and often beneficial effects on a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
-
Metabolic Stability: The CF3 group can block sites of metabolism, increasing the half-life of a compound[1].
-
Lipophilicity and Permeability: The lipophilic nature of the CF3 group generally improves cell membrane permeability and absorption[1][16].
-
Solubility and pKa: The basic nitrogens of the piperazine ring can be protonated, which is crucial for aqueous solubility. Fluorination strategies can be used to modulate the pKa, which in turn can dramatically influence oral absorption and bioavailability[16].
-
Metabolism: The metabolism of piperazine-based compounds often involves cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4[11]. Understanding these interactions is critical for predicting potential drug-drug interactions during clinical development.
Conclusion and Future Directions
Trifluoromethylpyridine piperazine derivatives represent a versatile and highly promising class of biologically active molecules. The current body of research provides compelling, quantitative evidence of their efficacy as antiviral and antifungal agents in agriculture, with a well-supported mechanism of action centered on the induction of plant defense systems.
The true potential of this scaffold, however, may extend well beyond phytopathology. The proven success of the constituent moieties in human pharmaceuticals provides a strong rationale for expanding the investigation of these derivatives into areas such as oncology and CNS disorders. Future research should focus on:
-
Expanding SAR Studies: Systematically exploring a wider range of substitutions on both the pyridine and piperazine rings to optimize potency and selectivity for new biological targets.
-
Screening Against Human Targets: Conducting high-throughput screening of compound libraries against panels of human kinases, G-protein coupled receptors, and other targets relevant to human disease.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways for any identified "hits" from screening campaigns.
-
Preclinical Pharmacokinetic and Toxicology Profiling: Evaluating the ADME and safety profiles of lead candidates in animal models to assess their potential for clinical development.
By leveraging the strategic combination of these two powerful chemical scaffolds, researchers are well-positioned to unlock a new generation of effective agents for both agricultural and therapeutic applications.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. esmed.org [esmed.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine safety and handling
An In-depth Technical Guide to the Safe Handling of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Foreword: A Proactive Approach to Chemical Safety
In the landscape of modern drug discovery and agrochemical development, functionalized heterocyclic compounds are indispensable building blocks. This compound is one such molecule, valued for the unique properties conferred by its trifluoromethyl group, which can enhance metabolic stability and lipophilicity in target molecules.[1][2] However, the very features that make this compound chemically interesting also necessitate a rigorous and informed approach to its handling and safety. This guide moves beyond a simple recitation of procedural steps; it aims to instill a deep, causality-driven understanding of the risks associated with this compound and the scientific rationale behind the protocols designed to mitigate them. For the experienced researcher, this document will serve as a technical reinforcement of best practices. For those new to this class of reagents, it will provide an essential foundation for safe and effective laboratory work.
Compound Profile and Hazard Identification
A thorough understanding of a chemical's intrinsic properties is the bedrock of any safety protocol. The structure of this compound, featuring a basic piperazine ring and an electron-withdrawing trifluoromethyl group on the pyridine ring, dictates its reactivity, stability, and toxicological profile.
Physicochemical Data
The following data provides a snapshot of the compound's key physical and chemical properties. This information is critical for designing appropriate storage, handling, and emergency response procedures.
| Property | Value | Source |
| CAS Number | 132834-58-3 | [2][3] |
| Molecular Formula | C₁₀H₁₂F₃N₃ | [2][3] |
| Molecular Weight | 231.22 g/mol | [2][4] |
| Appearance | Slightly yellow or white crystalline chunks/powder | [2][4] |
| Melting Point | 43-46°C | [3][4] |
| Boiling Point | 122°C @ 2 mmHg | [3][4] |
| Storage Temperature | 2-8°C | [2][3][5] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. This compound is classified with significant hazards that demand the highest level of precaution.
-
Signal Word: Danger [6]
| Hazard Class | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[6] |
| Corrosive to Metals | H290 | May be corrosive to metals.[6] |
| Acute Toxicity (Oral) | H301 / H302 | Toxic or Harmful if swallowed.[3][4] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[4] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[4] |
Expert Insight: The H314 classification ("Causes severe skin burns and eye damage") is the most critical directive for handling this compound. This indicates that the substance is not merely an irritant but is corrosive, capable of causing irreversible tissue damage upon contact. This is likely attributable to the basicity of the piperazine moiety. All handling procedures must be designed around the primary goal of preventing any direct physical contact.
Comprehensive Exposure Control
Effective exposure control is a multi-layered system, beginning with the laboratory environment and extending to the personal protective equipment (PPE) worn by the researcher.
Engineering Controls: The First Line of Defense
Engineering controls are modifications to the workspace that isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All weighing and handling of this compound, whether in solid or solution form, must be conducted inside a certified chemical fume hood.[7] This is non-negotiable. The fume hood contains dusts and vapors, preventing their inhalation and release into the general laboratory atmosphere.
-
Ventilation: The laboratory must be equipped with general ventilation that ensures a regular exchange of air, preventing the buildup of fugitive emissions.[6][8]
-
Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[9][10] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE): The Last Barrier
PPE is the final barrier between the scientist and the hazard. The selection of PPE must be based on the compound's high-hazard profile.[11]
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, PVC). Consider double-gloving. | The H314 classification necessitates robust skin protection.[6] Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste immediately after handling.[9] |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield. | Safety glasses are insufficient. The corrosive nature of the compound requires a complete seal around the eyes (goggles) to protect from dust and splashes.[6] A face shield is required to protect the entire face from splashes during solution preparation or transfers. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Consider a chemically resistant apron. | Protects skin and personal clothing from contamination. Clothing worn in the lab should be laundered separately from personal items.[6][9] |
| Respiratory Protection | Typically not required if all work is performed in a certified fume hood. | If there is a risk of exposure outside of a fume hood (e.g., large-scale work, spill cleanup), a NIOSH-approved respirator with appropriate cartridges must be used as part of a formal respiratory protection program.[7][12] |
Standard Operating Procedure: Safe Handling & Storage
Adherence to a strict, validated protocol is essential for minimizing risk. The following procedures should be incorporated into your laboratory's specific standard operating procedures (SOPs).
Pre-Handling Risk Assessment Workflow
Before any work begins, a formal risk assessment must be conducted. This process ensures that all hazards have been identified and all control measures are in place.
Caption: Pre-experiment risk assessment workflow.
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate working height.
-
Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood. Avoid creating dust clouds by handling the material gently.[6] Use anti-static equipment if the powder is fine and prone to dispersal.
-
Transfers: When transferring the solid, use a spatula or scoop. If transferring to a flask, use a powder funnel to prevent material from coating the vessel neck.
-
Dissolution: Add solvent to the solid slowly. Be aware of any potential exotherms, especially when dissolving in acidic solutions.
-
Post-Handling: After use, securely seal the container.[6][9] Decontaminate the spatula, weigh boat, and any other equipment with an appropriate solvent (e.g., isopropanol) inside the fume hood. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first) to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water after exiting the lab.[6][9]
Storage Requirements
Improper storage can lead to degradation of the compound and create unnecessary hazards.
-
Location: Store in a locked, dedicated cabinet for corrosive and toxic materials.[6][13] The storage area should be cool, dry, and well-ventilated.[6]
-
Container: Keep in the original, tightly sealed container provided by the manufacturer.[6]
-
Incompatibilities: Segregate from strong acids and strong oxidizing agents.[6] The basic piperazine nitrogen can react exothermically with acids. Store away from foodstuff containers.[6]
Emergency Response Protocols
Preparedness is paramount. All personnel working with this compound must be trained on these emergency procedures.
Accidental Exposure Flowchart
In the event of an exposure, immediate and correct action is critical to minimizing harm.
Caption: Flowchart for emergency response to exposure.
-
Skin Contact: Immediately flush body and clothes with large amounts of water, using a safety shower if available.[6][9] Quickly remove all contaminated clothing, including footwear.[6] Continue flushing with water for at least 15 minutes or until advised to stop by a poison information center.[6][9] Transport to a hospital or doctor.[6]
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[6] Ensure complete irrigation by keeping eyelids apart and away from the eye.[6] Transport to a hospital or doctor without delay.[6] Removal of contact lenses should only be done by skilled personnel.[6]
-
Inhalation: Remove the person from the contaminated area to fresh air.[6] Lay the patient down and keep them warm and rested.[6] If breathing is difficult or has stopped, provide artificial respiration (preferably with a demand valve resuscitator or bag-valve mask device) and perform CPR if necessary.[6][9] Transport to a hospital immediately.[6] Note: Inhalation of corrosive substances can cause delayed lung edema, with symptoms appearing up to 24 hours after exposure. Medical observation is crucial even if no immediate symptoms are present.[6][9]
-
Ingestion: If the person is conscious, rinse their mouth with water.[6] Do NOT induce vomiting.[6][13] Transport to a hospital or doctor without delay.[6]
Accidental Release (Spill) Cleanup
-
Minor Spill (inside a fume hood):
-
Ensure PPE is worn.
-
Use dry, clean-up procedures. Do not use water.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[6][8]
-
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
-
Major Spill (outside a fume hood):
Fire-Fighting Measures
-
This compound is not considered a significant fire risk and is non-combustible.[6]
-
However, containers may burn, and in a fire, it may emit corrosive and toxic fumes.[6]
-
Use extinguishing media appropriate for the surrounding fire (e.g., dry chemical, CO₂, water spray, or foam).[6][13]
-
Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).
Disposal Considerations
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
All solid waste, including empty containers, contaminated PPE, and spill cleanup materials, must be placed in a clearly labeled, sealed container for hazardous waste.[6][8]
-
Solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[7]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's EHS department for specific procedures.[6][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 132834-58-3 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 132834-59-4 CAS MSDS (1-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YL]PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. americanchemistry.com [americanchemistry.com]
- 13. tcichemicals.com [tcichemicals.com]
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine CAS 132834-58-3 properties
An In-depth Technical Guide to 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS 132834-58-3)
Introduction: A Strategic Building Block in Modern Chemistry
This compound, identified by CAS Number 132834-58-3, is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1][2] Its structure represents a strategic amalgamation of two powerful pharmacophores: the piperazine ring and the trifluoromethylpyridine moiety. The piperazine scaffold is a "privileged" structure in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and bioavailability.[1] Simultaneously, the trifluoromethyl group (-CF3) is a key functional group used to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] This guide provides a comprehensive technical overview of this versatile intermediate, focusing on its synthesis, properties, applications, and handling, designed for researchers and drug development professionals.
Physicochemical and Structural Properties
The compound typically appears as a white to pale yellow crystalline solid.[2][3] Its fundamental properties are critical for its application in synthesis, determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 132834-58-3 | [4] |
| Molecular Formula | C₁₀H₁₂F₃N₃ | [2][4] |
| Molecular Weight | 231.22 g/mol | [2][4] |
| Appearance | White to Slightly Yellow Crystalline Chunks | [2][3] |
| Melting Point | 43-46 °C | [2] |
| Boiling Point | 122 °C @ 2 mmHg | [2] |
| Density (Predicted) | 1.253 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 8.51 ± 0.10 | [3] |
| Storage Temperature | 2-8 °C, away from incompatible materials | [3] |
Synthesis and Purification: A Methodological Approach
The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group, which activates the 2-position of the pyridine ring for nucleophilic attack by piperazine.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Objective: To synthesize this compound from 2-chloro-5-(trifluoromethyl)pyridine and piperazine.
Causality: An excess of piperazine is used not only as the nucleophile but also as a base to quench the HCl generated during the reaction, driving the equilibrium towards the product. A high-boiling polar aprotic solvent like DMSO is chosen to ensure solubility of the reactants and to facilitate the reaction at an elevated temperature.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Piperazine (anhydrous)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Reagent Addition: Add anhydrous piperazine (4.0 eq) followed by DMSO to achieve a reactant concentration of approximately 0.5 M. The large excess of piperazine is crucial for the reaction's success.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic byproducts and unreacted piperazine salts), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectral Analysis and Structural Elucidation
While a publicly available, fully assigned spectrum is scarce, the structure of this compound can be unequivocally confirmed using standard spectroscopic methods. The following table outlines the expected signals based on the chemical structure and data from analogous compounds.[5][6][7]
| Technique | Expected Signals and Interpretation |
| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (δ 6.5-8.5 ppm). H-3 (doublet, ~6.7 ppm), H-4 (doublet of doublets, ~7.6 ppm), and H-6 (doublet or narrow multiplet, ~8.3 ppm). Piperazine Protons: Two distinct signals, likely broad triplets or multiplets, integrating to 4 protons each. Ar-N-CH₂ (~3.6 ppm) and N-H -CH₂ (~3.0 ppm). The NH proton will appear as a broad singlet. |
| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. CF₃ Carbon: A distinct quartet around δ 120-125 ppm with a large ¹JCF coupling constant. Piperazine Carbons: Two signals in the aliphatic region (δ 45-55 ppm). |
| Mass Spec (EI) | Molecular Ion (M⁺): A clear peak at m/z = 231. Key Fragments: Characteristic fragmentation of the piperazine ring, leading to major fragments from the loss of ethyleneimine moieties or cleavage adjacent to the nitrogen atoms. A prominent fragment corresponding to the trifluoromethyl-pyridinyl moiety is also expected.[8][9] |
| FT-IR | N-H Stretch: A moderate, sharp peak around 3300 cm⁻¹ (secondary amine). C-H Stretches: Aromatic (~3050 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹). C=N & C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region. C-F Stretches: Very strong, characteristic absorptions in the 1100-1350 cm⁻¹ region. |
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in two major industrial research sectors.
Medicinal Chemistry Intermediate
This compound serves as a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] The secondary amine of the piperazine ring provides a reactive handle for further functionalization, allowing for the introduction of diverse chemical groups to modulate activity, selectivity, and pharmacokinetic profiles. The trifluoromethylpyridine portion often serves as a key binding element while enhancing the drug's metabolic stability.[1]
Agrochemical Innovation: Plant Activators
Recent research has highlighted the potential of trifluoromethylpyridine piperazine derivatives as novel plant activators.[10][[“]] These compounds can induce a plant's innate immune system, a phenomenon known as systemic acquired resistance (SAR), to protect against viral pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[3][12]
Mechanism of Action: When applied to plants, these derivatives have been shown to enhance the activity of key defense-related enzymes.[3][10] This upregulation triggers downstream defensive pathways, leading to a broad-spectrum antiviral state.
Caption: Proposed mechanism for plant immune activation by trifluoromethylpyridine piperazine derivatives.[10]
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound requires careful handling to ensure personnel safety. The compound is classified as corrosive and an irritant.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid all personal contact. Do not breathe dust. Prevent dust generation during transfer. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids and oxidizing agents. Store at the recommended temperature of 2-8 °C to ensure long-term stability.
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, clean up spills using dry methods (e.g., sweeping with a non-sparking tool) to avoid generating dust. Place the material into a suitable, labeled container for disposal.
-
Fire: The material is not considered a significant fire risk, but containers may burn. Use extinguishing media appropriate for the surrounding fire (e.g., dry chemical, CO₂, or alcohol-resistant foam). Firefighters should wear self-contained breathing apparatus.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and dual-use potential in both medicine and agriculture underscore its importance. For researchers in drug discovery and crop protection, a thorough understanding of this building block's characteristics and handling requirements is the first step toward unlocking its full potential in developing next-generation therapeutic agents and sustainable agricultural solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. N-(3-Trifluoromethylphenyl)piperazine(15532-75-9) 13C NMR spectrum [chemicalbook.com]
- 7. Piperazine(110-85-0) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine [webbook.nist.gov]
- 10. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 11. consensus.app [consensus.app]
- 12. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl-Pyridinyl-Piperazine Scaffold: A Comprehensive Analysis of Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas, notably in antiviral and central nervous system (CNS) applications. The unique electronic properties of the trifluoromethyl group, combined with the versatile nature of the piperazine linker, provide a framework for fine-tuning pharmacological activity. This guide offers a deep dive into the structure-activity relationships (SAR) of analogs based on this core, synthesizing data from key studies to provide a comprehensive understanding of how structural modifications influence biological outcomes. We will explore the causality behind experimental choices in analog design, present detailed experimental protocols for synthesis and biological evaluation, and visualize key concepts to facilitate a thorough understanding for researchers in the field.
Introduction: The Significance of the this compound Core
The piperazine ring is a cornerstone in drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] Its two basic nitrogen atoms allow for di-substitution, enabling the connection of two distinct pharmacophoric elements and facilitating the exploration of chemical space.[3] When coupled with a 5-(trifluoromethyl)pyridine moiety, the resulting scaffold gains unique characteristics. The trifluoromethyl group is a potent electron-withdrawing group that enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve membrane permeability and binding to hydrophobic pockets in target proteins.[4][5] This combination has led to the investigation of this compound analogs for a range of biological targets.
This guide will dissect the SAR of this promising scaffold, with a primary focus on its well-documented antiviral properties and a review of its potential in targeting CNS receptors.
Structure-Activity Relationship (SAR) Analysis: From Antivirals to CNS Modulation
The strategic modification of the this compound core has yielded compounds with potent biological activities. The most comprehensive quantitative SAR data to date comes from the exploration of these analogs as antiviral agents.
Antiviral Activity: Targeting Plant Pathogens
A seminal study by Zhang et al. (2022) systematically explored the SAR of a series of 27 novel this compound derivatives for their antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[6][7] The general synthetic approach and the key findings from this study provide a clear roadmap for understanding the structural requirements for antiviral efficacy.
The core structure was modified at the N4 position of the piperazine ring with various substituted benzyl and other aromatic moieties. The antiviral activity, expressed as the half-maximal effective concentration (EC50), revealed several key trends:
-
Substitution on the Benzyl Ring: The position and nature of the substituent on the benzyl ring attached to the N4-piperazine nitrogen were found to be critical for activity.
-
Halogen Substitution: Compounds with halogen substitutions (F, Cl, Br) on the benzyl ring generally exhibited good antiviral activity. For instance, a 4-fluorobenzyl substitution (Compound A1 ) and a 4-chlorobenzyl substitution (Compound A2 ) demonstrated potent activity against TMV.[6]
-
Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the benzyl ring appeared to be favorable.
-
-
Bioisosteric Replacement of the Benzyl Ring: Replacing the benzyl group with other heterocyclic rings also modulated the antiviral activity, indicating that the steric and electronic properties of this part of the molecule are crucial for interaction with the biological target.
The following table summarizes the quantitative SAR data for a selection of analogs from this study.
| Compound ID | R Group (at N4 of Piperazine) | Antiviral Activity (TMV) EC50 (µg/mL)[6] | Antiviral Activity (CMV) EC50 (µg/mL)[6] |
| A1 | 4-Fluorobenzyl | 215.3 | 456.2 |
| A2 | 4-Chlorobenzyl | 185.4 | 412.7 |
| A3 | 4-Bromobenzyl | 201.6 | 433.1 |
| A9 | 2,4-Dichlorobenzyl | 192.5 | 421.8 |
| A10 | 3,4-Dichlorobenzyl | 210.1 | 445.3 |
| A16 | 4-(Trifluoromethyl)benzyl | 18.4 | 347.8 |
| A17 | 2-Naphthylmethyl | 223.7 | 468.9 |
| A21 | 2-Thienylmethyl | 231.4 | 489.5 |
| Ningnanmycin | (Reference) | 50.2 | 359.6 |
Table 1: Structure-Activity Relationship of this compound Analogs as Antiviral Agents.
The standout compound, A16 , featuring a 4-(trifluoromethyl)benzyl group, exhibited the most potent protective activity against TMV, with an EC50 of 18.4 µg/mL, significantly surpassing the commercial antiviral agent Ningnanmycin.[6][7] This highlights the beneficial effect of a second trifluoromethyl group in the molecule for this specific biological activity.
Further studies on the most active compounds revealed that they act as plant immune activators.[6][7] These derivatives were shown to induce the activities of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL).[6][7] This suggests that the compounds enhance the plant's own defense mechanisms to combat viral infections.
Central Nervous System (CNS) Activity: An Area of Emerging Interest
The arylpiperazine motif is a well-established pharmacophore in a multitude of CNS-active drugs, targeting neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2) receptors.[2][8] Consequently, the this compound scaffold has been investigated for its potential in treating CNS disorders.
While a systematic, publicly available quantitative SAR study for a series of analogs based on this specific core targeting CNS receptors is not as well-defined as for its antiviral applications, the foundational knowledge of arylpiperazine pharmacology provides a strong rationale for its exploration in this area. It is known that substitutions on the aryl ring and the nature of the group attached to the second piperazine nitrogen can significantly influence affinity and selectivity for various 5-HT and D2 receptor subtypes.[9][10]
For instance, the introduction of a trifluoromethyl group on the phenyl ring of arylpiperazines is a common strategy to modulate receptor affinity and functional activity.[10][11] Given this, it is highly probable that analogs of this compound could exhibit significant activity at these receptors. Further dedicated studies are required to elucidate the specific SAR for this scaffold in the context of CNS targets.
Experimental Protocols
To ensure the reproducibility and validation of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative analog and for a standard biological assay.
Synthesis of a Representative Analog: 1-(4-(4-Fluorobenzyl)-piperazin-1-yl)-5-(trifluoromethyl)pyridine (A1)
This protocol is adapted from the general synthetic procedures described in the literature for similar compounds.[6]
Step 1: Synthesis of this compound
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added piperazine (1.2 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq).
-
The reaction mixture is heated to 120 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Step 2: N-Alkylation with 4-Fluorobenzyl Bromide
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetonitrile (ACN) is added potassium carbonate (K2CO3) (1.5 eq).
-
4-Fluorobenzyl bromide (1.1 eq) is added dropwise to the mixture at room temperature.
-
The reaction is stirred at room temperature for 8-12 hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the final product, 1-(4-(4-fluorobenzyl)-piperazin-1-yl)-5-(trifluoromethyl)pyridine (A1).
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol provides a general framework for determining the binding affinity of test compounds to the 5-HT2A receptor.[1][9]
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin.
-
Non-specific binding control: Mianserin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, the test compound (or vehicle for total binding, or mianserin for non-specific binding), and [3H]Ketanserin.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations: Diagrams and Workflows
Visual representations are crucial for understanding complex scientific concepts. The following diagrams illustrate key aspects of the SAR and experimental workflows discussed in this guide.
Caption: Key SAR determinants for antiviral activity.
References
- 1. Discovery of N-Aryl Piperazines as Selective mGlu(5) Potentiators with Efficacy in a Rodent Model Predictive of Anti-Psychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Receptor Binding: A Technical Guide
Abstract
The 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine scaffold is a privileged motif in modern medicinal chemistry, appearing in compounds targeting a range of biological systems, from neurological disorders to agrochemicals[1][2]. The inclusion of a trifluoromethyl group often enhances metabolic stability and membrane permeability, making these compounds particularly attractive for drug development[1]. This guide provides an in-depth, validated workflow for characterizing the receptor binding of this compound using a multi-stage in silico approach. We will focus on its interaction with the human serotonin 1A (5-HT₁ₐ) receptor, a well-characterized G-Protein Coupled Receptor (GPCR) and a plausible target given the compound's structural similarity to known serotonergic agents like TFMPP[3]. The methodologies detailed herein, from system preparation and molecular docking to all-atom molecular dynamics (MD) simulations and binding free energy calculations, represent a robust framework for generating actionable hypotheses in drug discovery programs.
Introduction: The Rationale for a Multi-Scale Modeling Approach
Predicting the interaction between a small molecule and its protein target is a cornerstone of computer-aided drug design. A static view, however, is insufficient. Biological systems are dynamic, and the subtle movements of both ligand and receptor are critical to the binding event. Therefore, a robust computational protocol must bridge different scales of complexity and computational cost.
-
Initial Hypothesis Generation (Molecular Docking): We begin with molecular docking, a computationally efficient method to predict the preferred binding orientation (or "pose") of the ligand within the receptor's active site. This provides a static, yet crucial, starting structure[4][5].
-
Dynamic Refinement & Stability Assessment (Molecular Dynamics): The most promising docked pose is then subjected to all-atom MD simulations. By simulating the system's movement over time in a realistic environment (including a lipid membrane and water), we can assess the stability of the predicted binding mode and observe the dynamic interplay of interactions that docking alone cannot capture[6][7].
-
Quantitative Affinity Estimation (Binding Free Energy): Finally, we use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the simulation trajectory. This provides a more quantitative measure of binding affinity than docking scores, helping to rank compounds and understand the energetic drivers of binding[8][9].
This tiered approach balances computational expense with predictive power, providing a comprehensive profile of the ligand-receptor interaction.
Part I: System Preparation - The Foundation of Predictive Accuracy
The axiom "garbage in, garbage out" is particularly true for in silico modeling. The quality of the initial ligand and receptor structures dictates the reliability of all subsequent calculations.
Receptor Structure Selection & Preparation
Causality: The choice of protein structure is the single most critical decision. For GPCRs, different conformations (inactive, intermediate, active) can present vastly different binding pockets[10]. To model an agonist like our target compound, we must select a receptor structure solved in an active, agonist-bound state.
We will use the cryo-EM structure of the human 5-HT₁ₐ receptor in complex with its native agonist, serotonin, and an engineered G-protein (PDB ID: 7E2Y)[11]. This high-resolution (3.0 Å) structure provides a biologically relevant template of the activated state.
Experimental Protocol: Receptor Preparation
-
Obtain Structure: Download the PDB file for 7E2Y from the RCSB Protein Data Bank[11].
-
Clean PDB: Using a molecular visualization tool (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules. This includes the engineered G-protein, lipids, and any crystallization additives. Retain only the receptor chain (Chain R in 7E2Y) and the native ligand (serotonin) for validation purposes.
-
Model Missing Residues: Check for missing loops or sidechains. If short segments are missing in non-critical loop regions, they can be modeled using tools like Modeller. For 7E2Y, the structure is largely complete.
-
Add Hydrogens & Assign Protonation States: The PDB format often omits hydrogen atoms. Add hydrogens and, critically, predict the protonation states of titratable residues (Asp, Glu, His, Lys) at a physiological pH of 7.4. This step is crucial for establishing correct hydrogen bond networks.
-
Energy Minimization: Perform a brief, constrained energy minimization of the prepared structure to relax any steric clashes introduced during the preparation steps.
Ligand Structure Preparation
Causality: The ligand's 3D conformation, charge distribution, and atomic parameters must be accurately defined to ensure the force field can correctly describe its behavior during docking and simulation.
Experimental Protocol: Ligand Preparation
-
Generate 2D Structure: Draw this compound in a 2D chemical sketcher or obtain its SMILES string.
-
Convert to 3D: Use a program like Open Babel or Avogadro to convert the 2D representation into an initial 3D structure.
-
Generate Conformers & Minimize: Perform a conformational search to find low-energy 3D structures. Select the lowest energy conformer.
-
Assign Partial Charges: Calculate partial atomic charges. The AM1-BCC method is a widely accepted and rapid approach that provides charges suitable for the General Amber Force Field (GAFF)[12][13]. This can be accomplished using the antechamber tool in the AmberTools suite[14].
-
Generate Topology: Use antechamber to assign GAFF2 atom types to the ligand, creating a molecular topology file (.mol2 or .prepi) that describes its connectivity and atom properties for later use[15].
Part II: Molecular Docking - Predicting the Binding Pose
Molecular docking samples a vast number of ligand orientations within the binding site to predict the most favorable binding mode.
Causality: We use docking as a computationally inexpensive method to generate a physically plausible starting hypothesis for the protein-ligand complex. The docking score provides a preliminary estimate of binding affinity, useful for ranking, but its primary value is in predicting the 3D geometry of the interaction.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Receptor for Docking: Convert the prepared receptor PDB file to the .pdbqt format using AutoDock Tools, which adds partial charges and defines atom types.
-
Prepare Ligand for Docking: Convert the minimized 3D ligand structure to the .pdbqt format. This step defines the rotatable bonds.
-
Define the Binding Site (Grid Box): The binding site of 5-HT₁ₐ is well-established. Define a search space (a 3D grid box, typically 25x25x25 Å) centered on the position occupied by the co-crystallized serotonin in the 7E2Y structure. The box must be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
Run Docking: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input. An exhaustiveness setting of 32 or higher is recommended for thorough sampling.
-
Analyze Results: Vina will output several binding poses ranked by a scoring function (in kcal/mol). Analyze the top-scoring pose.
-
Self-Validation: The primary check is visual inspection. Does the pose make chemical sense? Are key functional groups (e.g., the basic nitrogen of the piperazine ring) forming favorable interactions, such as a salt bridge with the conserved Aspartic acid (D116³.³²) in the serotonin receptor binding pocket?
-
Re-docking: As a crucial control, perform the same docking protocol on the native ligand (serotonin) extracted from the 7E2Y PDB. A successful protocol should reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) (< 2.0 Å).
-
Diagram: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking.
Part III: Molecular Dynamics (MD) Simulation - Capturing Dynamic Behavior
MD simulations provide a dynamic, atomistic view of the protein-ligand complex, allowing us to assess the stability of the docked pose in a more biologically faithful environment.
System Assembly in a Membrane Environment
Causality: GPCRs are integral membrane proteins. Simulating them in an explicit lipid bilayer is essential to maintain their structural integrity and correctly model their function. The surrounding membrane, water, and ions all influence the receptor's dynamics and its interaction with the ligand[16][17].
Experimental Protocol: System Setup with CHARMM-GUI
-
Input Generation: Use the CHARMM-GUI Membrane Builder web server, a powerful tool for building complex biological simulation systems[16][18][19].
-
Upload Complex: Upload the PDB file of the top-ranked docked pose (receptor + ligand).
-
Orient Protein: CHARMM-GUI will automatically orient the receptor within the membrane based on its transmembrane domains.
-
Build Membrane: Select a biologically relevant lipid composition. A simple 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer is a common starting point.
-
Solvate & Ionize: The tool will then build the system by adding the lipid bilayer, solvating it with an explicit water model (e.g., TIP3P), and adding ions (e.g., Na⁺, Cl⁻) to neutralize the system's net charge and achieve a physiological concentration (e.g., 150 mM).
-
Download Input Files: CHARMM-GUI will generate all the necessary input files for various MD engines, including GROMACS and AMBER.
Diagram: MD System Assembly Workflow
Caption: Workflow for building a membrane-protein system.
Force Field Parameterization & Simulation Protocol
Causality: The force field is a set of equations and parameters that defines the potential energy of the system, governing how atoms interact. We must use a consistent and well-validated force field for all components. The simulation protocol is designed to gently relax the highly artificial initial system to a stable state at the desired temperature and pressure before collecting production data.
Experimental Protocol: MD Simulation with GROMACS/AMBER
-
Force Field Assignment:
-
Protein/Lipids: Use a modern, compatible force field such as CHARMM36m or AMBER's ff14SB (for protein) and Lipid17 (for lipids). CHARMM-GUI automatically sets this up.
-
Ligand: The ligand parameters generated in step 2.2 must be converted to the format required by the MD engine. The acpype script is excellent for converting AMBER-formatted ligand topologies for use in GROMACS. It is essential to ensure the ligand parameters are compatible with the protein/lipid force field[20].
-
-
Energy Minimization: Run a steeplechase descent energy minimization for ~5000 steps to remove any steric clashes in the assembled system.
-
Equilibration (Multi-stage):
-
NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 310 K) over 1 ns while keeping the protein and ligand heavy atoms restrained with a position restraint force. This allows the water and lipids to equilibrate around the restrained solute.
-
NPT Ensemble (Constant Pressure): Switch to a constant pressure ensemble (1 bar) and continue the simulation for 5-10 ns. During this phase, gradually reduce the position restraints on the solute, allowing the entire system to relax and achieve the correct density.
-
-
Production Run: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), remove all restraints and run the production simulation for at least 100-500 ns. Save the coordinates (trajectory) every 10-100 ps for analysis.
Part IV: Post-Simulation Analysis & Data Interpretation
The raw output of an MD simulation is a trajectory file containing the positions of all atoms over time. The goal of analysis is to convert this data into meaningful biophysical insights.
Trajectory Analysis
-
System Stability: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand heavy atoms relative to their starting, equilibrated positions. A stable, converged RMSD plot indicates the system has reached equilibrium and the ligand remains stably bound.
-
Local Flexibility: Calculate the Root Mean Square Fluctuation (RMSF) per residue. This highlights flexible regions of the protein (e.g., loops) versus stable regions (e.g., transmembrane helices).
-
Interaction Analysis: Analyze the persistence of key interactions identified in the docking pose (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) over the course of the simulation. A stable interaction is one that is maintained for a high percentage of the simulation time.
Binding Free Energy Estimation (MM/PBSA)
Causality: MM/PBSA is an end-point method that calculates the binding free energy by combining molecular mechanics (MM) energies with a continuum solvation model (PB/SA)[21]. It offers a balance between accuracy and computational cost, making it ideal for ranking compounds and analyzing energetic contributions[9].
Experimental Protocol: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract 100-500 snapshots (frames) at regular intervals.
-
Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the isolated receptor, and the isolated ligand. The binding free energy (ΔG_bind) is then computed as:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each G term is composed of:
-
ΔE_MM: The molecular mechanics energy (bonds, angles, van der Waals, electrostatics) in a vacuum.
-
ΔG_solv: The solvation free energy, which has two components:
-
ΔG_polar: The polar contribution, calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
ΔG_nonpolar: The nonpolar contribution, estimated from the solvent-accessible surface area (SASA).
-
-
-
Average Results: Average the calculated ΔG_bind values over all snapshots to obtain the final estimate.
Data Presentation: Summary of In Silico Results
| Metric | Value | Interpretation |
| Docking Score (Vina) | -9.2 kcal/mol | Strong initial predicted affinity. |
| Ligand RMSD (MD) | 1.5 ± 0.3 Å | The ligand remains stable in the binding pocket throughout the simulation. |
| ΔG_bind (MM/PBSA) | -35.8 ± 4.5 kcal/mol | Favorable binding free energy, indicating a stable complex. |
| Key Interacting Residues | D116, S200, F361 | Asp116 forms a persistent salt bridge; S200 forms a hydrogen bond; F361 makes a key hydrophobic contact. |
(Note: Data shown are hypothetical and for illustrative purposes only.)
Conclusion and Authoritative Grounding
This guide has outlined a comprehensive and validated multi-stage workflow for modeling the binding of this compound to the 5-HT₁ₐ receptor. By progressing from low-cost docking to rigorous all-atom MD simulations and free energy calculations, researchers can build a detailed, dynamic understanding of the ligand-receptor interaction. Each step in this protocol is designed to be self-validating, from re-docking native ligands to monitoring system stability via RMSD. The insights gained from this in silico approach—identifying key binding interactions, confirming pose stability, and estimating binding affinity—are invaluable for guiding lead optimization, designing new analogues, and generating testable hypotheses for further experimental validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 5-hydroxytryptamine receptor subtypes in the 1-[3-(trifluoromethyl)phenyl] piperazine-induced increase in threshold for maximal electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-Step Protocol for Automatic Evaluation of Docking Results Based on Machine Learning Methods--A Case Study of Serotonin Receptors 5-HT(6) and 5-HT(7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. Frontiers | Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations [frontiersin.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. peng-lab.org [peng-lab.org]
- 10. Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 15. arxiv.org [arxiv.org]
- 16. Preparing membrane proteins for simulation using CHARMM-GUI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]
- 18. compchems.com [compchems.com]
- 19. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]
- 20. m.youtube.com [m.youtube.com]
- 21. scribd.com [scribd.com]
An In-depth Technical Guide to 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine: Sourcing, Purity, and Quality Control
Abstract
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is a critical heterocyclic building block in modern medicinal chemistry and agrochemical development.[1][2][3] Its unique structure, featuring a lipophilic trifluoromethyl group on a pyridine ring coupled with a piperazine moiety, makes it a valuable intermediate for synthesizing compounds with enhanced metabolic stability and pharmacological activity.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this compound, assessing its purity, and implementing robust quality control measures to ensure the integrity of downstream applications.
Introduction: The Significance of a Fluorinated Building Block
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] When appended to a pyridine ring, as in this compound, it creates a versatile scaffold used in the development of pharmaceuticals targeting neurological disorders and advanced agrochemicals.[2][3][4]
Given its role as a foundational intermediate, the purity and reliable sourcing of this compound are paramount. The presence of synthetic by-products or impurities can lead to aberrant biological results, complicate reaction pathways, and compromise the integrity of final compounds. This guide addresses these critical considerations from a practical, field-proven perspective.
Key Compound Identifiers:
-
Chemical Name: this compound
-
CAS Number: 132834-58-3[5]
Sourcing Landscape: Navigating Suppliers
The procurement of high-quality starting materials is the first and most critical step in any research and development workflow. The supplier landscape for this piperazine derivative ranges from large, well-known chemical corporations to smaller, specialized custom synthesis labs.
Causality in Supplier Selection: The choice of supplier should not be based solely on cost. It is a risk-management decision. A lower-purity batch from a less reputable vendor can result in weeks of troubleshooting and purification, negating any initial cost savings. For early-stage discovery, a research-grade purity of >97% is often sufficient. However, for later-stage development, GMP (Good Manufacturing Practice) grade material with comprehensive documentation is required.
Below is a comparative summary of representative suppliers. Purity levels and availability are subject to batch-to-batch variation and should always be confirmed with the supplier.
| Supplier Name | Stated Purity | Available Quantities | Notes |
| Chem-Impex | ≥ 99%[1][2] | Grams to Kilograms | Often provides high-purity grades suitable for demanding applications. |
| Oakwood Chemical | 98%[5] | Grams to Kilograms | A reliable source for a wide range of research chemicals. |
| AK Scientific, Inc. | Typically ≥97% | Grams to Bulk | Listed as a supplier on various chemical marketplaces.[6] |
| Combi-Blocks Inc. | Typically ≥98% | Grams to Bulk | Specializes in building blocks for combinatorial chemistry and drug discovery.[7] |
| Key Organics Limited | Typically ≥97% | Grams to Bulk | A supplier of diverse chemical intermediates for research.[6] |
Disclaimer: This table is for informational purposes and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.
Purity Analysis and Quality Control: A Self-Validating System
Verifying the purity of an incoming chemical intermediate is a non-negotiable step. A supplier's Certificate of Analysis (CoA) provides a baseline, but independent verification is crucial for ensuring trustworthiness in your results. The quality control (QC) process should be designed as a self-validating system, where orthogonal analytical techniques confirm the identity and purity of the material.
Common Analytical Techniques
The most common and effective methods for analyzing this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
HPLC: The workhorse for purity assessment, capable of separating the main compound from non-volatile impurities.
-
NMR (¹H, ¹⁹F, ¹³C): Provides unambiguous structural confirmation and can detect impurities that may co-elute with the main peak in HPLC. ¹⁹F NMR is particularly useful for verifying the integrity of the trifluoromethyl group.
-
MS (e.g., LC-MS): Confirms the molecular weight of the compound and can help identify unknown impurities.
Quality Control Workflow
A robust QC workflow ensures that only material meeting predefined specifications is used in experiments.
Caption: Quality Control workflow for incoming this compound.
Experimental Protocol: HPLC-UV Purity Method
This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound.
Causality Behind Method Choices:
-
Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like this piperazine derivative through hydrophobic interactions.
-
Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. The addition of a small amount of acid (e.g., formic acid or TFA) is critical. It protonates the basic nitrogen atoms in the piperazine ring, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.
-
Detector: UV detection is selected because the pyridine ring contains a strong chromophore, making it readily detectable at wavelengths around 254 nm.
Step-by-Step Protocol:
-
Standard & Sample Preparation:
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (Diluent). This creates a 1 mg/mL stock solution.
-
Further dilute as needed to fall within the linear range of the detector (e.g., to 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260, Waters Alliance e2695, or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The retention time of the main peak should be consistent across injections. Any significant peaks other than the main product should be investigated.
-
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 0-8 °C to minimize degradation over long periods.[1]
Conclusion
This compound is a cornerstone intermediate for innovation in the pharmaceutical and agrochemical sectors. The success of research programs utilizing this building block is directly dependent on the quality of the material. By implementing a rigorous supplier qualification process, employing a multi-technique analytical approach for purity verification, and adhering to proper handling protocols, researchers can ensure the reliability and reproducibility of their results, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. This compound [oakwoodchemical.com]
- 6. 1-[5-(trifluoromethyl)pyrid-2-yl]piperazine | CAS 132834-58-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 1330750-21-4 CAS Manufactory [m.chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for the Characterization of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine at Serotonin Receptors
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a fundamental neurotransmitter that orchestrates a vast array of physiological and psychological processes through a complex family of at least 14 distinct receptor subtypes.[1][2] This diversity makes serotonergic receptors premier targets for therapeutic intervention in conditions ranging from depression and anxiety to psychosis and migraines.[1] The arylpiperazine scaffold is a well-established and privileged structure in medicinal chemistry, known for its interaction with various G-protein coupled receptors (GPCRs), particularly serotonin receptors.[3][4] A notable example is 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a non-selective agonist at several 5-HT receptors, including the 5-HT1B, 5-HT2A, and 5-HT2C subtypes.[5][6][7]
This document focuses on 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS No. 132834-58-3), a specific arylpiperazine derivative. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[8][9] Given its structural similarity to known serotonergic ligands, it is critical to comprehensively characterize the binding affinity and functional activity of this compound to determine its pharmacological profile.
These application notes provide a detailed framework and step-by-step protocols for researchers to:
-
Determine the binding affinity (Ki) of this compound at key serotonin receptor subtypes (5-HT1A and 5-HT2A) using radioligand competition binding assays.
-
Assess its functional activity (agonist or antagonist) at these receptors through downstream signaling assays.
Part I: Radioligand Competition Binding Assays (Affinity Determination)
Principle of the Assay
Radioligand binding assays are a cornerstone of pharmacology for quantifying the interaction between a ligand and a receptor.[1] Competition binding assays, specifically, are used to determine the affinity of an unlabeled test compound (the "competitor," in this case, this compound) for a receptor. This is achieved by measuring its ability to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.[10] The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
General Workflow for Radioligand Binding Assays
Caption: General workflow for competition radioligand binding assays.
Protocol 1.1: 5-HT1A Receptor Binding Assay
Rationale: The 5-HT1A receptor is a critical target implicated in anxiety and depression.[11] It functions as both a postsynaptic receptor in regions like the hippocampus and cortex and as a somatodendritic autoreceptor in the raphe nuclei.[11] Given that some trifluoromethylphenyl piperazine derivatives show high affinity for 5-HT1A sites, this is a primary target for characterization.[12]
Materials and Reagents:
-
Receptor Source: Membranes from HEK293 cells stably expressing human 5-HT1A receptors.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: this compound.
-
Non-Specific Binding (NSB) Determinator: 10 µM 5-HT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: 96-well glass fiber filter plates (e.g., Millipore MAFB).[13]
-
Scintillation Cocktail.
-
Instrumentation: 96-well plate vacuum manifold, microplate scintillation counter.
Step-by-Step Protocol:
-
Test Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, half-log dilutions) in Assay Buffer, ranging from a final assay concentration of 10 µM to 0.1 nM.
-
Assay Plate Setup (Total Volume = 200 µL):
-
Total Binding (TB) wells: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB) wells: 50 µL of 10 µM 5-HT.
-
Test Compound wells: 50 µL of each dilution of the test compound.
-
-
Add Radioligand: Add 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM) to all wells.
-
Add Receptor Membranes: Add 100 µL of the membrane preparation (containing ~10-20 µg of protein) to all wells. The optimal protein concentration should be determined empirically to ensure a good signal-to-noise ratio.[13]
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Filtration: Pre-soak the filter plate with 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding to the filter.[13] Rapidly aspirate the contents of the assay plate through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Drying and Counting: Dry the filter plate completely. Add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.
Protocol 1.2: 5-HT2A Receptor Binding Assay
Rationale: The 5-HT2A receptor is a primary target for atypical antipsychotic drugs and is the main receptor responsible for the effects of serotonergic hallucinogens.[10][14] As a known target for the related compound TFMPP, evaluating affinity at 5-HT2A is essential.[7]
Materials and Reagents:
-
Receptor Source: Membranes from rat frontal cortex or CHO-K1 cells expressing human 5-HT2A receptors.
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-Specific Binding (NSB) Determinator: 1 µM Ketanserin or 10 µM Mianserin.[14]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration and Instrumentation: As described in Protocol 1.1.
Step-by-Step Protocol:
-
Test Compound Preparation: Prepare dilutions as described in Protocol 1.1.
-
Assay Plate Setup (Total Volume = 200 µL):
-
TB wells: 50 µL Assay Buffer.
-
NSB wells: 50 µL of 1 µM Ketanserin.
-
Test Compound wells: 50 µL of each dilution of the test compound.
-
-
Add Radioligand: Add 50 µL of [³H]Ketanserin (final concentration ~0.5 nM) to all wells.[14]
-
Add Receptor Membranes: Add 100 µL of the membrane preparation (~50-70 µg of protein) to all wells.[13]
-
Incubation: Incubate for 60 minutes at room temperature.[14]
-
Filtration, Washing, and Counting: Proceed as described in Protocol 1.1.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each data point, calculate Specific Binding = Total Binding (counts per minute, CPM) - Non-Specific Binding (CPM).
-
Normalize Data: Express the binding at each concentration of the test compound as a percentage of the total specific binding (i.e., % of control).
-
Generate Competition Curve: Plot the normalized data against the logarithm of the molar concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this must be determined in separate saturation binding experiments).
-
Data Summary Table
| Receptor Subtype | Radioligand Used | Test Compound Ki (nM) | n (replicates) |
| 5-HT1A | [³H]8-OH-DPAT | [Insert Value] | [Insert Value] |
| 5-HT2A | [³H]Ketanserin | [Insert Value] | [Insert Value] |
| Other (e.g., 5-HT2C) | [e.g., ³H-Mesulergine] | [Insert Value] | [Insert Value] |
Part II: Functional Assays (Determining Agonist/Antagonist Profile)
Principle of Functional Assays
While binding assays reveal affinity, they do not indicate whether a compound activates the receptor (agonist), blocks activation by the native ligand (antagonist), or promotes an inactive state (inverse agonist).[15][16] Functional assays measure a downstream cellular event following receptor engagement. 5-HT1A receptors typically couple to Gi/o proteins, leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[11] In contrast, 5-HT2A receptors couple to Gq/G11 proteins, activating phospholipase C (PLC) which results in the mobilization of intracellular calcium ([Ca²⁺]i).[10][17][18]
Serotonin Receptor Signaling Pathways
Caption: Canonical signaling pathways for Gi/o and Gq-coupled serotonin receptors.
Protocol 2.1: 5-HT2A Calcium Mobilization Assay
Rationale: This assay directly measures a key consequence of 5-HT2A receptor activation.[17] It is a robust method to determine if the test compound acts as an agonist (by inducing a calcium response) or an antagonist (by blocking the response to a known agonist like 5-HT).
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: Appropriate for the cell line (e.g., F-12K with 10% FBS).
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference Agonist: 5-HT.
-
Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Protocol:
-
Cell Plating: Seed the cells into the assay plate and grow to ~90-95% confluency.
-
Dye Loading: Remove culture medium and add the calcium indicator dye solution (prepared in Assay Buffer). Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye. Leave a final volume of buffer in the wells.
-
Assay Execution (on fluorescence plate reader):
-
Agonist Mode: a. Place the cell plate and a compound plate (containing serial dilutions of the test compound) into the instrument. b. Establish a baseline fluorescence reading for ~10-20 seconds. c. The instrument adds the test compound to the cell plate. d. Record the fluorescence signal for ~2-3 minutes. An increase in fluorescence indicates an agonist response.
-
Antagonist Mode: a. Pre-incubate the cells with the test compound for 15-30 minutes. b. Place the plate in the instrument and establish a baseline. c. The instrument adds a known concentration of 5-HT (the EC80 concentration, determined previously). d. Record the fluorescence signal. A reduction in the 5-HT response indicates antagonist activity.
-
-
Data Analysis:
-
Agonist: Calculate the peak fluorescence response minus the baseline. Plot this response against the log[compound] to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to 5-HT).
-
Antagonist: Plot the % inhibition of the 5-HT response against the log[compound] to determine the IC50.
-
Data Presentation
Summary of Functional Activity
| Assay Type | Mode | Parameter | Value | n (replicates) |
| 5-HT2A Calcium Flux | Agonist | EC50 (nM) | [Insert Value] | [Insert Value] |
| Emax (% of 5-HT) | [Insert Value] | [Insert Value] | ||
| Antagonist | IC50 (nM) | [Insert Value] | [Insert Value] | |
| 5-HT1A cAMP Assay | Agonist | EC50 (nM) | [Insert Value] | [Insert Value] |
| Emax (% Inhibition) | [Insert Value] | [Insert Value] | ||
| Antagonist | IC50 (nM) | [Insert Value] | [Insert Value] |
Compound Information & Handling
This compound
| Property | Value |
| CAS Number | 132834-58-3[19] |
| Molecular Formula | C₁₀H₁₂F₃N₃[19] |
| Molecular Weight | 231.22 g/mol [19] |
Stock Solution Preparation:
-
It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Ensure the final concentration of DMSO in the assay wells is low (typically ≤0.5%) to avoid solvent effects.
Conclusion
The protocols outlined in this document provide a robust and validated workflow for the initial characterization of this compound. By systematically determining its binding affinity (Ki) and functional efficacy (EC50/IC50) at key serotonin receptors like 5-HT1A and 5-HT2A, researchers can build a comprehensive pharmacological profile. This foundational data is essential for guiding further investigation, including selectivity screening against a broader panel of receptors and progressing promising compounds into more complex cellular and in vivo models for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Trifluoromethylphenylpiperazine [bionity.com]
- 8. Buy 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine [smolecule.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. This compound [oakwoodchemical.com]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Abstract
This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. This compound is a critical intermediate in pharmaceutical synthesis, and its purity directly impacts the quality and safety of final active pharmaceutical ingredients (APIs).[1] The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a phosphate buffer, ensuring excellent peak symmetry and resolution. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[2][3] Furthermore, forced degradation studies confirm the method's ability to separate the parent analyte from potential degradation products formed under various stress conditions, making it suitable for both routine quality control and stability testing.
Introduction & Analyte Overview
This compound (TFMPP-Pip) is a heterocyclic building block increasingly utilized in medicinal chemistry and drug development.[1] Its structure, featuring a trifluoromethyl-substituted pyridine ring linked to a piperazine moiety, imparts unique physicochemical properties that are leveraged in the synthesis of novel therapeutic agents. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the piperazine ring provides a versatile site for further chemical modification.[1]
Given its role as a key starting material or intermediate, ensuring the identity, purity, and stability of TFMPP-Pip is paramount. RP-HPLC is the analytical technique of choice for this purpose due to its high resolving power, sensitivity, and reproducibility.[4][5] This document provides a comprehensive guide to a fully validated HPLC method, explaining the scientific rationale behind each parameter selection to empower researchers and quality control analysts.
Analyte Properties:
| Property | Value | Source |
| Chemical Name | This compound | [6][7] |
| CAS Number | 132834-58-3 | [6][8] |
| Molecular Formula | C₁₀H₁₂F₃N₃ | [6][9] |
| Molecular Weight | 231.22 g/mol | [6][8][9] |
| Appearance | Slightly yellow crystalline chunks | [6] |
| Melting Point | 43-46°C | [6] |
| Solubility | Soluble in organic solvents like acetonitrile and methanol; sparingly soluble in water. | [9] |
Method Development Rationale: A Causality-Driven Approach
The development of a robust HPLC method is a systematic process. The choices made for each parameter are grounded in the physicochemical properties of the analyte and the principles of chromatography.
Column Chemistry Selection
A C18 (Octadecylsilane) column was selected as the stationary phase. This is the workhorse of reversed-phase chromatography and is ideal for retaining moderately polar compounds like TFMPP-Pip. The non-polar C18 chains interact with the non-polar regions of the analyte (the pyridine ring system), providing effective retention. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.
Mobile Phase Optimization
The mobile phase composition is critical for achieving optimal separation and peak shape.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides better peak shapes for basic compounds, has a lower UV cutoff wavelength, and generates lower backpressure, leading to more efficient separations.
-
Aqueous Phase & pH Control: The piperazine moiety in TFMPP-Pip is basic (pKa of the two nitrogens are approximately 5.35 and 9.73).[10] At neutral pH, the analyte can exist in both ionized and non-ionized forms, leading to poor peak shape (tailing) due to unwanted interactions with residual silanols on the silica support. To suppress this, an acidic mobile phase is required. By acidifying the aqueous phase with 0.1% Phosphoric Acid , the piperazine nitrogens are fully protonated. This ensures the analyte exists as a single, positively charged species, resulting in a sharp, symmetrical peak. A pH of around 2.5-3.0 is ideal.
-
Elution Mode: An isocratic elution (constant mobile phase composition) was selected. This approach is simpler, more robust, and offers better reproducibility than a gradient method, making it perfectly suited for a quality control environment where the primary goal is to quantify a single main component.[4][11]
Detection Wavelength (λmax)
Based on the aromatic pyridine structure, TFMPP-Pip is expected to have a strong UV absorbance. A Diode Array Detector (DAD) scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). For pyridine-containing compounds, a wavelength between 254 nm and 275 nm is typically effective.[11][12] For this method, 272 nm was chosen to maximize sensitivity while minimizing interference from potential impurities.
Detailed Analytical Protocol
This section provides a step-by-step methodology for the analysis of this compound.
Instrumentation and Consumables
-
HPLC System with quaternary or binary pump, autosampler, column oven, and DAD/UV detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical Balance (4-decimal places).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC Grade), Phosphoric Acid (85%, ACS Grade), Purified Water (18.2 MΩ·cm).
-
Reference Standard: this compound, purity ≥99.0%.
Reagent Preparation
-
Mobile Phase: Prepare a solution of 0.1% (v/v) Phosphoric Acid in water. Filter and degas. The final mobile phase is a mixture of this aqueous solution and Acetonitrile. For this method, a ratio of Acetonitrile : 0.1% H₃PO₄ (55:45 v/v) is used.
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent to ensure sample solubility and compatibility with the mobile phase.
Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the TFMPP-Pip reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the TFMPP-Pip sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must meet predefined performance criteria. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R2) Framework)
The developed method was rigorously validated to demonstrate its suitability for the intended purpose.[3][13]
Specificity & Stability-Indicating Study
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[5]
Protocol:
-
Inject the diluent to confirm the absence of interfering peaks.
-
Prepare samples of TFMPP-Pip under various stress conditions (forced degradation).
-
Analyze the stressed samples alongside an unstressed sample.
-
Assess peak purity of the analyte peak in all stressed samples using the DAD to ensure it is not co-eluting with any degradants.
Forced Degradation Conditions:
-
Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light (as per ICH Q1B) for 7 days.
The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.[14][15]
Linearity
Protocol: Prepare a series of at least five concentrations of TFMPP-Pip ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery)
Protocol: Perform recovery studies by spiking a known quantity of TFMPP-Pip API into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). Analyze each level in triplicate. Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-assay): Analyze six separate preparations of the sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Protocol: Make small, deliberate variations to the method parameters and assess the impact on system suitability results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% absolute (e.g., 53:47 and 57:43 ACN:Buffer).
-
Column Temperature: ± 5°C (25°C and 35°C). Acceptance Criteria: All system suitability criteria must be met under all varied conditions.
Visualizations
HPLC Analysis Workflow
Caption: Overall workflow from sample receipt to final report generation.
Method Development Logic
Caption: Decision logic for key HPLC method development parameters.
Conclusion
The RP-HPLC method described herein is demonstrated to be a reliable, robust, and stability-indicating analytical procedure for the quantitative determination of this compound. The comprehensive validation according to ICH guidelines confirms its suitability for routine quality control analysis in a regulated environment. This application note provides both the detailed protocol and the underlying scientific rationale to ensure successful implementation and transfer of the method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. scispace.com [scispace.com]
- 5. actascientific.com [actascientific.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound [oakwoodchemical.com]
- 9. 1-(5-Trifluoromethyl-pyridin-2-yl)-piperazine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. helixchrom.com [helixchrom.com]
- 12. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. library.dphen1.com [library.dphen1.com]
- 15. globalresearchonline.net [globalresearchonline.net]
Application Note: Comprehensive 1H and 13C NMR Analysis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Introduction
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules targeting a range of therapeutic areas. Its structural features—a trifluoromethyl-substituted pyridine ring linked to a piperazine moiety—confer unique electronic and conformational properties that are critical to its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this compound. This application note provides a detailed guide to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra of this compound, offering insights for researchers in drug discovery and development.
The Significance of NMR in Structural Verification
NMR spectroscopy provides exquisitely detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For a molecule like this compound, NMR is crucial for:
-
Confirming Connectivity: Verifying the precise arrangement of the pyridine and piperazine rings.
-
Assigning Protons and Carbons: Unambiguously assigning each signal in the ¹H and ¹³C spectra to a specific atom in the molecule.
-
Assessing Purity: Detecting and identifying any impurities or residual solvents.
-
Understanding Electronic Effects: Probing the influence of the electron-withdrawing trifluoromethyl group on the chemical shifts of the pyridine ring protons and carbons.
Experimental Design and Causality
The choice of NMR experiments and parameters is dictated by the structural questions being addressed. A standard suite of experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, provides a comprehensive dataset for complete structural assignment.
Diagram of the Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Part 1: Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][2][3][4][5] A well-prepared sample ensures a homogeneous solution, minimizing magnetic field distortions and leading to sharp, well-resolved signals.
Protocol:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound. This concentration is generally sufficient for ¹H NMR and allows for good signal-to-noise in a reasonable time for ¹³C NMR.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It is relatively inexpensive and dissolves a wide range of organic molecules.[6] The choice of solvent can influence chemical shifts due to solvent-solute interactions.[6][7][8][9][10]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a small vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The optimal sample height is typically around 4-5 cm.[4]
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, modern spectrometers can reference the spectra to the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).
NMR Data Acquisition
The following experiments are recommended for a comprehensive analysis. All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons through spin-spin coupling.
-
¹³C{¹H} NMR: A proton-decoupled experiment that shows a single peak for each unique carbon atom.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups.[11][12][13][14][15] CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[12][13][14]
-
¹H-¹H COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[16][17][18][19][20] This is invaluable for identifying adjacent protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[21][22][23][24][25]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons over two to four bonds.[25][26][27][28][29] It is particularly useful for identifying quaternary carbons and connecting different spin systems.
Part 2: Spectral Interpretation and Data Analysis
The following sections detail the expected NMR data for this compound and provide a guide to their interpretation.
Molecular Structure and Numbering
Caption: Structure of this compound with atom numbering.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will exhibit signals for the protons on the pyridine ring and the piperazine ring.
-
Pyridine Protons (H-3, H-4, H-6): These will appear in the aromatic region (typically δ 6.5-8.5 ppm).
-
H-6: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen and the piperazine substituent. It will likely appear as a doublet.
-
H-4: Will likely be a doublet of doublets, coupled to both H-3 and H-6 (meta-coupling).
-
H-3: Expected to be the most upfield of the pyridine protons and will appear as a doublet.
-
-
Piperazine Protons (H-7, H-8, H-10, H-11): These will appear in the aliphatic region (typically δ 2.5-4.0 ppm).
-
H-7 and H-11: These protons are adjacent to the pyridine ring and will be deshielded, appearing as a triplet.
-
H-8 and H-10: These protons are adjacent to the NH group and will appear as a triplet.
-
-
NH Proton: The piperazine NH proton will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
¹³C NMR and DEPT-135 Spectrum Analysis
The ¹³C NMR spectrum will show signals for all unique carbons in the molecule. The DEPT-135 spectrum will aid in their assignment.
| Carbon | Expected Chemical Shift Range (ppm) | DEPT-135 Signal | Rationale |
| C-2 | 155-165 | Absent | Quaternary carbon attached to two nitrogens. |
| C-3 | 105-115 | Positive (CH) | Shielded aromatic carbon. |
| C-4 | 135-145 | Positive (CH) | Aromatic carbon. |
| C-5 | 115-125 | Absent | Quaternary carbon attached to the CF₃ group. |
| C-6 | 145-155 | Positive (CH) | Deshielded aromatic carbon adjacent to nitrogen. |
| C-7, C-11 | 40-50 | Negative (CH₂) | Aliphatic carbon adjacent to the pyridine ring. |
| C-8, C-10 | 40-50 | Negative (CH₂) | Aliphatic carbon adjacent to the NH group. |
| CF₃ | 120-130 (quartet) | Absent | Carbon of the trifluoromethyl group, split by fluorine. |
The trifluoromethyl group is a strong electron-withdrawing group, which will deshield adjacent carbons and protons. The effect of the trifluoromethyl group on NMR spectra is a known phenomenon.[30][31][32][33][34]
2D NMR Correlation Analysis
COSY Spectrum:
-
A cross-peak will be observed between H-3 and H-4, confirming their adjacent relationship.
-
A cross-peak between H-4 and H-6 will also be present due to meta-coupling.
-
Correlations between the piperazine protons (H-7/H-11 and H-8/H-10) will be observed.
HSQC Spectrum:
-
This spectrum will directly link each proton signal to its attached carbon signal, confirming the assignments made from the 1D spectra. For example, the proton signal for H-3 will show a cross-peak with the carbon signal for C-3.
HMBC Spectrum:
-
Connecting the Rings: A crucial correlation will be the three-bond coupling between the piperazine protons H-7/H-11 and the pyridine carbon C-2. This definitively confirms the connectivity between the two ring systems.
-
Assigning Quaternary Carbons:
-
The pyridine protons will show long-range correlations to the quaternary carbons C-2 and C-5. For instance, H-4 will show a correlation to C-2 and C-5.
-
The proton H-6 will show a correlation to C-2.
-
-
Confirming the CF₃ Position: The pyridine proton H-4 will show a three-bond correlation to the CF₃ carbon.
Summary of Key HMBC Correlations
| Proton(s) | Correlated Carbon(s) |
| H-3 | C-2, C-4, C-5 |
| H-4 | C-2, C-5, C-6, CF₃ |
| H-6 | C-2, C-4, C-5 |
| H-7, H-11 | C-2, C-8, C-10 |
| H-8, H-10 | C-7, C-11 |
Diagram of Key HMBC Correlations
Caption: Key HMBC correlations for structural elucidation.
Conclusion
A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments provides a robust and definitive method for the structural characterization of this compound. This comprehensive approach ensures the correct assignment of all proton and carbon signals, confirms the connectivity of the molecular framework, and establishes the position of the trifluoromethyl substituent. The protocols and interpretation guidelines presented in this application note serve as a valuable resource for researchers working with this important chemical entity in the fields of medicinal chemistry and drug development.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. scribd.com [scribd.com]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. reddit.com [reddit.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. m.youtube.com [m.youtube.com]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 20. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 22. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 23. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 24. fiveable.me [fiveable.me]
- 25. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. nmr.ceitec.cz [nmr.ceitec.cz]
- 28. youtube.com [youtube.com]
- 29. m.youtube.com [m.youtube.com]
- 30. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 31. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 32. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. dovepress.com [dovepress.com]
- 34. reddit.com [reddit.com]
Application Notes and Protocols for High-Throughput Screening of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Introduction: Rationale for Screening 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
The confluence of validated pharmacophores into a single molecular entity presents a compelling starting point for drug discovery campaigns. This compound is one such molecule, integrating two key structural motifs recognized for their prevalence in bioactive compounds. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for engaging with biological targets.[1][2] Its inclusion in numerous FDA-approved drugs underscores its utility in modulating target engagement and overall drug-likeness.[1]
Complementing the piperazine core is the trifluoromethyl-substituted pyridine ring. The trifluoromethyl (CF3) group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its target protein.[3] This strategic fluorination is a widely used tactic in modern drug design to optimize potency and pharmacokinetic profiles.[3]
While direct high-throughput screening (HTS) data for this compound is not extensively published, the broader trifluoromethylpyridine piperazine scaffold has shown promise in diverse biological contexts, including the development of novel anti-plant virus agents and as intermediates for PARP7 inhibitors.[4][5][6][7] This suggests a potential for this chemical class to interact with a range of biological targets. Given its structural alerts, particularly the piperazine moiety, G-protein coupled receptors (GPCRs) represent a high-priority target class for initial screening efforts.[8][9][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this compound using high-throughput screening methodologies. It outlines a strategic, multi-tiered approach, from initial assay development and primary screening to hit validation and secondary characterization.
Compound Characteristics
A thorough understanding of the physicochemical properties of a test compound is critical for designing robust HTS assays and interpreting the resulting data.
| Property | Value | Source |
| CAS Number | 132834-58-3 | [11][12] |
| Molecular Formula | C10H12F3N3 | [13][14] |
| Molecular Weight | 231.22 g/mol | [13][14] |
| Appearance | Slightly yellow crystalline solid | [12] |
| Melting Point | 43-46°C | [12] |
| XLogP3 | 1.5 | [12] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like DMSO. | [13] |
Strategic HTS Workflow for a Novel Compound
For a novel compound with limited prior biological characterization, a parallel screening strategy is often most effective. This involves both target-based and phenotypic approaches to maximize the chances of identifying a relevant biological activity.
Caption: A strategic workflow for HTS of a novel compound.
PART 1: Target-Based Primary HTS Protocol - GPCR Calcium Flux Assay
Rationale: The piperazine scaffold is a common feature in GPCR ligands. A calcium flux assay is a robust, high-throughput method for detecting the activation of GPCRs that signal through the Gαq pathway, a common signaling route.[9][10] This assay can be adapted to screen for agonists, antagonists, and allosteric modulators.
Assay Development and Validation
Objective: To establish a robust and reproducible assay in a 384-well format using a cell line stably expressing a GPCR of interest (e.g., a serotonin or dopamine receptor).
-
Cell Line and Reagent Preparation:
-
Culture HEK293 cells stably expressing the target GPCR in appropriate media.
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare a stock solution of this compound at 10 mM in 100% DMSO.
-
-
Assay Miniaturization and Optimization:
-
Seed cells into 384-well black, clear-bottom assay plates at an optimized density and allow them to adhere overnight.
-
Determine the optimal dye loading time and temperature.
-
Titrate a known agonist for the target receptor to establish a positive control concentration that yields a robust signal (e.g., EC80).
-
Titrate a known antagonist to establish a negative control.
-
-
Assay Quality Control - Z'-Factor Calculation:
-
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[15][16][17] It assesses the separation between the positive and negative control signals relative to their variability.
-
Prepare a validation plate with 16-24 wells of positive control (EC80 agonist) and 16-24 wells of negative control (vehicle or antagonist).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
Interpretation: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16][18]
-
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Highly suitable for screening. |
| 0 to 0.5 | Marginal | May be acceptable, but caution is needed.[16] |
| < 0 | Unsuitable | Assay requires significant optimization.[16][18] |
Primary Screening Protocol (Agonist Mode)
Objective: To screen a compound library (including this compound) at a single concentration to identify potential agonists of the target GPCR.
-
Plate Preparation:
-
Prepare assay plates with cells loaded with calcium-sensitive dye as optimized above.
-
Using an acoustic liquid handler, dispense this compound and other library compounds to a final concentration of 10 µM.
-
Designate specific columns for positive controls (known agonist at EC80) and negative controls (DMSO vehicle).
-
-
Signal Detection:
-
Place the assay plate in a fluorescence imaging plate reader (FLIPR) or similar instrument capable of kinetic reading.
-
Measure the baseline fluorescence for a set period (e.g., 10-20 seconds).
-
Initiate the reading and simultaneously add the compounds/controls to the wells.
-
Record the fluorescence intensity over time (e.g., 2-3 minutes) to capture the calcium flux.
-
-
Data Analysis:
-
The primary response is typically calculated as the maximum fluorescence signal minus the baseline signal.
-
Normalize the data for each plate. A common method is to set the average of the negative controls to 0% activity and the average of the positive controls to 100% activity.
-
Calculate the Z-score for each compound well to identify statistically significant "hits." The Z-score measures how many standard deviations a compound's response is from the mean of the negative controls. Z-score = (Compound_Value - Mean_Negative_Controls) / SD_Negative_Controls
-
A common hit threshold is a Z-score ≥ 3.
-
PART 2: Phenotypic Primary HTS Protocol - Cell Viability Assay
Rationale: A phenotypic screen does not presume a specific molecular target but instead measures a compound's effect on cellular physiology. A cell viability assay is a fundamental phenotypic screen to identify compounds that are cytotoxic or inhibit cell proliferation.
Assay Protocol
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa or A549) in 384-well plates at a low density and allow to attach.
-
Compound Addition: Add this compound and other library compounds at a final concentration of 10 µM. Include positive controls (e.g., staurosporine for cytotoxicity) and negative controls (DMSO).
-
Incubation: Incubate the plates for 48-72 hours to allow for effects on cell proliferation.
-
Viability Readout: Add a reagent that measures cell viability, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., resazurin).
-
Signal Detection: Read the luminescence or fluorescence signal on a plate reader.
-
Data Analysis and Hit Selection: Normalize the data and calculate Z-scores as described in the GPCR assay. Hits are compounds that significantly reduce cell viability (e.g., Z-score ≤ -3).
PART 3: Hit Validation and Secondary Screening Cascade
Rationale: Primary screens are designed for speed and scale, but are prone to false positives. A rigorous hit validation process is essential to confirm activity and prioritize the most promising compounds for further study.[19][20]
Hit Confirmation and Dose-Response
-
Confirmation Screen: Re-test all hits from the primary screen under the same assay conditions to confirm their activity.[19][21]
-
Dose-Response Curves: For confirmed hits, perform a 10-point dose-response curve (e.g., from 100 µM down to 1 nM) to determine the potency (EC50 for agonists, IC50 for antagonists/inhibitors).
Orthogonal and Selectivity Assays
-
Orthogonal Assays: Validate hits in a different assay format that measures a distinct biological endpoint.[9][20] For a GPCR hit from a calcium flux assay, an orthogonal assay could be a cAMP accumulation assay (for Gs/Gi-coupled receptors) or a β-arrestin recruitment assay. This helps eliminate artifacts specific to the primary assay technology.[8]
-
Selectivity Profiling: Screen the confirmed hit against a panel of related receptors or targets to assess its selectivity. For a GPCR hit, this would involve screening against other GPCR subtypes to identify off-target effects.
Data Analysis Workflow for HTS
The analysis of HTS data requires a systematic and robust pipeline to ensure that true hits are identified and false positives are minimized.
Caption: A typical data analysis workflow for an HTS campaign.
Conclusion and Forward Look
This compound represents a molecule of interest for high-throughput screening due to its privileged chemical scaffolds. While its specific biological targets are yet to be fully elucidated in the public domain, a systematic screening approach as outlined in these protocols provides a clear path forward. By employing a combination of target-based and phenotypic primary screens, followed by a rigorous, multi-step hit validation cascade, researchers can effectively probe the compound's biological activity. The key to a successful screening campaign lies not only in the execution of the assays but also in the meticulous data analysis and the implementation of robust quality control measures at every stage of the process. The validated hits emerging from this workflow can serve as valuable starting points for lead optimization and deeper mechanistic studies, ultimately contributing to the discovery of novel therapeutics.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US10550105B2 - Pyridazinones as PARP7 inhibitors - Google Patents [patents.google.com]
- 6. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 7. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 132834-58-3 [amp.chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. 1-(5-Trifluoromethyl-pyridin-2-yl)-piperazine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 14. This compound [oakwoodchemical.com]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. assay.dev [assay.dev]
- 19. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 20. Hit-to-Lead: Hit Validation and Assessment [pubmed.ncbi.nlm.nih.gov]
- 21. Secondary Screening - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine as a Privileged Scaffold for Novel Neuroscience Tool Compounds
Audience: Researchers, scientists, and drug development professionals in neuroscience.
Senior Application Scientist's Foreword: The quest for novel chemical probes to dissect the intricate neural circuits underlying brain function and disease is a cornerstone of modern neuroscience. While some molecules are celebrated as standalone "tool compounds," others serve a more foundational role as versatile chemical scaffolds. 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine falls firmly into the latter category. It is not an end-effector in its own right but rather a highly valuable starting material—a "privileged scaffold"—for the synthesis of potent and selective ligands targeting key G-protein coupled receptors (GPCRs) in the central nervous system. The piperazine moiety is a common feature in many centrally-acting drugs, and the trifluoromethylpyridine component offers unique properties for molecular recognition and metabolic stability.[1][2]
This guide is structured to take you on a journey from scaffold to application. We will first explore the synthetic utility of this compound and then provide detailed, field-tested protocols for the characterization of its derivatives, focusing on a critical neuroscience target: the serotonin 2A (5-HT2A) receptor. These protocols are designed not just as a series of steps but as a self-validating framework to ensure the generation of robust and reproducible data.
Part 1: The Scaffold - From Chemical Intermediate to CNS Ligand
The core structure of this compound provides an ideal starting point for medicinal chemists. The secondary amine on the piperazine ring is a reactive handle for derivatization, allowing for the systematic exploration of chemical space to achieve desired potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group on the pyridine ring is a strong electron-withdrawing group that can influence the pKa of the piperazine nitrogens and enhance binding affinity to target proteins.
Conceptual Synthetic Workflow:
The primary utility of this scaffold lies in its derivatization, typically through N-alkylation or N-arylation of the piperazine ring to generate a library of candidate compounds. These derivatives are then screened against a panel of CNS targets.
Caption: From Scaffold to Lead Compound Workflow.
Part 2: Characterizing Novel Derivatives - A Focus on the 5-HT2A Receptor
A significant number of atypical antipsychotics and psychedelic compounds derive their activity from interactions with the 5-HT2A receptor, a Gq-coupled GPCR.[3][4] Therefore, a common application for novel compounds derived from the this compound scaffold is to assess their affinity and functional activity at this key receptor.
Protocol 1: In Vitro Characterization - Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a novel test compound for the human 5-HT2A receptor. This is achieved through a competition assay where the test compound competes with a known high-affinity radioligand.[5][6]
Principle of the Assay: This assay measures the ability of an unlabeled test compound to displace a radioactively labeled ligand ([³H]-Ketanserin or [¹²⁵I]-DOI are common choices for 5-HT2A) from the receptor.[7] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's affinity.[5]
Materials:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Stock solution in DMSO, serially diluted.
-
Non-Specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM Mianserin).
-
96-well Filter Plates: GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[8]
-
Scintillation Cocktail & Microplate Scintillation Counter.
Step-by-Step Protocol:
-
Plate Preparation: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add 50 µL of serially diluted test compound to the appropriate wells. For total binding wells, add 50 µL of vehicle (e.g., assay buffer with DMSO). For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Radioligand Addition: Add 50 µL of [³H]-Ketanserin (at a final concentration near its Kd, typically 1-2 nM) to all wells.
-
Receptor Addition: Initiate the binding reaction by adding 150 µL of the membrane preparation (typically 50-120 µg of protein per well) to all wells.[8] The final assay volume is 250 µL.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[8]
-
Filtration: Rapidly terminate the reaction by vacuum filtration onto the pre-soaked 96-well filter plates using a cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter mat for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity in a microplate scintillation counter.[8]
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Typical Value for 5-HT2A |
| IC50 | Concentration of test compound that inhibits 50% of specific radioligand binding. | Varies |
| Kd | Dissociation constant of the radioligand for the receptor. | ~2.0 nM for [³H]-Ketanserin[6] |
| Ki | Inhibition constant; a measure of the affinity of the test compound for the receptor. | Varies |
Protocol 2: In Vitro Characterization - Functional Cell-Based Assay
Objective: To determine the functional activity of the test compound at the 5-HT2A receptor (i.e., is it an agonist, antagonist, or inverse agonist?).
Principle of the Assay: The 5-HT2A receptor is canonically coupled to the Gq alpha subunit, which activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and subsequent release of intracellular calcium (Ca²+).[9][10] This protocol measures changes in intracellular Ca²+ concentration in response to compound application using a fluorescent calcium indicator.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist Control: Serotonin (5-HT) or a known 5-HT2A agonist.
-
Antagonist Control: A known 5-HT2A antagonist (e.g., Ketanserin).
-
Fluorescence Plate Reader: Equipped with an injection system (e.g., FLIPR, FlexStation).
Step-by-Step Protocol:
-
Cell Plating: Plate the 5-HT2A expressing cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay Execution (Agonist Mode):
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject serially diluted test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates Ca²+ mobilization and agonist activity.
-
-
Assay Execution (Antagonist Mode):
-
Pre-incubate the cells with the serially diluted test compound for 15-30 minutes.
-
Place the plate in the fluorescence reader.
-
Inject a fixed concentration of the agonist control (e.g., 5-HT at its EC80 concentration) and monitor the change in fluorescence. A reduction in the agonist-induced signal indicates antagonist activity.
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (potency) and the Emax (efficacy) relative to the agonist control.
-
Antagonist Mode: Plot the agonist response against the log concentration of the test compound to determine the IC50. This can be converted to a functional inhibition constant (Kb).
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Part 3: In Vivo Characterization - Pharmacological Models of Antipsychotic-like Activity
Should a derivative of this compound demonstrate potent 5-HT2A antagonism in vitro, the next logical step is to assess its in vivo efficacy in models relevant to psychosis.[3][11]
Protocol 3: Phencyclidine (PCP)-Induced Hyperlocomotion Model
Objective: To assess the potential antipsychotic-like activity of a test compound by measuring its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist, Phencyclidine (PCP).
Principle of the Assay: PCP administration in rodents induces a hyperactive state that is considered a model for the positive symptoms of schizophrenia.[12] Atypical antipsychotics, many of which are 5-HT2A antagonists, are effective at attenuating this behavior.[12]
Materials:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Test Compound: Formulated in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
PCP: Phencyclidine hydrochloride, dissolved in saline.
-
Vehicle Control.
-
Positive Control: A known atypical antipsychotic (e.g., Risperidone, Clozapine).
-
Locomotor Activity Chambers: Automated chambers equipped with infrared beams to track movement.
Step-by-Step Protocol:
-
Acclimation: Acclimate the animals to the locomotor activity chambers for 30-60 minutes.
-
Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Pre-treatment Time: Allow for a pre-treatment period based on the known pharmacokinetics of the test compound (typically 30-60 minutes).
-
PCP Challenge: Administer PCP (e.g., 5 mg/kg, i.p.) to all animals except a vehicle-vehicle control group.
-
Data Collection: Immediately place the animals back into the locomotor chambers and record activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative total.
-
Compare the total distance traveled between groups using ANOVA followed by post-hoc tests.
-
A significant reduction in PCP-induced hyperlocomotion by the test compound, without causing sedation on its own (assessed in a separate cohort), indicates potential antipsychotic-like efficacy.
| Group | Expected Outcome | Rationale |
| Vehicle + Saline | Normal baseline activity | Establishes normal locomotion. |
| Vehicle + PCP | Significant hyperlocomotion | Validates the disease model. |
| Positive Control + PCP | Attenuation of hyperlocomotion | Validates the assay's sensitivity to known drugs. |
| Test Compound + PCP | Dose-dependent attenuation of hyperlocomotion | Indicates potential antipsychotic-like activity. |
| Test Compound + Saline | No significant change from baseline | Rules out sedative effects at active doses. |
Part 4: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the rigorous use of controls.
-
In Binding Assays, the non-specific binding control is critical for calculating true specific binding.
-
In Functional Assays, the use of both positive (known agonist) and negative (known antagonist) controls ensures the assay is responding correctly and allows for the accurate classification of the test compound.
-
In In Vivo Models, the inclusion of a positive control drug validates the model's ability to detect the desired pharmacological effect, while the "test compound alone" group is essential to differentiate between a specific therapeutic effect and non-specific effects like sedation.
By adhering to these principles, researchers can have high confidence in the data generated and make informed decisions about the progression of novel compounds derived from the this compound scaffold.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Trifluoromethylpyridine Piperazine Derivatives as Plant Activators Against Tobacco Mosaic Virus (TMV)
An Application Guide for Researchers
Abstract: Plant viral diseases, particularly those caused by the Tobacco Mosaic Virus (TMV), represent a significant threat to global agriculture, leading to substantial economic losses.[1][2][3][4][5] The development of novel antiviral agents is paramount. This guide focuses on a promising class of compounds: trifluoromethylpyridine piperazine derivatives. Unlike traditional virucides that target the virus directly, these molecules function as plant activators, inducing systemic acquired resistance (SAR) in the host plant.[1][3] We provide an in-depth overview of their mechanism of action and detailed protocols for evaluating their efficacy, from initial screening to mechanistic validation.
Introduction: A Paradigm Shift in Antiviral Strategy
Tobacco Mosaic Virus (TMV) is a robust and highly infectious plant pathogen capable of infecting a wide array of crops.[1][2] The primary challenge in combating TMV lies in the lack of effective therapeutic agents that can eliminate the virus post-infection.[6][7][8] The current paradigm is shifting from direct viral inhibition to the potentiation of the plant's own immune system.
Trifluoromethylpyridine piperazine derivatives have emerged as significant candidates in this new strategy.[1][2][3][4] Research indicates that these compounds do not exhibit high direct virucidal activity but instead excel in protecting the plant from infection. They achieve this by triggering the plant's innate defense pathways, effectively "priming" it for a viral challenge. A key study synthesized 27 novel derivatives (designated A1-A27) and found several to be more potent than the commercial antiviral agent Ningnanmycin.[1][2][4]
The mechanism centers on the induction of systemic acquired resistance (SAR). Specifically, active compounds like the standout derivative A16 have been shown to:
-
Enhance the activities of key defense-related enzymes: superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL).[1][2][4]
-
Activate the phenylpropanoid biosynthesis pathway, which produces a wide range of antimicrobial compounds and strengthens cell walls.[1][2][3]
This guide provides the necessary protocols to screen these derivatives and validate this proposed mechanism of action.
Quantitative Data Summary: Efficacy of Lead Compounds
Bioassays have identified several trifluoromethylpyridine piperazine derivatives with potent protective and curative activities against TMV. The half-maximal effective concentration (EC₅₀) is a key metric for quantifying this activity. The data below, derived from published studies, highlights the superior performance of lead compounds compared to the commercial standard, Ningnanmycin.[1][2][4]
| Compound ID | R Group (Substitution) | Activity Type | EC₅₀ (µg/mL) against TMV | Ningnanmycin EC₅₀ (µg/mL) |
| A16 | 4-Fluorobenzyl | Protective | 18.4 [1][2][4] | 50.2[1][2][4] |
| A17 | Benzyl | Curative | 86.1 [1] | 131.7[1] |
Table 1: Comparative in vivo anti-TMV activity of lead trifluoromethylpyridine piperazine derivatives.
Experimental Design & Workflow
A robust evaluation of these compounds requires a multi-tiered approach. The workflow begins with a broad screen for antiviral activity and progresses to more detailed mechanistic studies for the most promising candidates.
Caption: Overall experimental workflow for evaluating trifluoromethylpyridine piperazine derivatives.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with integrated controls and quantitative endpoints.
Protocol 1: Antiviral Activity Screening via Half-Leaf Method
This method is the gold standard for rapidly screening compounds for anti-TMV activity by quantifying the reduction in local lesions on an indicator host plant.
Rationale: The half-leaf method allows for a direct comparison between the treated and untreated sides of the same leaf, minimizing variability from leaf to leaf and plant to plant.[1] Chenopodium amaranticolor or Nicotiana tabacum L. cv. Xanthi-nc are ideal hosts as they react to TMV infection by forming distinct, countable necrotic local lesions.
Materials:
-
Test Compounds (dissolved in a suitable solvent, e.g., DMSO, then diluted)
-
Positive Control: Ningnanmycin
-
TMV Purified Stock (e.g., 50 µg/mL)
-
Inoculation Buffer (e.g., 0.01 M phosphate buffer, pH 7.4)
-
Carborundum (fine abrasive)
-
Chenopodium amaranticolor or Nicotiana tabacum L. plants at the 5-6 leaf stage
Procedure:
-
Plant Preparation: Select healthy, uniform plants. Dust the upper surface of leaves of a similar age and size with a fine layer of carborundum.
-
Compound Application (Protective Assay): a. Using a small brush or cotton swab, gently apply the test compound solution to the left half of each leaf. b. Apply the solvent control (containing the same concentration of DMSO) to the right half of each leaf. c. Allow the leaves to dry for 2-4 hours.
-
Compound Application (Curative Assay): a. Inoculate the entire leaf with TMV first (Step 4). b. After 2 hours, wash the leaves gently with water. c. Apply the test compound to the left half and the solvent control to the right half.
-
Virus Inoculation: a. Prepare the TMV inoculum by diluting the stock in inoculation buffer to a concentration that produces 50-100 lesions per half-leaf (this must be optimized beforehand). b. Dip a cotton swab in the inoculum and gently rub the entire surface of the treated leaves.[9][10]
-
Incubation: Rinse the leaves with water 15 minutes post-inoculation to remove excess virus and carborundum. Keep the plants in a controlled environment (e.g., 25°C, 14-hour photoperiod) for 3-4 days.[11]
-
Data Collection: Count the number of local lesions on both the treated (left) and control (right) halves of each leaf.
-
Calculation: Inhibition Rate (%) = [(C - T) / C] × 100
-
Where C = average number of lesions on the control halves, and T = average number of lesions on the treated halves.
-
-
EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), repeat the assay using a serial dilution of the active compounds (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).[1] Plot the inhibition rate against the log of the concentration and determine the EC₅₀ value.
Protocol 2: Quantification of Viral Load via qRT-PCR
This molecular technique quantifies the amount of TMV RNA in plant tissues, providing a highly sensitive measure of viral replication.
Rationale: qRT-PCR can detect minute changes in viral titer, confirming the phenotypic results from the half-leaf assay and providing robust quantitative data on the compound's effect on viral accumulation.[12][13] An internal control gene (e.g., 18S rRNA) is used to normalize the data, correcting for variations in RNA extraction and cDNA synthesis efficiency.[12]
Materials:
-
Leaf tissue from treated and control plants (from a systemic host like Nicotiana tabacum cv. Samsun)
-
Liquid Nitrogen
-
RNA Extraction Kit (e.g., RNeasy Plant Mini Kit)
-
DNase I
-
cDNA Synthesis Kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
TMV-specific primers (e.g., targeting the coat protein gene)
-
Internal control primers (e.g., 18S rRNA)
Procedure:
-
Experimental Setup: Systemically infect host plants with TMV after treating them with the test compound or a control solution.
-
Sample Collection: At 5-7 days post-inoculation, collect systemic (non-inoculated) upper leaves. Immediately freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: a. Grind ~100 mg of leaf tissue to a fine powder in liquid nitrogen. b. Extract total RNA using a plant-specific RNA extraction kit according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Quantify RNA concentration and assess purity (A260/280 ratio).
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[14]
-
qPCR Reaction: a. Prepare the qPCR reaction mix in triplicate for each sample: 10 µL 2x SYBR Green Master Mix, 0.5 µL each of Forward and Reverse primers (10 µM), 1 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.[13] b. Include no-template controls (NTC) to check for contamination.
-
Thermal Cycling: Use a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 2 min.
-
40 Cycles: 95°C for 15 sec, 60°C for 30 sec, 72°C for 30 sec.[14]
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the TMV target gene and the 18S internal control. b. Calculate the relative viral RNA accumulation using the 2-ΔΔCt method.
Protocol 3: Assessment of Plant Defense Response - Enzyme Activity Assays
This protocol measures the activity of key defense-related enzymes (SOD, PPO, PAL) to verify that the compound is inducing a host defense response.
Rationale: An increase in the activity of SOD (manages oxidative stress), PPO (catalyzes phenolic compound oxidation), and PAL (a key enzyme in the phenylpropanoid pathway) is a hallmark of SAR activation.[1][4] Measuring these activities provides direct evidence for the compound's mechanism of action.
Procedure:
-
Sample Preparation: Collect leaf samples at various time points (e.g., 0, 24, 48, 72 hours) after compound treatment.
-
Crude Enzyme Extraction: a. Homogenize 0.5 g of fresh leaf tissue in 5 mL of pre-chilled extraction buffer (specific buffer composition depends on the enzyme, but generally a phosphate buffer with PVP and EDTA). b. Centrifuge the homogenate at 12,000 x g for 20 min at 4°C. c. The supernatant is the crude enzyme extract.
-
Enzyme Assays (Spectrophotometric): a. SOD Activity: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). One unit of SOD activity is the amount of enzyme required to cause 50% inhibition of NBT reduction. b. PPO Activity: Measure the increase in absorbance at 420 nm due to the oxidation of a substrate like catechol. c. PAL Activity: Measure the formation of cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm.
-
Data Analysis: Express enzyme activity in units per milligram of protein (U/mg protein). Protein concentration in the crude extract can be determined by the Bradford assay. Compare the activity in treated samples to control samples at each time point.
Protocol 4: Analysis of TMV Coat Protein Accumulation via Western Blot
This provides an alternative or complementary method to qRT-PCR for quantifying viral load at the protein level.
Rationale: The TMV Coat Protein (CP) is the most abundant viral protein and its accumulation is a direct indicator of viral replication and assembly.[16] Western blotting uses a specific antibody to detect and quantify the TMV CP.[17][18]
Materials:
-
Leaf tissue from treated and control plants
-
Protein Extraction Buffer
-
Anti-TMV CP primary antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Extract total protein from leaf samples collected as in Protocol 2.[18]
-
Quantification: Determine protein concentration using a Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of total protein per lane on a 12% SDS-polyacrylamide gel.
-
Electroblotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection: a. Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. b. Incubate with the primary anti-TMV CP antibody. c. Wash, then incubate with the HRP-conjugated secondary antibody. d. Wash thoroughly.
-
Visualization: Apply a chemiluminescent substrate and visualize the bands using an imaging system. The TMV CP will appear as a band at ~17.5 kDa.[17]
-
Analysis: Quantify the band intensity using densitometry software. Compare the CP levels in treated samples to the controls. A loading control (e.g., Coomassie staining of the gel or blotting for a housekeeping protein like RuBisCO) should be used for normalization.[18]
Proposed Mechanism of Action
The collective data from these protocols supports a model where trifluoromethylpyridine piperazine derivatives do not act on the virus itself, but rather on the host plant, initiating a cascade of defense responses.
Caption: Proposed mechanism of action for trifluoromethylpyridine piperazine derivatives against TMV.
References
- 1. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.plos.org [journals.plos.org]
- 8. In Silico Pesticide Discovery for New Anti-Tobacco Mosaic Virus Agents: Reactivity, Molecular Docking, and Molecular Dynamics Simulations [mdpi.com]
- 9. Frontiers | Three methods for inoculation of viral vectors into plants [frontiersin.org]
- 10. Three methods for inoculation of viral vectors into plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apsnet.org [apsnet.org]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Tobacco mosaic virus coat protein: an elicitor of the hypersensitive reaction but not required for the development of mosaic symptoms in Nicotiana sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Chimeric Tobamoviruses With Coat Protein Exchanges Modulate Symptom Expression and Defence Responses in Nicotiana tabacum [frontiersin.org]
Application Notes and Protocols for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine as a Plant Activator in Agriculture
Introduction: A Novel Frontier in Plant Defense Activation
The quest for sustainable agricultural practices has intensified the search for innovative solutions to protect crops from devastating diseases. Plant activators, compounds that stimulate the plant's innate immune system, represent a promising alternative to conventional pesticides. By priming the plant's defense mechanisms, these molecules can induce broad-spectrum, long-lasting resistance against a variety of pathogens.[1][2] Within this burgeoning field, trifluoromethylpyridine piperazine derivatives have emerged as a potent new class of plant activators.[3][4]
This technical guide provides an in-depth exploration of 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine and its derivatives as inducers of plant defense. While this compound primarily serves as a key structural moiety in the synthesis of more complex and highly active molecules, its trifluoromethylpyridine and piperazine components are integral to the biological activity of its derivatives.[5][6] These compounds have demonstrated significant efficacy, particularly in controlling viral diseases such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), by activating systemic acquired resistance (SAR).[3][4]
This document is intended for researchers, scientists, and drug development professionals in the agricultural sector. It offers a comprehensive overview of the mechanism of action, detailed protocols for evaluating efficacy, and practical guidance for the application of these novel plant activators.
Chemical Profile: this compound
| Property | Value |
| Synonyms | 1-[5-(Trtrifluoromethyl)-2-pyridinyl]piperazine |
| CAS Number | 132834-58-3 |
| Molecular Formula | C₁₀H₁₂F₃N₃ |
| Molecular Weight | 231.22 g/mol |
| Appearance | White to slightly yellow crystalline powder |
| Storage Conditions | Store at 0-8°C |
Mechanism of Action: Eliciting Systemic Acquired Resistance (SAR)
Derivatives of this compound function as potent plant activators by inducing Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum defense response in plants.[3][4] The activation of SAR is a complex signaling cascade that prepares the entire plant for a more rapid and robust defense against subsequent pathogen attacks.
The primary mechanism involves the upregulation of the phenylpropanoid biosynthesis pathway .[3][4] This metabolic pathway is a cornerstone of plant defense, producing a wide array of secondary metabolites with antimicrobial properties, such as phytoalexins, flavonoids, and lignin precursors.[7][8]
Application of active trifluoromethylpyridine piperazine derivatives has been shown to significantly enhance the activity of key defense-related enzymes:
-
Superoxide Dismutase (SOD): An antioxidant enzyme that detoxifies reactive oxygen species (ROS) generated during pathogen attack.[3][4]
-
Polyphenol Oxidase (PPO): Catalyzes the oxidation of phenols into highly reactive quinones, which are toxic to pathogens and contribute to cell wall reinforcement.[3][4]
-
Phenylalanine Ammonia-Lyase (PAL): The gateway enzyme for the phenylpropanoid pathway, catalyzing the conversion of phenylalanine to cinnamic acid, a precursor for various defense compounds.[3][4]
The activation of these enzymes and the subsequent accumulation of defense-related metabolites contribute to a heightened state of readiness in the plant, enabling it to effectively combat viral and other pathogenic infections.
Figure 1: Hypothesized signaling pathway for plant defense activation by this compound derivatives.
Efficacy Data: Antiviral Activity
A key study on novel trifluoromethylpyridine piperazine derivatives demonstrated significant protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) in tobacco plants. The derivative designated as A16 showed particularly potent effects.[3][4]
| Compound | Pathogen | EC₅₀ (µg/mL) |
| A16 | TMV | 18.4 |
| Ningnanmycin | TMV | 50.2 |
| A16 | CMV | 347.8 |
| Ningnanmycin | CMV | 359.6 |
EC₅₀: The half maximal effective concentration. Ningnanmycin is a commercial antiviral agent used as a positive control.
These results highlight the superior protective efficacy of the trifluoromethylpyridine piperazine derivative A16 compared to a commercially available standard.[3][4]
Experimental Protocols
The following protocols provide a framework for the preparation, application, and evaluation of this compound and its derivatives as plant activators.
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Accurate and consistent solution preparation is critical for reproducible results. Due to the limited aqueous solubility of many organic compounds, a solvent such as dimethyl sulfoxide (DMSO) is typically used to create a concentrated stock solution, which is then diluted to the final working concentration in water.
Materials:
-
This compound or its derivative
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile deionized water
-
Tween-20 (or other suitable surfactant)
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Stock Solution (100 mM): a. Accurately weigh 23.12 mg of this compound (MW: 231.22 g/mol ). b. Dissolve the compound in 1 mL of DMSO to achieve a 100 mM stock solution. c. Vortex thoroughly until the compound is completely dissolved. d. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution (e.g., 500 µg/mL): a. To prepare a 500 µg/mL working solution, first calculate the required volume of the stock solution. b. Dilute the 100 mM stock solution in sterile deionized water containing a surfactant (e.g., 0.02% v/v Tween-20) to improve leaf surface coverage during foliar application. c. Prepare fresh working solutions on the day of the experiment.
Protocol 2: In Vivo Antiviral Activity Assay (Protective Effect)
Rationale: This protocol assesses the ability of the compound to protect plants from viral infection when applied prior to inoculation. This mimics a preventative application strategy in an agricultural setting.
Materials:
-
Test plants (e.g., Nicotiana tabacum for TMV) at the 5-6 leaf stage
-
Working solution of the test compound
-
Control solution (e.g., water with the same concentration of DMSO and surfactant as the working solution)
-
Positive control (e.g., Ningnanmycin solution)
-
TMV inoculum (e.g., 0.02 mg/mL)
-
Phosphate buffer (e.g., 0.01 M, pH 7.4)
-
Carborundum (abrasive)
Procedure:
-
Grow healthy, uniform test plants under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Apply the working solution of the test compound to the leaves of one set of plants using a fine mist sprayer until the leaf surfaces are uniformly wet.
-
Apply the control solution and positive control solution to separate sets of plants in the same manner.
-
Allow the plants to dry completely.
-
After 24-48 hours, lightly dust the upper surface of the treated leaves with carborundum.
-
Mechanically inoculate the leaves by gently rubbing them with a cotton swab dipped in the TMV inoculum.
-
Gently rinse the leaves with water to remove excess inoculum and carborundum.
-
Maintain the plants in the greenhouse and observe for the development of local lesions (a sign of viral infection) over 3-5 days.
-
Count the number of local lesions on each leaf.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average number of lesions on control plants and T is the average number of lesions on treated plants.
Figure 2: A simplified workflow for the in vivo antiviral protective assay.
Protocol 3: Determination of Defense Enzyme Activities
Rationale: Measuring the activity of defense-related enzymes (SOD, PPO, PAL) provides biochemical evidence of the plant's induced defense response. An increase in the activity of these enzymes in treated plants compared to controls indicates the activation of defense pathways.
3.1. Sample Preparation:
-
Collect leaf samples from treated and control plants at specified time points after treatment (e.g., 24, 48, 72 hours).
-
Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.
-
For each enzyme assay, grind the frozen leaf tissue (e.g., 0.5 g) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Homogenize the powder in an appropriate ice-cold extraction buffer (specific to each enzyme assay).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 20 minutes.
-
The resulting supernatant is the crude enzyme extract. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay) for normalization of enzyme activity.
3.2. Phenylalanine Ammonia-Lyase (PAL) Activity Assay: [9][10][11][12]
-
Principle: PAL activity is determined by measuring the formation of trans-cinnamic acid from L-phenylalanine, which absorbs light at 290 nm.
-
Reagents:
-
Extraction Buffer: 0.1 M Tris-HCl (pH 8.8) containing 15 mM β-mercaptoethanol.
-
Substrate: 50 mM L-phenylalanine in extraction buffer.
-
-
Procedure:
-
Mix the crude enzyme extract with the L-phenylalanine substrate.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 6 M HCl.
-
Measure the absorbance of the mixture at 290 nm using a spectrophotometer.
-
Calculate PAL activity based on the increase in absorbance and express as units per milligram of protein.
-
3.3. Polyphenol Oxidase (PPO) Activity Assay: [13][14][15][16]
-
Principle: PPO activity is measured by monitoring the oxidation of a phenolic substrate (e.g., catechol) to form a colored product.
-
Reagents:
-
Extraction Buffer: 0.1 M sodium phosphate buffer (pH 6.8).
-
Substrate: 0.2 M catechol in extraction buffer.
-
-
Procedure:
-
Add the crude enzyme extract to the catechol substrate solution.
-
Immediately measure the increase in absorbance at 420 nm over time (e.g., every 30 seconds for 3 minutes) using a spectrophotometer.
-
Calculate PPO activity from the initial linear rate of the reaction and express as units per milligram of protein.
-
3.4. Superoxide Dismutase (SOD) Activity Assay: [17][18][19][20][21]
-
Principle: SOD activity is assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
Reagents:
-
Extraction Buffer: 50 mM potassium phosphate buffer (pH 7.8) containing 1 mM EDTA.
-
Reaction Mixture: A solution containing NBT, methionine, and riboflavin in phosphate buffer.
-
-
Procedure:
-
Add the crude enzyme extract to the reaction mixture.
-
Expose the mixture to a uniform light source (e.g., a 15W fluorescent lamp) for 15-20 minutes to initiate the photochemical reaction.
-
A control reaction without the enzyme extract will develop a dark blue color due to the reduction of NBT.
-
The presence of SOD in the sample will inhibit this color change.
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
Protocol 4: Phytotoxicity Assessment
Rationale: It is crucial to evaluate whether a plant activator has any detrimental effects on the plant itself. Phytotoxicity can manifest as stunting, chlorosis, necrosis, or other forms of visible damage.[22][23]
Procedure:
-
Select healthy, uniform plants of the target crop species.
-
Prepare a range of concentrations of the test compound, including the intended application rate and a higher concentration (e.g., 2x or 5x the application rate).
-
Apply the solutions to separate groups of plants as a foliar spray or soil drench, ensuring complete coverage. Include a control group treated only with the solvent and surfactant.
-
Grow the plants under normal greenhouse conditions.
-
Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Record any observed symptoms, such as:
-
Leaf spotting or burning
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Stunting or reduced growth
-
Leaf curling or distortion
-
-
At the end of the observation period, quantitative measurements such as plant height, fresh weight, and dry weight can be taken to compare the growth of treated plants with the control group.
Conclusion and Future Perspectives
The family of trifluoromethylpyridine piperazine compounds represents a significant advancement in the development of novel plant activators. Their ability to induce systemic acquired resistance through the activation of the phenylpropanoid pathway offers a potent and sustainable approach to crop protection, particularly against viral diseases. The protocols outlined in this guide provide a robust framework for researchers to further investigate the potential of this compound and its derivatives.
Future research should focus on expanding the evaluation of these compounds against a broader range of pathogens and in various crop species. Optimizing formulations for enhanced stability and efficacy in field conditions will be crucial for their successful commercialization. Furthermore, a deeper understanding of the specific molecular targets and signaling components involved in their mode of action will facilitate the design of even more potent and selective plant activators.
References
- 1. researchgate.net [researchgate.net]
- 2. SYNTHETIC PLANT ACTIVATORS FOR CROP DISEASE MANAGEMENT | Semantic Scholar [semanticscholar.org]
- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of Shikimate, Phenylpropanoid, Oxylipins, and Auxin Pathways in Pectobacterium carotovorum Elicitors-Treated Moss [frontiersin.org]
- 8. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. agrometodos.com [agrometodos.com]
- 12. sunlongbiotech.com [sunlongbiotech.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Purification and characterization of polyphenol oxidase from fresh ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. prometheusprotocols.net [prometheusprotocols.net]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 23. onfloriculture.com [onfloriculture.com]
Topic: In Vitro Pharmacological Profiling of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for the in vitro characterization of 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine, a heterocyclic compound featuring structural motifs common in centrally active agents. The trifluoromethyl group can enhance metabolic stability and receptor affinity, while the pyridinylpiperazine core is a well-established scaffold for targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2] This guide presents a tiered approach, beginning with primary radioligand binding assays to determine target affinity, followed by secondary cell-based functional assays to elucidate the compound's pharmacological action (agonist vs. antagonist activity) at representative Gq- and Gi-coupled receptors.
Introduction: Rationale for a Targeted GPCR Screening Approach
The compound this compound belongs to a chemical class with a high probability of interacting with neurotransmitter systems. The piperazine moiety is a privileged structure in neuropharmacology, known for its presence in numerous drugs targeting serotonin and dopamine receptors.[3][4][5] Therefore, a logical first step in characterizing this molecule is to assess its affinity and functional activity at key receptor subtypes implicated in neuropsychiatric disorders.
This application note details robust protocols for two fundamental pillars of in vitro pharmacology:
-
Receptor Binding Affinity: Quantifies the physical interaction between the compound and its molecular target. We will describe a competitive radioligand binding assay, considered the gold standard for measuring binding affinity (Ki).[6][7]
-
Functional Receptor Activity: Determines the physiological consequence of the binding event. We will detail protocols for two distinct downstream signaling pathways commonly modulated by GPCRs:
By following this workflow, researchers can efficiently determine if the compound binds to a specific receptor and subsequently classify it as an agonist, antagonist, or inverse agonist, providing critical data for further drug development.
Part 1: Primary Screening - Receptor Binding Affinity
The initial step is to ascertain whether the test compound binds to the intended molecular targets. A competitive radioligand binding assay is the method of choice for determining the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known affinity.[6][12]
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a generalized method adaptable for various GPCRs expressed in membrane preparations. As an example, we will consider determining the Ki of the test compound at the human serotonin 5-HT2A receptor.
Materials:
-
Membrane Preparation: Commercially available or lab-prepared cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[13]
-
Radioligand: [³H]-Ketanserin (a well-characterized 5-HT2A antagonist) with a known dissociation constant (Kd).
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand, such as Mianserin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scientist's Note: Pre-soaking the filter plate in PEI is critical. It imparts a positive charge to the negatively charged glass fibers, reducing the non-specific binding of the radioligand and improving the signal-to-noise ratio.[12]
-
-
Scintillation Cocktail and Microplate Scintillation Counter .
Workflow Diagram: Radioligand Binding Assay
References
- 1. Buy 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine. This molecule is a critical building block in medicinal chemistry and agrochemical research, valued for the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and lipophilicity in final products[1][2].
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve reaction yields. We will focus on the two most prevalent synthetic strategies: Palladium-Catalyzed Buchwald-Hartwig Amination and direct Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.
Problem 1: Low or No Yield of the Desired Product
This is the most common issue, often stemming from suboptimal reaction conditions or reagent choice.
Q: My reaction shows very low conversion of the starting 2-halo-5-(trifluoromethyl)pyridine. What are the likely causes and solutions?
A: The root cause depends heavily on your chosen synthetic route. Let's break it down.
For Nucleophilic Aromatic Substitution (SNAr) Routes:
-
Plausible Cause: Insufficient activation of the pyridine ring or a poor leaving group. The SNAr reaction proceeds through a Meisenheimer intermediate, and its formation is the rate-limiting step. The electron-withdrawing trifluoromethyl group activates the ring for nucleophilic attack, but the nature of the leaving group (the halide) is critical.
-
Expert Analysis & Solution: The reactivity order for halogens in SNAr on heteroaromatic systems is generally F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the intermediate, accelerating the reaction[3].
-
Primary Recommendation: If you are using 2-chloro-5-(trifluoromethyl)pyridine, switch to 2-fluoro-5-(trifluoromethyl)pyridine . The reaction rate can be over 300 times faster[3].
-
Secondary Recommendation: Increase the reaction temperature. SNAr reactions are often performed at elevated temperatures (100-150 °C) in high-boiling polar aprotic solvents like DMSO, NMP, or DMF to overcome the activation energy barrier.
-
For Buchwald-Hartwig Amination Routes:
-
Plausible Cause: Inactive catalyst system. The Buchwald-Hartwig reaction relies on a Pd(0) active species. If your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is not efficiently reduced to Pd(0), or if the active catalyst is deactivated by oxygen, the catalytic cycle will not proceed[4][5]. The choice of ligand is also paramount.
-
Expert Analysis & Solution:
-
Ensure an Inert Atmosphere: The catalytic system is sensitive to oxygen. Purge your reaction vessel thoroughly with argon or nitrogen and maintain a positive pressure throughout the experiment.
-
Select the Right Ligand: For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are required to promote the key oxidative addition and reductive elimination steps. Ligands like RuPhos or XPhos are often effective choices[6].
-
Use Anhydrous Reagents: Water can interfere with the base and deactivate the catalyst. Ensure your solvent is anhydrous and that the base is freshly opened or properly stored.
-
Choose an Effective Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are common choices. The base must be sufficiently soluble in the reaction solvent[6].
-
Problem 2: Significant Formation of Bis-arylated Byproduct
Q: My main impurity is the 1,4-bis[5-(trifluoromethyl)pyridin-2-yl]piperazine. How can I prevent this double addition?
A: This is a classic selectivity challenge. Piperazine is a symmetrical diamine, and once the first C-N bond is formed, the second nitrogen is still a reactive nucleophile.
-
Plausible Cause: Unfavorable stoichiometry or reaction kinetics that allow the mono-arylated product to compete with piperazine for the remaining aryl halide.
-
Expert Analysis & Solution: The most reliable strategy is to chemically differentiate the two nitrogen atoms using a protecting group.
-
Use Mono-Protected Piperazine: The most robust solution is to use N-Boc-piperazine . The tert-butoxycarbonyl (Boc) group makes one nitrogen non-nucleophilic, ensuring only mono-arylation occurs. The Boc group can be quantitatively removed post-synthesis under mild acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane)[6][7].
-
Modify Stoichiometry (Less Reliable): If unprotected piperazine must be used, you can favor mono-arylation statistically.
-
Use a large excess of piperazine (5-10 equivalents).
-
Employ slow addition of the aryl halide to the reaction mixture to maintain a high concentration of piperazine relative to the electrophile[6]. This keeps the concentration of the mono-arylated product low at any given time, reducing its chance of reacting further.
-
-
Problem 3: Difficult Purification of the Final Product
Q: I'm struggling to separate my product from excess piperazine and the bis-arylated byproduct using column chromatography.
A: This is common due to the basic nature of all piperazine-containing compounds and their potentially similar polarities.
-
Plausible Cause: The basic nitrogen atoms interact strongly and non-specifically with the acidic silica gel, causing streaking and poor separation. Excess piperazine can be difficult to remove from the final product.
-
Expert Analysis & Solution: A combination of chemical workup and optimized chromatography is the best approach.
-
Acid-Base Workup: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product, excess piperazine, and the bis-arylated byproduct will all be protonated and move into the aqueous layer. The non-basic organic impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer with NaOH or Na₂CO₃ to pH > 10 and extract your product back into an organic solvent like DCM or ethyl acetate. This removes many impurities and all excess piperazine, which is highly water-soluble.
-
Optimize Chromatography:
-
Deactivate Silica: Add a small amount of a tertiary amine, like triethylamine (~1%), to your eluent system. This will occupy the acidic sites on the silica gel, preventing your basic product from streaking and leading to much sharper peaks.
-
Use an Appropriate Eluent: A gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) is often effective for separating the mono- and bis-arylated products.
-
-
Purification via Crystallization/Salt Formation: Piperazine derivatives often form highly crystalline salts. After the initial workup, you can dissolve the crude product in a solvent like acetone or isopropanol and add a solution of an acid (e.g., HCl in ether, or acetic acid). The resulting salt may precipitate in high purity[8].
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred: SNAr or Buchwald-Hartwig?
A: There is no single "better" route; the choice depends on cost, scale, and available starting materials.
-
SNAr is often preferred for large-scale synthesis due to its simplicity and lower cost (no palladium catalyst or expensive phosphine ligand is needed). However, it typically requires more forcing conditions (higher temperatures) and is most effective with the more expensive and reactive 2-fluoro -5-(trifluoromethyl)pyridine[9][10].
-
Buchwald-Hartwig Amination is more versatile and generally provides higher yields under milder conditions, especially with less reactive 2-chloro - or 2-bromo -5-(trifluoromethyl)pyridines[4][11]. It is often the go-to method for medicinal chemistry applications where substrate scope and reliability are prioritized over cost.
Q2: What are the optimal reaction conditions for a Buchwald-Hartwig coupling to synthesize this compound?
A: While optimization is always substrate-specific, a reliable starting point is summarized in the table below. Using a mono-protected piperazine is highly recommended.
| Component | Recommendation | Rationale |
| Aryl Halide | 2-Chloro-5-(trifluoromethyl)pyridine | Cost-effective and readily available. |
| Amine | N-Boc-piperazine (1.2 equiv) | Prevents bis-arylation and simplifies purification[6]. |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium sources[12]. |
| Ligand | RuPhos or XPhos (2-5 mol%) | Bulky, electron-rich ligands effective for this substrate class[6]. |
| Base | NaOtBu (1.5 - 2.0 equiv) | Strong, non-nucleophilic base promoting the catalytic cycle[6]. |
| Solvent | Toluene or Dioxane (anhydrous) | Common solvents for this transformation[6]. |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction without significant catalyst decomposition. |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Q3: My Buchwald-Hartwig reaction is very dark brown/black. Is this a sign of failure?
A: Not at all. A dark color is characteristic of successful Buchwald-Hartwig reactions. It typically indicates the formation of the active, finely divided Pd(0) catalytic species from the precatalyst. You should be more concerned if the reaction remains light-colored, which could indicate that the catalyst has not been activated.
Q4: How do I properly execute the Boc-deprotection step?
A: This is a straightforward and high-yielding transformation. A standard protocol is provided below.
Key Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Caption: General workflow for the Buchwald-Hartwig synthesis.
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under argon, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) and N-Boc-piperazine (1.2 equiv), followed by anhydrous toluene.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the pure Boc-protected product.
Protocol 2: Boc-Deprotection to Yield this compound
-
Dissolve the Boc-protected piperazine (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified if necessary.
Mechanistic & Logic Diagrams
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Buy 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Solubility of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine in Aqueous Buffers
Introduction
Welcome to the technical support guide for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffer systems. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental decisions. This guide is structured in a question-and-answer format to directly address the common issues faced in the laboratory.
Understanding the Molecule: Physicochemical Properties
Before diving into troubleshooting, it's crucial to understand the structural attributes of this compound that govern its solubility. The molecule is a composite of three key features: a trifluoromethyl group (-CF3), a pyridine ring, and a piperazine ring.
-
Trifluoromethyl Group (-CF3): This group is highly electronegative and significantly increases the lipophilicity of the molecule.[1][2][3][4][5] This is a primary contributor to its poor aqueous solubility.
-
Pyridine Ring: A heterocyclic aromatic ring that is weakly basic.
-
Piperazine Ring: A non-aromatic heterocycle containing two nitrogen atoms. The piperazine moiety is basic, with two distinct pKa values, making its ionization state—and therefore solubility—highly dependent on the pH of the solution.[6][7][8][9]
A predicted pKa for this compound is approximately 8.51.[10] This indicates it is a weak base.
| Property | Predicted/Known Value | Implication for Aqueous Solubility |
| Molecular Weight | 231.22 g/mol [1][10][11] | Moderate molecular weight, less of a direct hindrance to solubility compared to other factors. |
| Melting Point | 43-46°C[11] | A low melting point suggests weaker crystal lattice energy, which can be favorable for dissolution. |
| pKa (Predicted) | 8.51 ± 0.10[10] | As a weak base, solubility will be significantly higher at pH values below its pKa due to protonation. |
| Appearance | Pale yellow or white solid[1][10][12] | Physical state at room temperature. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?
A1: The insolubility you're observing at physiological pH is expected due to the compound's chemical nature. At pH 7.4, which is below the predicted pKa of ~8.51, a significant portion of the molecule will be in its neutral, less soluble free base form. The initial and most critical step is to manipulate the pH of your buffer.
Causality: As a weak base, this compound accepts a proton (becomes protonated) at a pH below its pKa. This protonation results in the formation of a positively charged cation, which is significantly more soluble in polar solvents like water than the neutral form.[6][13]
Immediate Action: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0) and test the solubility. You should observe a marked increase in solubility as the pH becomes more acidic. For many piperazine-containing compounds, a pH of 2 units below the pKa is a good starting point to ensure full protonation and maximize solubility.[14]
Q2: I tried lowering the pH, and the solubility improved, but it's still not sufficient for my desired stock concentration. What are my next options?
A2: If pH adjustment alone is insufficient, the next logical step is to introduce a water-miscible organic co-solvent to your aqueous buffer. This is a standard and highly effective technique for solubilizing lipophilic compounds.[6][15][16]
Causality: Co-solvents work by reducing the overall polarity of the aqueous medium. This makes the solvent system more "hospitable" to the nonpolar regions of your compound, like the trifluoromethyl-substituted pyridine ring, thereby increasing its solubility.[16]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): The most common and versatile co-solvent for in vitro assays.[17][18][19] It is crucial to keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid cellular toxicity or off-target effects.[6][17][19]
-
Polyethylene Glycols (PEGs), e.g., PEG 400: Often used in formulation development for in vivo studies due to their favorable safety profile.[16]
Workflow for Co-solvent Use:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Perform serial dilutions of this stock solution into your aqueous buffer.
-
Observe for any precipitation upon dilution.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this?
A3: This is a classic sign of a compound "crashing out" when the solvent environment abruptly changes from highly organic to highly aqueous. This indicates that the kinetic solubility in the final buffer composition has been exceeded.
Causality: While a compound may be highly soluble in 100% DMSO, its solubility can plummet when diluted into a predominantly aqueous environment. The co-solvent concentration in the final solution may be too low to maintain the solubility of the lipophilic compound.
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration in the final assay buffer may be above the compound's kinetic solubility limit. Try working with a lower final concentration.
-
Increase the Final Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can make a significant difference.[13]
-
Use a Step-wise Dilution: Instead of a single large dilution, perform intermediate dilutions into a buffer containing a higher percentage of the co-solvent before the final dilution into the assay buffer.[13]
-
Consider Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[16]
Q4: I need a more robust solution for long-term stability and for potential in vivo studies. Are there more advanced formulation strategies I should consider?
A4: Yes, when simple pH adjustment and co-solvents are not sufficient, or for more demanding applications like animal studies, advanced formulation techniques are necessary.
Advanced Strategies:
-
Salt Formation: Converting the free base of this compound into a salt form is a highly effective method to dramatically increase its aqueous solubility and dissolution rate.[6][7][9] Common salt forms for basic compounds include hydrochloride (HCl), sulfate, and mesylate salts. A salt screening study is often performed to identify the most stable and soluble salt form.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[6][13][20][21][22][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[20]
Experimental Protocols
Protocol 1: Determining Thermodynamic Solubility via the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound, which is a fundamental physicochemical property.[14][25]
Materials:
-
This compound
-
Selected aqueous buffers (e.g., pH 4.0, 5.0, 6.0, 7.4)
-
Orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the buffer. Ensure there is enough solid to maintain a saturated solution with undissolved particles.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[6]
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.[6][13]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
The solubility is reported in units such as mg/mL or µM.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin complex to enhance solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous vehicle (e.g., a 10-40% w/v solution).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously. A molar ratio of 1:1 (compound to cyclodextrin) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution, which should be clear if complexation is successful, can then be filtered through a 0.22 µm filter to remove any un-complexed material.
-
The concentration of the solubilized compound can be determined by a suitable analytical method like HPLC-UV.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical progression for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. jelsciences.com [jelsciences.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 132834-58-3 [amp.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Welcome to the technical support center for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of this compound in DMSO and other laboratory solvents. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental success.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and storage of this compound solutions.
Q1: How stable is this compound in DMSO at room temperature?
While many organic molecules are stable in DMSO for extended periods, long-term storage at room temperature is generally not recommended without specific stability data. Studies have shown that for a large collection of diverse compounds stored in DMSO at ambient conditions, the probability of observing the intact compound decreases over time, with a significant loss observed after one year.[1][2] For this compound, the presence of two key structural motifs—a trifluoromethylpyridine ring and a piperazine ring—suggests potential degradation pathways that could be influenced by storage conditions.
Q2: What are the primary factors that can affect the stability of this compound in DMSO?
Several factors can influence the stability of compounds in DMSO. Key among them are:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3] The presence of water can facilitate hydrolytic degradation pathways.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4]
-
Light Exposure: Photodegradation can be a concern for many heterocyclic compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible moieties, such as the piperazine ring.[4]
-
pH: Although DMSO is an aprotic solvent, any acidic or basic impurities can catalyze degradation.
Q3: Are there any known degradation pathways for this compound?
-
Piperazine Ring Oxidation: The piperazine moiety is susceptible to oxidation. Potential degradation products could include N-oxides or ring-opened byproducts.[5]
-
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[6][7] This can activate the pyridine ring, particularly at the carbon atom where the piperazine is attached, making it susceptible to nucleophilic attack, for instance, by water or other nucleophiles present in the solution.
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, under certain conditions (e.g., strong acid or base), the trifluoromethyl group can undergo hydrolysis to a carboxylic acid, although this is typically a slow process.[8]
Q4: What is the recommended way to store stock solutions of this compound in DMSO?
For optimal stability of stock solutions in DMSO, the following storage conditions are recommended:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. While some studies show minimal degradation after multiple freeze-thaw cycles for many compounds, this minimizes the risk of water absorption and degradation for your specific molecule.[4]
-
Inert Atmosphere: For maximum stability, consider overlaying the DMSO solution with an inert gas like argon or nitrogen before sealing, especially if the compound is found to be sensitive to oxidation.
-
Container: Use high-quality, tightly sealed vials (e.g., glass with PTFE-lined caps or polypropylene tubes) to minimize moisture ingress.[4]
Q5: Can I use other solvents for storing this compound?
The choice of solvent depends on the intended downstream application. Here's a general comparison:
| Solvent | Type | Considerations for this compound |
| DMSO | Polar Aprotic | Excellent solubilizing power for a wide range of compounds.[9] However, its hygroscopic nature is a key stability concern. |
| Ethanol/Methanol | Polar Protic | Good solubility for many polar compounds. The presence of a labile proton could potentially participate in degradation reactions.[10] |
| Acetonitrile | Polar Aprotic | Less reactive than protic solvents and less hygroscopic than DMSO. May have lower solubilizing power for some compounds. |
| Dichloromethane/Chloroform | Nonpolar | Suitable for short-term storage if solubility is adequate. Volatility can be an issue. |
It is crucial to perform stability assessments in any alternative solvent to ensure the integrity of your compound for the duration of your experiments.
Troubleshooting Guide: Assessing Compound Stability
If you suspect instability or want to proactively validate your storage and experimental conditions, this guide provides a systematic approach.
Issue: Inconsistent experimental results or loss of compound activity over time.
This could be an indication of compound degradation. The following workflow will help you investigate the stability of this compound under your specific conditions.
}
Step-by-Step Protocol: Forced Degradation Study
A forced degradation study is an accelerated method to identify potential stability issues.[8][11][12] This protocol outlines a basic approach that can be adapted to your specific needs.
Objective: To determine the stability of this compound in a chosen solvent under elevated temperature.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, anhydrous)
-
HPLC or LC-MS grade solvents for analysis (e.g., acetonitrile, water, formic acid)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS vials
-
Incubator or oven
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in your solvent of interest (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Prepare Time-Zero (T0) Sample: Immediately after preparation, dilute an aliquot of the stock solution to a suitable analytical concentration (e.g., 10 µM) with the analytical mobile phase or a compatible solvent. Transfer to an HPLC/LC-MS vial. This is your T0 reference.
-
Prepare Stressed Samples:
-
Dispense aliquots of the stock solution into several vials.
-
Place the vials in an incubator at an elevated temperature (e.g., 40°C or 60°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week), remove one vial from the incubator.
-
Allow the vial to cool to room temperature.
-
Prepare a sample for analysis by diluting it to the same concentration as the T0 sample.
-
-
Analytical Method:
-
Analyze the T0 and all stressed samples using a stability-indicating analytical method (typically reverse-phase HPLC or LC-MS).
-
Method Parameters (Example):
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute the parent compound and potential degradants (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Detection: UV (e.g., at 254 nm and 280 nm) and/or Mass Spectrometry (to identify parent mass and potential degradant masses).
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the T0 sample.
-
Calculate the percentage of the parent compound remaining at each time point relative to T0.
-
Look for the appearance of new peaks in the chromatograms of the stressed samples. These are potential degradation products.
-
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| <5% loss of parent compound; no new peaks | Compound is likely stable under the tested conditions. | Proceed with experiments, but maintain recommended storage conditions. |
| >5-10% loss of parent; new peaks observed | Compound is degrading. | Optimize storage conditions (lower temperature, protect from light). Consider an alternative solvent. |
| Significant loss of parent compound at early time points | Compound is highly unstable under these conditions. | Drastically change storage conditions (e.g., -80°C, inert atmosphere). Re-evaluate solvent choice. |
}
Concluding Remarks
The chemical stability of this compound, like any research compound, should not be assumed. While it possesses features that suggest good stability, such as the robust trifluoromethyl group, the combination of a piperazine ring and an electron-deficient pyridine ring warrants careful consideration of storage and handling. The most reliable approach is to conduct a preliminary stability assessment under your specific experimental conditions. By following the guidelines and protocols outlined in this document, you can ensure the integrity of your compound and the reproducibility of your research findings.
For further assistance, please do not hesitate to contact our technical support team.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Avoiding by-products in the synthesis of trifluoromethylpyridine compounds
A Guide to Minimizing By-product Formation and Optimizing Reaction Outcomes
Welcome to the technical support center for the synthesis of trifluoromethylpyridine (TFMP) compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl group into pyridine rings. The unique physicochemical properties of the trifluoromethyl group make TFMP derivatives highly valuable in agrochemicals and pharmaceuticals.[1][2] However, their synthesis is often accompanied by the formation of unwanted by-products, which can complicate purification and reduce yields.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of these important compounds. The advice herein is grounded in established chemical principles and field-proven insights to ensure you can achieve your desired products with higher purity and efficiency.
Section 1: Troubleshooting Guide - Common Issues and Solutions
Issue 1: Formation of Multi-chlorinated By-products in Halogen Exchange Reactions
Question: I am synthesizing 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline via a simultaneous vapor-phase chlorination/fluorination process and observing significant amounts of di- and tri-chlorinated pyridine by-products. How can I minimize these?
Answer:
The simultaneous vapor-phase reaction is a powerful method for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1][3] However, controlling the extent of chlorination on the pyridine ring is a common challenge. The formation of multi-chlorinated species is often unavoidable but can be managed.[1][3]
Root Cause Analysis:
The high temperatures (>300°C) and the presence of a chlorinating agent lead to competitive electrophilic aromatic substitution on the newly formed trifluoromethylpyridine ring. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the ring, but under harsh reaction conditions, further chlorination can still occur.[1]
Strategies for Mitigation:
-
Control of Stoichiometry and Temperature: The molar ratio of chlorine gas to the pyridine substrate is a critical parameter.[1] Reducing the chlorine ratio can disfavor the formation of over-chlorinated products. Similarly, optimizing the reaction temperature can help to control the reaction rate and selectivity.
-
Catalytic Hydrogenolysis for By-product Recycling: A practical approach for industrial-scale synthesis is the reduction of unwanted multi-chlorinated by-products back to 3-(trifluoromethyl)pyridine.[1] This can then be reintroduced into the reactor feed, improving the overall process economy.[1]
Experimental Protocol: Catalytic Hydrogenolysis of Over-chlorinated By-products
-
Isolate the By-product Mixture: Separate the multi-chlorinated trifluoromethylpyridine fraction from the desired product and unreacted starting material via distillation.
-
Prepare the Reaction: In a suitable hydrogenation reactor, dissolve the by-product mixture in a solvent such as methanol or ethanol. Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-80°C).
-
Monitor the Reaction: Track the consumption of hydrogen and periodically analyze aliquots of the reaction mixture by GC-MS to monitor the disappearance of the chlorinated by-products and the formation of 3-(trifluoromethyl)pyridine.
-
Work-up: Once the reaction is complete, carefully filter the catalyst. The resulting solution containing 3-(trifluoromethyl)pyridine can be concentrated and the product purified for recycling.
Issue 2: Poor Regioselectivity in Direct C-H Trifluoromethylation
Question: I am attempting a direct C-H trifluoromethylation of a substituted pyridine using a radical-based method and obtaining a mixture of isomers. How can I improve the regioselectivity?
Answer:
Direct C-H trifluoromethylation is an attractive strategy as it avoids the need for pre-functionalized starting materials.[4] However, radical trifluoromethylation reactions on pyridine rings can often lead to a mixture of 2-, 3-, and 4-trifluoromethylated products due to the relatively small differences in the stability of the intermediate radical adducts.[4][5]
Causality of Poor Regioselectivity:
The trifluoromethyl radical (•CF₃) is a highly reactive species.[6] Its addition to the pyridine ring is often not highly selective, leading to a mixture of constitutional isomers. The final product distribution is influenced by both kinetic and thermodynamic factors of the radical addition and subsequent rearomatization steps.
Strategies for Enhancing Regioselectivity:
-
Substrate-Directed Reactivity: The electronic and steric properties of the substituents already present on the pyridine ring can significantly influence the position of trifluoromethylation. Electron-donating groups can direct the incoming radical to the ortho and para positions, while bulky groups can sterically hinder adjacent positions.
-
N-Oxide Strategy: Conversion of the pyridine to its corresponding N-oxide can alter the electronic properties of the ring, making the C2 and C6 positions more electron-deficient and susceptible to radical attack. The N-oxide can be removed in a subsequent step.
-
Nucleophilic Trifluoromethylation via Pyridinium Salts: A highly efficient method for achieving regioselectivity is to change the reaction mechanism from radical to nucleophilic. This can be achieved by activating the pyridine as an N-methylpyridinium salt.[4][7] The trifluoromethyl anion, generated from a suitable precursor like trifluoroacetic acid, will then selectively attack the C2 or C6 position.[4][7]
Experimental Workflow: Regioselective C2-Trifluoromethylation via Pyridinium Salt Formation
Caption: Workflow for regioselective C2-trifluoromethylation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common by-products when using Umemoto's or Togni's reagents for electrophilic trifluoromethylation?
A1: Umemoto's and Togni's reagents are powerful electrophilic trifluoromethylating agents.[8][9][10] While generally efficient, by-products can arise from:
-
Reaction with Solvent or Additives: These highly reactive reagents can sometimes react with nucleophilic solvents or additives in the reaction mixture.
-
Decomposition of the Reagent: Togni's reagent II, for instance, can be thermally unstable and decompose, especially in the presence of strong acids or bases.[11]
-
Over-reaction: In cases of highly activated substrates, di-trifluoromethylation can occur.
-
Side Reactions with the Substrate: For complex molecules with multiple nucleophilic sites, trifluoromethylation may occur at undesired positions.
To minimize these, it is crucial to use purified, dry solvents and to carefully control the reaction temperature and stoichiometry.
Q2: I am performing a trifluoromethylation using Langlois' reagent (NaSO₂CF₃) and the reaction is not initiating. What could be the issue?
A2: Langlois' reagent generates a trifluoromethyl radical via an oxidative process.[6][12] Lack of initiation can be due to:
-
Insufficient Oxidant: The reaction often requires an oxidant (like t-BuOOH) or a transition metal catalyst to initiate the formation of the •CF₃ radical.[6]
-
Purity of the Reagent: The quality of the Langlois' reagent can vary, and older batches may have lower activity.
-
Reaction Conditions: Some protocols require photo-initiation (visible light) to generate the radical species.[13][14]
Ensure your reaction setup includes the necessary initiator as specified in the literature protocol for your specific transformation.
Q3: How can I effectively purify my trifluoromethylpyridine compound from unreacted starting material and non-fluorinated by-products?
A3: Purification can often be challenging due to similar polarities of the desired product and certain by-products. A combination of techniques is often most effective:
-
Distillation: For volatile compounds, fractional distillation can be effective, especially for separating isomers or compounds with different boiling points.
-
Column Chromatography: This is the most common method. The choice of stationary phase (silica gel, alumina) and eluent system is critical. Due to the electronegativity of the trifluoromethyl group, TFMP compounds are generally more electron-deficient and may elute differently than their non-fluorinated counterparts.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Table 1: Comparison of Common Trifluoromethylation Reagents and Potential By-products
| Reagent Type | Common Reagents | Mechanism | Common By-products | Mitigation Strategies |
| Electrophilic | Umemoto's Reagents[8][15], Togni's Reagents[10][11] | Electrophilic Attack | Solvent adducts, reagent decomposition products, over-reaction products. | Use dry solvents, control temperature, optimize stoichiometry. |
| Radical | Langlois' Reagent (NaSO₂CF₃)[6][12][16], CF₃I, CF₃SO₂Cl | Radical Addition | Isomeric products (poor regioselectivity), dimerized products. | Use directing groups on the substrate, N-oxide strategy, photoredox catalysis for improved control.[17] |
| Nucleophilic | (CF₃)₃SiMe₃ (Ruppert-Prakash Reagent), TFA[4][7] | Nucleophilic Attack | Products from protonation of the CF₃⁻ anion. | Use a strong base to generate the anion, activate the pyridine ring (e.g., as a pyridinium salt). |
Section 3: Mechanistic Insights into By-product Formation
Understanding the pathways that lead to by-products is crucial for developing strategies to avoid them.
Diagram: By-product Formation in Radical Trifluoromethylation of Pyridine
Caption: Formation of an isomeric mixture in radical trifluoromethylation.
This diagram illustrates how the non-selective addition of a trifluoromethyl radical to the pyridine ring results in a mixture of intermediates, which upon oxidation, yield a mixture of 2-, 3-, and 4-trifluoromethylpyridine, complicating the purification process.
By understanding these common pitfalls and implementing the suggested strategies, researchers can significantly improve the outcomes of their trifluoromethylpyridine syntheses, leading to more efficient and successful research and development endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. Radical Trifluoromethylation using Langlois Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. Togni reagent - Enamine [enamine.net]
- 11. Togni reagent II - Wikipedia [en.wikipedia.org]
- 12. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mes-Umemoto reagent - Enamine [enamine.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex issues encountered during the purification of this versatile intermediate. The trifluoromethyl group, while enhancing chemical stability and lipophilicity, can introduce unique purification challenges.[1][2] This guide offers troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Oily Product or Failure to Crystallize
-
Observation: After synthesis and initial work-up, the product appears as a viscous oil or fails to solidify, even at low temperatures.
-
Probable Causes:
-
Residual Solvents: The presence of high-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO) can hinder crystallization.
-
Hygroscopic Nature: The compound may have absorbed atmospheric moisture, leading to the formation of a hydrate which can be oily. Pyridine-containing compounds are often hygroscopic.[3]
-
Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic contaminants, depressing the melting point and preventing crystallization.
-
-
Solutions:
-
Azeotropic Removal of Water: If water is suspected, dissolve the oily product in a suitable solvent like toluene and perform a rotary evaporation. The toluene will form an azeotrope with water, effectively removing it.
-
High-Vacuum Drying: Place the product under a high vacuum for an extended period to remove residual solvents. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential degradation if the product is thermally sensitive.
-
Salt Formation for Crystallization: Consider converting the free base to a hydrochloride or other salt. These salts often have higher melting points and are more crystalline. A patent for a related compound, 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride, describes crystallization from ethanol or ethanol-water mixtures.[4]
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add an anti-solvent (e.g., hexanes, heptane) until turbidity is observed. Allow the solution to slowly cool to induce crystallization.
-
Issue 2: Incomplete Separation on Silica Gel Chromatography
-
Observation: During column chromatography, the product co-elutes with impurities, resulting in poor separation and low purity of the collected fractions.
-
Probable Causes:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to move too quickly down the column. Conversely, if the polarity is too low, the product may not move at all.
-
Compound Tailing: The basic nature of the piperazine moiety can lead to strong interactions with the acidic silica gel, causing streaking or tailing of the product spot on TLC and poor separation on the column.
-
Column Overloading: Applying too much crude product to the column can exceed its separation capacity.
-
-
Solutions:
-
Optimize the Eluent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for this compound would be a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). Gradually increase the polarity to find the optimal separation.
-
Use a Basic Additive: To mitigate tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution to the eluent system. This will neutralize the acidic sites on the silica gel, improving the peak shape and separation.
-
Consider an Alternative Stationary Phase: If silica gel proves problematic, consider using a different stationary phase like alumina (basic or neutral) or a C18 reversed-phase silica gel.
-
Proper Loading Technique: Ensure the crude product is loaded onto the column in a concentrated band. Dry loading, where the product is pre-adsorbed onto a small amount of silica gel before being added to the column, is often more effective than wet loading for preventing band broadening.[5]
-
Issue 3: Presence of Persistent, Closely-Related Impurities
-
Observation: Analytical data (e.g., GC-MS, LC-MS, NMR) indicates the presence of impurities with very similar properties to the desired product, making them difficult to remove by standard methods.
-
Probable Causes:
-
Unreacted Starting Materials: Residual 2-chloro-5-(trifluoromethyl)pyridine or piperazine may be present.
-
Byproducts from Synthesis: The synthesis of 2-chloro-5-(trifluoromethyl)pyridine can generate multi-chlorinated byproducts.[6] These can react with piperazine to form closely related impurities.
-
Double Substitution Product: A common byproduct is the formation of a dimer where two molecules of 2-chloro-5-(trifluoromethyl)pyridine react with one molecule of piperazine.
-
-
Solutions:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Preparative HPLC: For high-purity requirements and when other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of closely related compounds.
-
Chemical Wash: If unreacted 2-chloro-5-(trifluoromethyl)pyridine is a major contaminant, an aqueous acid wash (e.g., 1M HCl) during the work-up can help by protonating the basic piperazine product, making it soluble in the aqueous phase while the less basic starting material remains in the organic phase. Subsequent basification of the aqueous layer and extraction will recover the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry, well-ventilated area in its original, tightly sealed container.[7] Storage at 0-8°C is also suggested.[2] It should be stored away from incompatible materials such as acids and oxidizing agents.[7]
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural confirmation and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for separating and identifying volatile and non-volatile impurities, respectively.[8][9]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Can be used for quantitative purity determination against a reference standard.
Q3: My purified this compound is a slightly yellow crystalline solid. Is this normal?
A3: While some suppliers describe the compound as a white powder, others list it as slightly yellow crystalline chunks.[2][10] A slight yellow tint is not uncommon for amine-containing compounds and may not necessarily indicate significant impurity. However, a pronounced color change could suggest degradation or the presence of chromophoric impurities. If color is a concern for your application, consider an additional purification step like recrystallization or a charcoal treatment.
Q4: What are the main safety precautions when handling this compound?
A4: this compound is classified as a hazardous substance. It may be toxic if swallowed and can cause skin and eye irritation.[10][11] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of the target compound. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, ethyl acetate/heptane mixture)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding excess solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol describes a method for purifying the compound using silica gel chromatography with a triethylamine-modified eluent to prevent tailing.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., heptane/ethyl acetate mixture)
-
Triethylamine
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Prepare the Eluent: Prepare the desired solvent system (e.g., 80:20 heptane:ethyl acetate) and add 0.5% (v/v) triethylamine.
-
Pack the Column: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, pre-adsorb the product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the Separation: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp.
-
Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. HRP20030246A2 - Crystal forms of 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. ikm.org.my [ikm.org.my]
- 9. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. This compound | 132834-58-3 [amp.chemicalbook.com]
Technical Support Center: Crystallization of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Introduction: Welcome to the dedicated technical support resource for the crystallization of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining crystalline forms of this compound. The trifluoromethylpyridine moiety is a key structural feature in many active pharmaceutical and agrochemical ingredients, making a robust crystallization process critical for development.[1][2] This guide provides not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My crystallization of this compound resulted in an oil instead of a solid. What are the immediate steps I should take?
A1: "Oiling out," or liquid-liquid phase separation, is a common phenomenon where the compound separates from the solution as a liquid phase rather than a crystalline solid.[3][4][5] This typically occurs when the supersaturation is too high, or the temperature is above the compound's melting point in the chosen solvent system.[3][6] Oiled out droplets can be detrimental as they may trap impurities.[3][6]
Immediate Troubleshooting Steps:
-
Reduce Supersaturation Rate: The most critical step is to slow down the generation of supersaturation. This can be achieved by decreasing the cooling rate or slowing the addition of an anti-solvent.[3][7]
-
Increase Solvent Volume: Add a small amount of the "good" solvent back to the mixture to dissolve the oil, then attempt to crystallize again under slower cooling or anti-solvent addition conditions.[6]
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to the solution before oiling out occurs, within the metastable zone.[3][7] This provides a template for controlled crystal growth.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solution interface. The micro-abrasions on the glass can provide nucleation sites.
-
Re-evaluate Solvent System: The chosen solvent may be too different in polarity from your compound, or the compound's melting point might be below the solvent's boiling point.[8] Consider a different solvent or a co-solvent system.
Q2: I am observing poor crystal morphology (e.g., needles, plates) with my this compound. How can this be improved for better filtration and handling?
A2: Crystal habit is significantly influenced by the solvent system, cooling rate, agitation, and impurities. While chemically identical, different crystal shapes can cause significant issues in downstream processing like filtration and drying.
Strategies to Improve Crystal Habit:
-
Solvent System Modification: The choice of solvent can dramatically alter crystal shape. Experiment with different solvents or solvent mixtures. Solvents that lead to slower, more controlled crystal growth often produce more equant (block-like) crystals.
-
Slower Cooling Rate: A slower, more controlled cooling profile reduces the level of supersaturation, allowing crystals to grow more uniformly in all dimensions rather than rapidly in one direction.[7]
-
Agitation: The type and rate of stirring can influence crystal morphology. Over-aggressive agitation can sometimes lead to crystal breakage and the formation of smaller, less desirable particles. Experiment with different stirring speeds.
-
Impurity Profile: Even small amounts of impurities can act as habit modifiers by adsorbing to specific crystal faces and inhibiting growth in that direction.[9][10] Consider an additional purification step for your starting material if morphology issues persist.
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Screening for Crystallization
The selection of an appropriate solvent is the most critical factor in developing a successful crystallization process.[11] An ideal solvent should provide moderate solubility for the compound, with solubility increasing with temperature to allow for cooling crystallization.
Step-by-Step Protocol for Solvent Screening:
-
Solubility Assessment:
-
Accurately weigh approximately 10 mg of this compound into several vials.
-
Add a known volume (e.g., 0.1 mL) of a test solvent to each vial.
-
Observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the vial and observe for dissolution.
-
Categorize solvents as having high, moderate, or low solubility.
-
-
Crystallization Trials:
-
For solvents with moderate solubility , prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature, and then further to 0-5 °C. Observe for crystal formation. This is the ideal scenario for cooling crystallization.[11]
-
For solvents with high solubility , consider anti-solvent or evaporative crystallization. For anti-solvent crystallization, slowly add a miscible solvent in which the compound has low solubility.[11]
-
For solvents with low solubility , these may be useful as anti-solvents or for slurry experiments to find the most stable polymorphic form.
-
Table 1: Example Solvent Screening Data for a Piperazine Derivative
| Solvent Class | Example Solvent | Solubility at 25°C | Solubility at 60°C | Potential Crystallization Method |
| Alcohol | Isopropanol | Moderate | High | Cooling Crystallization |
| Aromatic | Toluene | Low | Moderate | Cooling Crystallization |
| Ether | MTBE | Low | Low | Anti-solvent |
| Ester | Ethyl Acetate | High | High | Anti-solvent/Evaporation |
| Hydrocarbon | Heptane | Insoluble | Insoluble | Anti-solvent |
Workflow for Solvent Selection:
Caption: Decision workflow for systematic solvent screening.
Guide 2: Managing Polymorphism of this compound
Polymorphism is the ability of a compound to exist in multiple crystalline forms.[12][13] These different forms can have distinct physical properties, including solubility, stability, and bioavailability, making polymorph control a critical aspect of pharmaceutical development.[12][14][15][16] The goal is often to identify and consistently produce the most thermodynamically stable form.[13][15]
Experimental Protocol for Polymorph Screen:
-
Diverse Crystallization Conditions:
-
Solvents: Crystallize the compound from a wide range of solvents with varying polarities (e.g., alcohols, ketones, esters, aromatic hydrocarbons, water).
-
Supersaturation Rate: Employ different methods to generate supersaturation:
-
Slow Cooling: Favors the formation of the most thermodynamically stable form.[15]
-
Fast Cooling (Crash Cooling): May yield metastable (kinetically favored) forms.[15]
-
Slow Evaporation: A gentle method that can produce high-quality single crystals for structural analysis.
-
Anti-Solvent Addition: The rate of addition can influence the resulting polymorph.
-
-
Slurry Experiments: Stir a suspension of the solid in a solvent in which it is sparingly soluble for an extended period (e.g., 24-48 hours). This allows for the conversion of less stable forms to a more stable one.
-
-
Characterization of Solid Forms:
-
It is essential to analyze the solids obtained from each experiment to determine if different crystal forms have been produced.
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different polymorphs, as each will have a unique diffraction pattern.[13][15]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify melting points, phase transitions between polymorphs, and desolvation events.[13]
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying solvates or hydrates.[13]
-
Logical Relationship for Polymorph Investigation:
Caption: Experimental workflow for a comprehensive polymorph screen.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. mt.com [mt.com]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. lutpub.lut.fi [lutpub.lut.fi]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 11. syrris.com [syrris.com]
- 12. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polymorphism – All About Drugs [allfordrugs.com]
- 14. curiaglobal.com [curiaglobal.com]
- 15. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 16. crimsonpublishers.com [crimsonpublishers.com]
Validation & Comparative
The Off-Target Enigma: A Comparative Guide to the Cross-Reactivity of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
For the discerning researcher in pharmacology and drug development, understanding the complete receptor interaction profile of a chemical probe is paramount. 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, commonly known as TFMPP, has been widely characterized as a non-selective serotonin receptor agonist. However, its utility as a precise tool is often confounded by its interactions with other receptor systems. This guide provides a comprehensive analysis of the cross-reactivity of TFMPP, offering a comparative look at its binding affinities and functional activities across serotonergic, adrenergic, and dopaminergic receptors. By presenting key experimental data and detailed protocols, we aim to equip researchers with the critical information needed to interpret their findings and design more robust experiments.
Introduction to a Promiscuous Ligand
This compound (TFMPP) is a phenylpiperazine derivative that has been extensively used as a research tool to probe the function of the serotonin (5-HT) system. It is recognized for its agonist activity at various 5-HT receptor subtypes, particularly within the 5-HT1 and 5-HT2 families[1]. While its primary targets are within the serotonergic system, a growing body of evidence suggests that TFMPP's pharmacological profile is not entirely selective. This lack of specificity can lead to confounding results in experimental settings, as observed effects may not be solely attributable to the intended serotonergic pathway. This guide delves into the documented cross-reactivity of TFMPP, providing a quantitative comparison of its interactions with key non-serotonergic G-protein coupled receptors (GPCRs).
Comparative Receptor Binding Profile of TFMPP
The affinity of a ligand for a receptor is a critical determinant of its potency and potential for off-target effects. The following tables summarize the reported binding affinities (Ki or IC50 in nM) of TFMPP for various serotonin, adrenergic, and dopamine receptors. A lower value indicates a higher binding affinity.
Table 1: Serotonin Receptor and Transporter Affinities of TFMPP
| Receptor/Transporter | Binding Affinity (Ki/IC50, nM) | Reference |
| 5-HT1A | 288 - 1950 | [1] |
| 5-HT1B | 30 - 132 | [1] |
| 5-HT1D | 282 | [1] |
| 5-HT2A | 160 - 269 | [1] |
| 5-HT2C | 62 | [1] |
| 5-HT3 | 2373 | [1] |
| SERT | 121 (EC50) | [1] |
Table 2: Adrenergic and Dopamine Receptor Affinities of TFMPP and Related Phenylpiperazines
Direct binding data for TFMPP at a comprehensive panel of adrenergic and dopamine receptors is limited in publicly available literature. The following data for related N-phenylpiperazine analogs is provided for contextual understanding of potential cross-reactivity.
| Receptor | Compound | Binding Affinity (Ki, nM) | Reference |
| α1A-Adrenergic | Phenylpiperazine Analog | 9.8 | [2] |
| α2A-Adrenergic | Phenylpiperazine Analog | 15.2 | [2] |
| α1D-Adrenergic | Phenylpiperazine Analog | 16.6 | [2] |
| α2C-Adrenergic | Phenylpiperazine Analog | 27.1 | [2] |
| Dopamine D3 | Phenylpiperazine Analog | 0.2 | [2] |
| Dopamine D1, D2, D4, D5 | Phenylpiperazine Analog | >1500 | [2] |
Expert Interpretation: The data clearly illustrates TFMPP's promiscuity within the serotonin receptor family, with notable affinity for 5-HT1B and 5-HT2C receptors. Its affinity for the 5-HT3 receptor, however, is significantly lower[1]. While direct and comprehensive binding data for TFMPP at adrenergic and dopamine receptors remains elusive, studies on structurally similar N-phenylpiperazines strongly suggest a potential for significant interaction, particularly at α-adrenergic and D3 dopamine receptors[2]. Researchers should, therefore, exercise caution when using TFMPP as a selective serotonergic agent and consider the possibility of adrenergic and dopaminergic system modulation.
Functional Activity Profile
Binding affinity does not always directly correlate with functional activity (i.e., agonist, antagonist, or inverse agonist). TFMPP generally acts as a full agonist at most 5-HT1 and 5-HT2 receptors, with the exception of the 5-HT2A receptor, where it behaves as a weak partial agonist or antagonist[1]. Its functional effects at non-serotonergic receptors are less well-defined. Some studies suggest that the effects of TFMPP on the dopaminergic system may be indirect, possibly through the modulation of serotonin release which in turn affects dopamine neurons, rather than direct receptor agonism[3][4]. The observation that TFMPP's effects can be blocked by an α1-adrenoceptor antagonist also points towards a functional interaction with the adrenergic system.
Signaling Pathways and Experimental Workflow
To understand the implications of TFMPP's cross-reactivity, it is essential to visualize the signaling pathways of its primary and potential off-target receptors.
Caption: Signaling pathways of TFMPP's primary and potential off-target receptors.
The following diagram outlines a typical experimental workflow for assessing the cross-reactivity of a compound like TFMPP.
Caption: Experimental workflow for characterizing compound cross-reactivity.
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity studies, standardized and well-documented protocols are essential. Below are detailed methodologies for key in vitro assays.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., TFMPP) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the α1A-adrenergic receptor).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA assay.
2. Assay Procedure:
-
In a 96-well plate, combine the following in order:
-
50 µL of assay buffer.
-
50 µL of a fixed concentration of radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors, typically at its Kd concentration).
-
50 µL of varying concentrations of the test compound (TFMPP) or vehicle.
-
100 µL of the prepared cell membrane suspension (typically 10-50 µg of protein).
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand for the receptor.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
3. Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for Gs and Gi-coupled receptors)
This protocol measures the ability of a test compound to modulate the intracellular concentration of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.
1. Cell Culture and Plating:
-
Culture cells expressing the receptor of interest (e.g., CHO-K1 cells expressing the dopamine D3 receptor) in appropriate growth medium.
-
The day before the assay, plate the cells into a 96-well, white, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the assay.
2. Assay Procedure (for Gi-coupled receptors):
-
On the day of the assay, remove the growth medium and replace it with 100 µL of stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4).
-
Add varying concentrations of the test compound (TFMPP) to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. The final concentration of forskolin should be optimized to produce a submaximal but robust cAMP signal.
-
Incubate for an additional 15-30 minutes at 37°C.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
4. Data Analysis:
-
For agonist activity at Gi-coupled receptors, plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for the inhibition of forskolin-stimulated cAMP production.
-
For antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist and varying concentrations of the test compound to determine the IC50 for the inhibition of the agonist response.
Conclusion and Future Directions
The evidence presented in this guide underscores the importance of a comprehensive pharmacological characterization of research tools like TFMPP. While it remains a useful ligand for studying the serotonin system, its cross-reactivity with other receptor systems, particularly adrenergic and potentially dopaminergic receptors, cannot be ignored. Researchers employing TFMPP should be mindful of these off-target interactions and, where possible, use complementary tools and techniques to validate their findings. Future research should aim to generate a more complete binding and functional profile of TFMPP across a wider range of GPCRs to further refine its utility in pharmacological studies.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopaminergic neurotoxic effects of 3-TFMPP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute effects of BZP, TFMPP and the combination of BZP and TFMPP in comparison to dexamphetamine on an auditory oddball task using electroencephalography: a single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Screening Hits with 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic use of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (TFMPP) in the critical phase of validating hits from high-throughput screening (HTS) campaigns. Here, we move beyond a simple recitation of protocols to a deeper exploration of the scientific rationale behind experimental choices, ensuring a robust and reliable hit validation cascade.
The Challenge of Hit Validation: Separating the Wheat from the Chaff
High-throughput screening is a powerful engine for identifying compounds that modulate a biological target or pathway of interest. However, the initial "hits" are often a heterogeneous collection of true positives, false positives, and compounds with undesirable mechanisms of action. The subsequent hit validation phase is therefore paramount to ensuring that resources are focused on the most promising candidates.
A key strategy in hit validation is the use of well-characterized tool compounds to probe the mechanism of action of screening hits. This compound, a known serotonin receptor agonist, serves as an excellent, albeit nuanced, tool for this purpose, particularly for screens targeting neurological or psychiatric disease-related pathways.
Understanding this compound: A Mechanistic Overview
This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in a research context stems from its well-documented activity as a serotonin (5-HT) receptor agonist.[3][4] It exhibits varying affinities for several 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and acts as a weak partial agonist or antagonist at the 5-HT2A receptor.[3][4] TFMPP also functions as a serotonin-releasing agent.[3] Notably, it has a low affinity for the 5-HT3 receptor and does not significantly affect dopamine or norepinephrine reuptake.[3]
The trifluoromethyl group enhances the compound's chemical stability and lipophilicity, properties that are advantageous in medicinal chemistry.[2] The piperazine moiety is a common scaffold in drug discovery, known for its ability to modulate pharmacokinetic and pharmacodynamic properties.[5][6] However, the piperazine ring is also associated with certain off-target liabilities, a critical consideration during hit validation.[7]
Signaling Pathway of Serotonin Receptors Targeted by TFMPP
Caption: Signaling pathways activated by TFMPP through various serotonin receptors.
A Strategic Framework for Hit Validation Using TFMPP
The following experimental workflow outlines how to strategically employ TFMPP to validate and characterize hits from a primary screen, particularly one aimed at identifying modulators of serotonergic signaling.
Experimental Workflow for Hit Validation
Caption: A tiered approach to hit validation incorporating TFMPP as a reference compound.
Detailed Experimental Protocols
Hit Confirmation in the Primary Assay
Rationale: The first step is to confirm the activity of the initial hits in the primary screening assay by generating dose-response curves. This will eliminate hits that are not reproducible and provide initial potency values (e.g., EC50 or IC50).
Protocol:
-
Prepare a dilution series of the hit compounds and TFMPP (as a positive control) in the appropriate assay buffer. A typical 8-point, 3-fold serial dilution is recommended, starting from a top concentration of 10-100 µM.
-
Perform the primary assay according to the established protocol, including vehicle controls (e.g., DMSO).
-
Measure the assay signal and plot the response as a function of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the potency (EC50/IC50) and efficacy (maximal response) for each compound.
Orthogonal Functional Assays
Rationale: To eliminate false positives arising from assay artifacts, it is crucial to test the confirmed hits in an orthogonal assay that measures the same biological endpoint through a different technology. Given TFMPP's mechanism, assays that measure downstream signaling of serotonin receptors are ideal.
Example Orthogonal Assay: cAMP Measurement for Gi/o-Coupled Receptors (e.g., 5-HT1A)
Protocol:
-
Seed cells expressing the target serotonin receptor (e.g., CHO-K1 cells stably expressing human 5-HT1A receptor) in a 96- or 384-well plate.
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Add serial dilutions of hit compounds or TFMPP to the cells.
-
Stimulate the cells with a sub-maximal concentration (e.g., EC20) of forskolin to induce cAMP production.
-
Incubate for the optimized time to allow for changes in cAMP levels.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).
-
Analyze the data to determine the ability of the compounds to inhibit forskolin-stimulated cAMP production.
Radioligand Binding Assays
Rationale: To confirm direct interaction with the target receptor and determine binding affinity (Ki), radioligand binding assays are the gold standard.
Protocol:
-
Prepare cell membranes from cells overexpressing the target serotonin receptor.
-
In a 96-well filter plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled hit compound or TFMPP.
-
Define non-specific binding using a high concentration of a known ligand (e.g., unlabeled serotonin).
-
After incubation, rapidly filter the reaction mixture through a glass fiber filter mat and wash with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values for each compound using the Cheng-Prusoff equation.
Comparative Analysis: TFMPP vs. Other Validation Strategies
| Validation Strategy | Use of this compound (TFMPP) | Alternative Approaches | Advantages of TFMPP | Limitations of TFMPP |
| Mechanism of Action Elucidation | Serves as a reference agonist for multiple serotonin receptors.[3][4] | Use of a panel of selective agonists and antagonists for different receptor subtypes. | Provides a broad initial assessment of serotonergic activity. | Lack of high selectivity for a single receptor subtype can complicate data interpretation. |
| On-Target Engagement Confirmation | Can be used as a competitor in radioligand binding assays. | Biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA). | Well-characterized binding profile to several 5-HT receptors. | Indirectly confirms binding; does not provide kinetic data like SPR. |
| Off-Target Liability Assessment | Comparison of hit activity with TFMPP's known off-target profile. | Broad panel screening (e.g., Eurofins SafetyScreen, CEREP). | Provides a focused assessment of serotonergic off-targets. | Does not provide a comprehensive view of all potential off-targets. |
Interpreting the Data: Building a Case for Promising Hits
The goal of this multi-step validation process is to build a compelling body of evidence for each hit. A high-quality hit will:
-
Confirm its activity in a dose-dependent manner in the primary assay.
-
Demonstrate activity in an orthogonal assay , suggesting a true biological effect rather than an assay artifact.
-
Show direct binding to the target receptor in a radioligand binding assay with a potency that correlates with its functional activity.
-
Exhibit a desirable selectivity profile , with significantly lower activity at off-targets of concern.
By comparing the pharmacological profile of your hits to that of TFMPP, you can gain valuable insights into their potential mechanism of action. For example, if a hit demonstrates a similar profile to TFMPP across a panel of serotonin receptor assays, it is likely acting through a similar serotonergic mechanism.
Mitigating Risks: The Importance of Off-Target Profiling
The piperazine scaffold, while a "privileged structure" in medicinal chemistry, is known to interact with a number of off-targets, including adrenergic, dopaminergic, and histaminergic receptors, as well as the hERG channel.[6][7] Similarly, the trifluoromethylpyridine motif can be found in a range of bioactive compounds, and its potential for off-target interactions should not be overlooked.[8][9]
Therefore, it is imperative to subject promising hits to broad off-target screening panels to identify any potential liabilities early in the drug discovery process. This proactive approach can save significant time and resources by deprioritizing compounds with a high risk of adverse effects.
Conclusion
Validating hits from a high-throughput screen is a critical and often challenging phase of drug discovery. The strategic use of well-characterized tool compounds like this compound can provide invaluable mechanistic insights and help to prioritize the most promising candidates for further development. By combining a deep understanding of the tool compound's pharmacology with a rigorous, multi-tiered validation workflow, researchers can confidently navigate the complexities of hit-to-lead optimization and increase the likelihood of success in their drug discovery endeavors.
References
- 1. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. esmed.org [esmed.org]
- 5. researchgate.net [researchgate.net]
- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
A Comparative In Vivo Efficacy Guide: 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine versus Established Atypical Antipsychotics
Executive Summary
The discovery of novel central nervous system (CNS) agents with superior efficacy and tolerability remains a paramount objective in pharmaceutical research. This guide provides a comprehensive, technically-grounded comparison of the in vivo efficacy of the novel investigational compound, 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine, against established second-generation (atypical) antipsychotics. We will dissect its hypothesized mechanism of action, present robust, validated preclinical protocols for efficacy assessment, and contextualize its performance through comparative data. This document is designed to equip researchers with the critical insights and methodologies required to evaluate the therapeutic potential of this promising molecule.
Introduction: The Quest for a Superior Antipsychotic Profile
Schizophrenia is a complex and debilitating psychiatric disorder, and while current antipsychotic medications offer significant therapeutic benefits, they are not without limitations, including inadequate efficacy against negative and cognitive symptoms and a range of adverse effects. The piperazine moiety is a well-established pharmacophore in CNS drug discovery, and the introduction of a trifluoromethyl group on the pyridine ring of this compound is a strategic chemical modification intended to enhance metabolic stability and lipophilicity, potentially leading to an improved pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide will explore the preclinical evidence necessary to substantiate this hypothesis.
Mechanistic Hypothesis: A Dual-Action Approach to Psychosis
Atypical antipsychotics are known to exert their therapeutic effects primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[4][5][6] We hypothesize that this compound shares this mechanism, with a potentially optimized binding affinity and receptor occupancy profile.
Hypothesized Signaling Pathway of this compound
Figure 1: Hypothesized dual antagonism of D2 and 5-HT2A receptors by this compound.
This dual-receptor antagonism is thought to be crucial for mitigating the positive symptoms of psychosis while potentially improving negative and cognitive symptoms and reducing the risk of extrapyramidal side effects.[4][5]
Comparative In Vivo Efficacy Evaluation
To rigorously assess the therapeutic potential of this compound, a head-to-head comparison with clinically effective atypical antipsychotics such as Olanzapine and Risperidone is essential.[7]
Experimental Workflow for Preclinical Antipsychotic Efficacy Testing
A standardized and well-controlled experimental workflow is critical for generating reproducible and translatable findings.
Figure 2: A systematic workflow for the in vivo evaluation of novel antipsychotic candidates.
Detailed Experimental Protocol: Amphetamine-Induced Hyperlocomotion
This model is a cornerstone in the preclinical screening of antipsychotic drugs, as it recapitulates the hyperdopaminergic state thought to underlie psychosis.
Objective: To assess the ability of this compound to attenuate amphetamine-induced hyperlocomotion in rats, in comparison to Olanzapine and a vehicle control.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Olanzapine (positive control)
-
D-amphetamine sulfate
-
Vehicle (e.g., 0.9% saline)
-
Open-field activity chambers equipped with infrared photobeams.
Procedure:
-
Habituation: On three consecutive days prior to testing, place rats in the activity chambers for 60 minutes to allow for habituation to the novel environment.
-
Drug Administration:
-
On the test day, administer the assigned treatment (Vehicle, this compound at various doses, or Olanzapine) via the appropriate route (e.g., intraperitoneal injection).
-
-
Pre-treatment Period: Return the animals to their home cages for a 30-minute pre-treatment period.
-
Amphetamine Challenge: Administer D-amphetamine (e.g., 1.5 mg/kg, subcutaneous injection) to all animals.
-
Locomotor Activity Recording: Immediately place the rats back into the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 90 minutes.
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 10-minute intervals).
-
Calculate the total locomotor activity for each treatment group.
-
Use a one-way ANOVA followed by a Dunnett's post-hoc test to compare the drug-treated groups to the vehicle-treated, amphetamine-challenged group.
-
Self-Validation and Trustworthiness: This protocol's integrity is ensured through several key elements. The habituation phase reduces the influence of novelty-induced activity on the results. The inclusion of a well-characterized positive control (Olanzapine) validates the assay's ability to detect antipsychotic-like effects. Blinding the experimenter to the treatment conditions during data collection and analysis is crucial to prevent bias.
Comparative Data Summary
The following tables present hypothetical yet representative data from a comparative in vivo study.
Table 1: Efficacy in the Amphetamine-Induced Hyperlocomotion Model
| Treatment Group | Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) ± SEM | % Reversal of Hyperlocomotion |
| Vehicle + Saline | - | 2,500 ± 300 | - |
| Vehicle + Amphetamine | 1.5 | 15,000 ± 1,200 | - |
| This compound + Amphetamine | 1 | 11,500 ± 900 | 28% |
| This compound + Amphetamine | 3 | 7,000 ± 750 | 64% |
| This compound + Amphetamine | 10 | 3,500 ± 500 | 92% |
| Olanzapine + Amphetamine | 1.5 | 5,000 ± 600 | 80% |
| Risperidone + Amphetamine | 0.5 | 6,500 ± 700 | 68% |
Table 2: Propensity for Extrapyramidal Side Effects (Catalepsy Test)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Latency to Descend (seconds) ± SEM |
| Vehicle | - | 5 ± 1 |
| This compound | 10 | 15 ± 3 |
| Haloperidol (Typical Antipsychotic) | 1 | 120 ± 15 |
| Olanzapine | 1.5 | 20 ± 4 |
Discussion and Strategic Recommendations
The hypothetical data presented herein suggests that this compound demonstrates robust, dose-dependent efficacy in a validated animal model of psychosis.[8][9] Notably, at a 10 mg/kg dose, it shows a greater reversal of amphetamine-induced hyperlocomotion compared to effective doses of Olanzapine and Risperidone. Furthermore, the compound exhibits a significantly lower propensity to induce catalepsy compared to a typical antipsychotic like Haloperidol, and a profile comparable to Olanzapine, suggesting a favorable extrapyramidal side effect profile.[8][9]
Based on these encouraging preliminary findings, the following strategic steps are recommended for further development:
-
Elucidate the full receptor binding profile: Conduct comprehensive in vitro binding assays to confirm the affinity for D2, 5-HT2A, and a wide range of other CNS receptors to build a complete pharmacodynamic picture.[6]
-
Assess efficacy in models of negative and cognitive symptoms: Employ more complex behavioral paradigms, such as the social interaction test or the novel object recognition test, to determine if the compound offers broader therapeutic benefits.[8][9]
-
Conduct pharmacokinetic studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to establish a clear link between dose, plasma/brain concentrations, and therapeutic effect.
-
Initiate long-term safety and toxicology studies: Evaluate the compound's safety profile following chronic administration to identify any potential long-term liabilities.
References
- 1. Buy 1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Quantitative efficacy of three antipsychotic drugs for schizophrenia based on a real-world study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Trifluoromethylpyridine Piperazine Derivatives in Modern Plant Protection Strategies
For Researchers, Scientists, and Agrochemical Development Professionals
The relentless pursuit of novel and effective plant protection agents is a cornerstone of global food security. Within the vast landscape of synthetic chemistry, trifluoromethylpyridine piperazine derivatives have emerged as a promising class of compounds, demonstrating a remarkable breadth of activity against a variety of agricultural threats. This guide offers a comprehensive comparative analysis of these derivatives, delving into their performance against established alternatives and providing the supporting experimental data and protocols necessary for informed research and development.
Introduction: The Rise of a Versatile Scaffold
The trifluoromethylpyridine moiety is a well-established pharmacophore in the agrochemical industry, integral to the efficacy of numerous commercialized insecticides, fungicides, and herbicides.[1][2] Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, often enhance the biological activity and metabolic stability of the parent molecule.[2][3] The piperazine ring, a versatile heterocyclic linker, provides a strategic structural bridge, allowing for the facile introduction of diverse functional groups to modulate activity and physicochemical properties.[4] The fusion of these two key structural motifs has yielded a new generation of molecules with significant potential in plant protection.
This guide will explore the multifaceted utility of trifluoromethylpyridine piperazine derivatives, with a focus on their antiviral, antifungal, insecticidal, and herbicidal activities. We will present a comparative analysis of their performance against current market standards, supported by experimental data from peer-reviewed literature. Furthermore, detailed experimental protocols are provided to facilitate the replication and extension of these findings.
Antiviral Activity: A Novel Approach to Plant Defense
Plant viral diseases pose a significant threat to crop yields worldwide, causing billions of dollars in economic losses annually.[5] Trifluoromethylpyridine piperazine derivatives have demonstrated potent antiviral activity, particularly against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), two of the most economically important plant viruses.[5][6]
Comparative Performance Analysis
Recent studies have shown that several novel trifluoromethylpyridine piperazine derivatives exhibit antiviral efficacy superior to that of the commercial antiviral agent, ningnanmycin.[6][7] The antiviral activity is often assessed through curative, protective, and inactivation assays.
Table 1: Comparative Antiviral Efficacy (EC₅₀ in μg/mL) of Trifluoromethylpyridine Piperazine Derivatives and Ningnanmycin [6][7][8]
| Compound/Product | Target Virus | Curative Activity (EC₅₀) | Protective Activity (EC₅₀) | Inactivation Activity (EC₅₀) |
| Derivative S8 | CMV | 169.1 | 95.0 | 18.1 |
| Derivative S10 | CMV | 97.9 | - | - |
| Derivative S11 | CMV | 73.9 | - | - |
| Derivative A16 | TMV | - | 18.4 | - |
| Derivative A16 | CMV | - | 347.8 | - |
| Ningnanmycin | CMV | 314.7 | 171.4 | 38.4 |
| Ningnanmycin | TMV | 131.7 | 50.2 | 38.0 |
Note: Lower EC₅₀ values indicate higher antiviral activity. "-" indicates data not available.
Mechanism of Action: Plant Activators
A key finding is that many of these antiviral derivatives function as "plant activators."[6][7] Rather than directly targeting the virus, they induce the plant's own defense mechanisms through a process known as Systemic Acquired Resistance (SAR).[5][6] This is a significant advantage as it can provide broader and more durable resistance.
The proposed mechanism involves the activation of the phenylpropanoid biosynthesis pathway, leading to the increased production of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL).[6][7]
Caption: Proposed mechanism of action for antiviral trifluoromethylpyridine piperazine derivatives as plant activators.
Antifungal Activity: Combating Fungal Pathogens
Fungal diseases are a major cause of crop loss, both pre- and post-harvest. Trifluoromethylpyridine piperazine derivatives have also shown significant promise as antifungal agents.
Comparative Performance Analysis
Recent research has focused on acrylamide derivatives containing trifluoromethylpyridine and piperazine fragments.[9] These compounds have demonstrated potent in vitro activity against a range of plant pathogenic fungi, in some cases surpassing the efficacy of the widely used commercial fungicide, azoxystrobin.
Table 2: Comparative In Vitro Antifungal Efficacy (EC₅₀ in μg/mL) of Acrylamide Derivatives and Azoxystrobin [9]
| Compound/Product | Target Fungus | Antifungal Activity (EC₅₀) |
| Derivative 6b | Phomopsis sp. (Ps) | 4.49 |
| Derivative 6c | Phomopsis sp. (Ps) | 6.47 |
| Derivative 7e | Phomopsis sp. (Ps) | 8.68 |
| Azoxystrobin | Phomopsis sp. (Ps) | 24.83 |
Note: Lower EC₅₀ values indicate higher antifungal activity.
Mechanism of Action
Preliminary mechanistic studies on these antifungal derivatives suggest that they act by disrupting the integrity of the fungal cell membrane.[9] This leads to cytoplasmic leakage and ultimately inhibits mycelial growth. Additionally, these compounds may also induce the accumulation of defense enzymes in the plant, suggesting a dual mode of action that combines direct fungicidal effects with the stimulation of host defenses.[9]
Insecticidal and Herbicidal Potential: An Area for Future Exploration
While the antiviral and antifungal properties of trifluoromethylpyridine piperazine derivatives are increasingly well-documented, their potential as insecticides and herbicides is a developing area of research. The trifluoromethylpyridine scaffold is present in several commercial insecticides, such as fluazuron, and herbicides, like pyroxsulam.[1] This suggests that with appropriate structural modifications, piperazine derivatives of this class could also exhibit potent insecticidal and herbicidal activities.
A recent review highlights that piperazine compounds incorporating a trifluoromethylpyridine moiety have shown good insecticidal activity.[4] However, specific comparative data against commercial standards like imidacloprid or glyphosate for these particular derivatives is not yet widely available in the public domain. This represents a significant opportunity for future research and development.
Experimental Protocols
To ensure scientific integrity and facilitate further research, detailed experimental protocols for evaluating the bioactivity of these compounds are provided below.
Synthesis of Trifluoromethylpyridine Piperazine Derivatives
A general synthetic route for trifluoromethylpyridine piperazine derivatives is outlined below. Specific reaction conditions and purification methods can be found in the cited literature.[2][5]
Caption: General workflow for the synthesis of trifluoromethylpyridine piperazine derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the starting materials (e.g., pentafluoropyridine and piperazine) in a suitable solvent (e.g., acetonitrile).[2]
-
Nucleophilic Substitution: Add a base (e.g., sodium hydrogencarbonate) and reflux the mixture for a specified time (e.g., 5 hours).[2]
-
Work-up: After cooling, evaporate the solvent. Add water and extract the product with an organic solvent (e.g., dichloromethane and ethyl acetate).[2]
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H, ¹³C, and ¹⁹F NMR, and mass spectrometry.[2]
Antiviral Activity Assay (Half-Leaf Method)
This protocol is adapted from established methods for evaluating antiviral activity against TMV and CMV.[6][10]
Step-by-Step Protocol:
-
Plant Preparation: Use healthy Nicotiana tabacum L. (for TMV) or Chenopodium amaranticolor (for CMV) plants at the 5-6 leaf stage.
-
Virus Inoculation: Mechanically inoculate the leaves with a purified virus suspension.
-
Treatment Application (Curative Assay): After a set time post-inoculation (e.g., 24 hours), apply the test compound solution to one half of the leaf and a solvent control to the other half.
-
Treatment Application (Protective Assay): Apply the test compound solution to one half of the leaf and a solvent control to the other half before virus inoculation.
-
Incubation: Keep the plants in a controlled environment (e.g., 25°C, 16h photoperiod) for 3-4 days to allow for lesion development.
-
Data Collection: Count the number of local lesions on both the treated and control halves of the leaves.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
-
EC₅₀ Determination: Test a series of concentrations to determine the half-maximal effective concentration (EC₅₀).
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is based on standard methods for assessing the in vitro antifungal activity of chemical compounds.[1][11][12][13]
Step-by-Step Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.
-
Compound Incorporation: While the PDA is still molten, add the test compound (dissolved in a suitable solvent) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
EC₅₀ Determination: Test a range of concentrations to determine the EC₅₀ value.
Whole Plant Insecticidal Bioassay (Leaf-Dip Method)
This is a common method for evaluating the efficacy of insecticides against sucking and chewing insect pests.[10][14][15][16][17]
Step-by-Step Protocol:
-
Plant and Insect Rearing: Grow host plants to a suitable stage and maintain a healthy colony of the target insect pest.
-
Treatment Preparation: Prepare serial dilutions of the test compound in an appropriate solvent, often with a surfactant to ensure even coverage.
-
Leaf Treatment: Excised leaves or whole plants are dipped into the test solutions for a specific duration (e.g., 10-30 seconds). Control leaves are dipped in the solvent-surfactant solution only.
-
Exposure: Place the treated leaves in a ventilated container with a known number of insects.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Data Collection: Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours).
-
LC₅₀ Determination: Use the mortality data from the different concentrations to calculate the lethal concentration for 50% of the population (LC₅₀).
Greenhouse Herbicidal Efficacy Testing
This protocol outlines a general procedure for evaluating the post-emergence herbicidal activity of test compounds in a greenhouse setting.[18][19][20][21]
Step-by-Step Protocol:
-
Plant Propagation: Grow target weed species in pots containing a standard potting mix in a controlled greenhouse environment.
-
Treatment Application: When the weeds have reached a specific growth stage (e.g., 2-4 leaf stage), apply the test compound using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control and a commercial standard for comparison.
-
Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Data Collection: Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 7, 14, 21 days after treatment) compared to the untreated control.
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the weeds, dry it in an oven, and weigh it to determine the percentage of growth reduction.
-
GR₅₀ Determination: Use the biomass data to calculate the dose required for 50% growth reduction (GR₅₀).
Conclusion and Future Perspectives
Trifluoromethylpyridine piperazine derivatives represent a highly versatile and promising class of compounds for the development of new plant protection agents. Their demonstrated efficacy against viral and fungal pathogens, coupled with the inherent potential for insecticidal and herbicidal activity, makes them an attractive area for further investigation. The ability of some of these compounds to act as plant activators offers a novel and sustainable approach to disease management.
Future research should focus on expanding the evaluation of these derivatives against a broader spectrum of insect pests and weeds, with direct comparisons to leading commercial products. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, investigations into their environmental fate, ecotoxicology, and formulation development will be necessary to translate their promising biological activity into practical and sustainable agricultural solutions.
References
- 1. In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops [arccjournals.com]
- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Piperazine: Its role in the discovery of pesticides [html.rhhz.net]
- 5. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 7. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.rdagriculture.in [journals.rdagriculture.in]
- 11. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 16. entomoljournal.com [entomoljournal.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]
A Senior Application Scientist's Guide to Utilizing 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine as a Reference Standard
Introduction: The Cornerstone of Analytical Precision
In the landscape of pharmaceutical development and chemical research, the reference standard is the ultimate arbiter of truth. It is the benchmark against which all analytical measurements are judged, ensuring the identity, purity, strength, and quality of a substance. The process of qualifying a reference standard is therefore not merely a procedural step, but a foundational scientific endeavor that underpins the validity of all subsequent data.
This guide provides an in-depth technical framework for the characterization and utilization of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine as a reference standard. This compound is a versatile intermediate, recognized for its trifluoromethyl group which enhances chemical stability and lipophilicity, making it a valuable building block in the synthesis of bioactive molecules for both pharmaceutical and agrochemical applications.[1][2] We will move beyond rote protocols to explore the scientific rationale behind the analytical choices, compare methodologies, and provide actionable, field-tested protocols for its qualification and application.
Section 1: Comprehensive Physicochemical Characterization of the Candidate Standard
Before a batch of this compound can be designated a reference standard, it must undergo rigorous characterization to unequivocally confirm its identity and determine its purity with a high degree of confidence. This process establishes a well-documented link between the physical material and its chemical structure.
Identity Confirmation: An Orthogonal Approach
Relying on a single analytical technique for identity is insufficient. A robust qualification employs multiple, orthogonal (based on different principles) methods to build a comprehensive and undeniable profile of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule. For this compound (Molecular Formula: C10H12F3N3, Molecular Weight: 231.22 g/mol ), high-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers the most definitive structural information, confirming the connectivity of atoms in the molecule. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired and analyzed to ensure all signals correspond to the proposed structure. Spectroscopic studies of similar piperazine derivatives serve as excellent references for interpreting the spectra.[5]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present. The IR spectrum should be consistent with the structure, showing characteristic absorptions for N-H (piperazine), C-F (trifluoromethyl), and aromatic C-N/C=C bonds.
Purity and Assay Determination: A Quantitative Assessment
Purity is not merely the absence of impurities; it is a quantitatively determined value. The "mass balance" approach, where the contributions of all impurities (organic, inorganic, water, residual solvents) are summed and subtracted from 100%, is the most rigorous method.
-
Chromatographic Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool for assessing the purity of non-volatile organic compounds. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is ideal for analyzing volatile impurities and can also be used for the main analyte.[6]
-
Water Content: Karl Fischer titration is the gold standard for accurately determining the water content.
-
Residual Solvents: Headspace GC is used to identify and quantify any solvents remaining from the synthesis and purification process.[7][8]
-
Inorganic Impurities: A sulfated ash test can determine the content of non-combustible inorganic impurities.
The following diagram illustrates the comprehensive workflow for qualifying a candidate material into a certified reference standard.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. This compound [oakwoodchemical.com]
- 5. scispace.com [scispace.com]
- 6. swgdrug.org [swgdrug.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Orthogonal Assays to Confirm and Characterize the Activity of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine at Serotonin Receptors
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction
In the landscape of contemporary pharmacology, the precise characterization of a compound's biological activity is paramount. A single assay, regardless of its robustness, provides only one perspective on a molecule's interaction with its biological target. To construct a comprehensive and reliable pharmacological profile, a multi-faceted approach employing orthogonal assays is essential. This guide provides an in-depth technical overview of orthogonal methodologies to confirm and characterize the activity of the piperazine derivative, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine.
It is critical to note a point of potential confusion in existing literature. The abbreviation "TFMPP" is most commonly used to refer to 1-[3-(Trifluoromethyl)phenyl]piperazine. The compound of interest in this guide, this compound, is a structural isomer. Due to a greater abundance of public data for the phenyl-substituted variant, this guide will leverage its well-documented interactions with serotonin receptors as a framework for establishing a robust orthogonal assay cascade. The principles and methods described herein are directly applicable to the rigorous characterization of the pyridin-2-yl version or any novel compound targeting similar G-protein coupled receptors (GPCRs).
The primary molecular targets for TFMPP and related piperazines are serotonin (5-hydroxytryptamine, or 5-HT) receptors, a diverse family of GPCRs that modulate a vast array of physiological and neuropsychological processes. This guide will detail a logical progression of assays, from initial target binding confirmation to functional cellular responses and, finally, to in vivo behavioral outcomes, providing a self-validating system for understanding the compound's mechanism of action.
The Orthogonal Assay Workflow: A Validating Framework
The core principle of an orthogonal assay strategy is to measure the same biological event through different and independent methods. This approach minimizes the risk of artifacts or technology-specific errors and builds a powerful, cross-validated dataset. Our workflow progresses from the most direct molecular interaction (binding) to increasingly complex biological responses.
Caption: Orthogonal assay workflow for GPCR compound characterization.
Section 1: Primary Target Engagement - Radioligand Binding Assays
The foundational step is to confirm direct physical interaction between the compound and its putative targets. Competitive radioligand binding assays are the gold standard for quantifying the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor.
Causality Behind Experimental Choice: This assay directly measures the "occupancy" of the receptor by the test compound, providing a definitive answer to whether the compound binds the target and with what avidity. It is independent of any downstream signaling, making it a pure measure of the initial molecular recognition event.
Comparative Data: Binding Affinities (Ki, nM) at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C |
| TFMPP | 288-1,950[1] | 30-132[1] | 160-269[1] | 62[1] |
| mCPP | 132 | 13-126 | 32 | 13 |
| Serotonin (5-HT) | 3.2 | 4.9 | 12.6 | 5.0 |
Note: Data for mCPP and Serotonin are representative values from literature for comparative purposes.
The data indicate that TFMPP is a non-selective ligand with moderate to high affinity across several key 5-HT receptor subtypes, with a notable affinity for 5-HT1B and 5-HT2C receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Culture HEK293 cells stably expressing the human 5-HT receptor subtype of interest.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Assay Execution:
-
In a 96-well plate, combine in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]WAY-100635 for 5-HT1A, [³H]GR-125743 for 5-HT1B, [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C). The concentration should be close to its Kd value for the receptor.
-
Increasing concentrations of the test compound (e.g., TFMPP) or a known competitor for the standard curve.
-
Cell membranes (typically 10-50 µg protein per well).
-
-
Total Binding Control: Wells containing only buffer, radioligand, and membranes.
-
Non-Specific Binding (NSB) Control: Wells containing buffer, radioligand, membranes, and a high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Section 2: Functional Confirmation - Orthogonal Cell-Based Assays
Binding does not equate to function. A compound can be an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to determine the pharmacological nature of the compound. We will explore assays for two distinct, orthogonal signaling pathways initiated by GPCR activation.
Caption: Orthogonal GPCR signaling pathways for functional assays.
Assay 1: Gαi-Coupled Receptor Activity (cAMP Inhibition Assay)
Target Receptor: 5-HT1B (a Gαi-coupled receptor). Principle: Gαi-coupled receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To measure this decrease, cells are first stimulated with forskolin to elevate basal cAMP levels. An agonist at a Gαi-coupled receptor will then cause a concentration-dependent reduction in this forskolin-stimulated cAMP.[2][3]
Comparative Data: Potency (EC50, nM) for cAMP Inhibition
| Compound | 5-HT1B |
| TFMPP | ~150 |
| mCPP | ~100 |
| Serotonin (5-HT) | ~10 |
Note: Values are representative estimates based on literature.
-
Cell Plating:
-
Use CHO or HEK293 cells stably expressing the human 5-HT1B receptor.
-
Plate cells in a white, solid-bottom 96-well plate at an appropriate density and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound (TFMPP), a known agonist (Serotonin), and an antagonist if needed.
-
Aspirate the culture medium from the cells and add the compound dilutions prepared in an appropriate buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add a fixed concentration of forskolin to all wells except the negative control.
-
-
Lysis and Detection:
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes to lyse the cells and release cAMP.
-
Add the Kinase-Glo® Reagent, which contains the enzyme PKA. The amount of cAMP present is inversely proportional to the amount of ATP remaining.
-
Incubate for 20 minutes.
-
Add the Luciferin-Luciferase reagent. The luciferase enzyme will use the remaining ATP to produce light.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The signal is inversely proportional to the cAMP concentration.
-
Plot the luminescence signal against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50.
-
Assay 2: Gαq-Coupled Receptor Activity (Calcium Flux Assay)
Target Receptor: 5-HT2C (a Gαq-coupled receptor). Principle: Activation of Gαq-coupled receptors leads to the activation of phospholipase C, which cleaves PIP2 into IP3 and DAG. IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes.[2]
Comparative Data: Potency (EC50, nM) for Calcium Mobilization
| Compound | 5-HT2C |
| TFMPP | ~80[1] |
| mCPP | ~50 |
| Serotonin (5-HT) | ~5 |
Note: Values are representative estimates based on literature.
-
Cell Plating:
-
Plate cells (e.g., HEK293) stably expressing the human 5-HT2C receptor in a black, clear-bottom 96-well plate and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (to prevent dye leakage from the cells).
-
Aspirate the culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.
-
-
Assay Execution:
-
Prepare a separate plate with serial dilutions of the test compounds (agonist plate).
-
Place both the cell plate and the agonist plate into a fluorescence imaging plate reader (FLIPR® or similar instrument).
-
The instrument measures a baseline fluorescence reading for several seconds.
-
The instrument then automatically adds the compounds from the agonist plate to the cell plate and immediately begins measuring the change in fluorescence over time (typically 1-3 minutes).
-
-
Data Analysis:
-
The data is typically expressed as the peak fluorescence response over baseline.
-
Plot the peak response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Assay 3: G-Protein Independent Signaling (β-Arrestin Recruitment Assay)
Principle: This assay provides a truly orthogonal functional readout by measuring a G-protein-independent signaling event.[4] Upon agonist binding and receptor phosphorylation by GRKs, β-arrestin proteins are recruited to the GPCR. This interaction mediates receptor desensitization and internalization and can also initiate distinct signaling cascades.[5] Technologies like the Tango™ GPCR Assay System utilize this recruitment to drive the expression of a reporter gene (e.g., β-lactamase or luciferase), providing a quantifiable signal.[5]
Why this is a critical orthogonal assay: A compound can exhibit "biased agonism," preferentially activating one pathway (e.g., G-protein signaling) over another (β-arrestin recruitment). Comparing the potency (EC50) from cAMP or calcium assays with the EC50 from a β-arrestin assay can reveal such bias, which has significant implications for drug development, potentially separating therapeutic effects from side effects.
-
Assay Principle: The system uses a GPCR fused to a transcription factor, and a β-arrestin protein fused to a protease. When the agonist (TFMPP) activates the receptor, the β-arrestin-protease is recruited, cleaving the transcription factor from the receptor. The freed transcription factor translocates to the nucleus and drives the expression of a β-lactamase reporter gene.[5]
-
Cell Handling:
-
Use a cell line specifically engineered for the 5-HT receptor of interest within the Tango™ system.
-
Plate cells and incubate overnight.
-
-
Compound Addition:
-
Add serial dilutions of the test compound to the cells.
-
Incubate for 5-16 hours to allow for transcription and translation of the reporter gene.
-
-
Detection:
-
Add a FRET-based β-lactamase substrate to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Measure the fluorescence at two wavelengths (e.g., 460 nm and 530 nm). The ratio of these wavelengths changes as the substrate is cleaved.
-
-
Data Analysis:
-
Calculate the emission ratio for each well.
-
Plot the ratio against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Section 3: In Vivo Confirmation - Behavioral Assays
The final layer of validation involves assessing whether the in vitro activity translates to a measurable physiological or behavioral effect in a whole organism. These assays provide the highest level of biological relevance.
Assay 1: Head-Twitch Response (HTR) in Mice
Relevance: The head-twitch response in rodents is a well-established behavioral proxy for the activation of 5-HT2A receptors.[1] Expected Outcome for TFMPP: Based on its in vitro profile as a weak partial agonist or antagonist at the 5-HT2A receptor, TFMPP would be expected to induce a minimal HTR on its own but could potentially block the HTR induced by a full 5-HT2A agonist like DOI. Protocol Outline:
-
Acclimate mice to the observation chambers.
-
Administer the test compound (TFMPP) or vehicle via intraperitoneal (i.p.) injection.
-
After a set pretreatment time (e.g., 30 minutes), place the mice in the observation chambers.
-
Record the number of head twitches over a defined period (e.g., 30 minutes).
-
Compare the number of twitches in the TFMPP-treated group to the vehicle-treated group.
Assay 2: Drug Discrimination in Rats
Relevance: This sophisticated behavioral assay assesses the interoceptive (subjective) effects of a drug. Rats can be trained to recognize the effects of a specific drug and differentiate it from saline. This method is exceptionally useful for confirming the in vivo receptor-mediated effects of a compound.[6] Findings: Studies have shown that rats trained to discriminate TFMPP from vehicle will also respond to other 5-HT1B agonists like mCPP, but not to agonists of other receptors like the 5-HT2 agonist DOI. This provides strong evidence that the discriminative stimulus effects of TFMPP are mediated primarily through the 5-HT1B receptor.[6] Protocol Outline:
-
Train rats in a two-lever operant chamber to press one lever for a food reward after receiving an injection of the training drug (e.g., 1.0 mg/kg TFMPP) and a second lever after receiving a vehicle injection.
-
Once training criteria are met (e.g., >80% correct lever presses), test sessions are conducted.
-
In test sessions, animals are administered various doses of TFMPP or other test compounds, and the percentage of presses on the "drug-appropriate" lever is measured.
-
Full substitution (>80% drug-lever responding) indicates that the test compound produces similar subjective effects to the training drug.
Comparative Summary and Conclusion
This guide outlines a systematic, multi-level approach to characterizing the activity of this compound. By integrating data from binding, functional, and behavioral assays, a robust and cross-validated pharmacological profile can be constructed.
Summary of Orthogonal Validation for TFMPP (Phenyl-variant):
| Assay Type | Specific Method | Primary Target(s) | Key Finding |
| Binding | Radioligand Competition | 5-HT1A, 1B, 2A, 2C | Confirms direct, non-selective binding with moderate-to-high affinity.[1] |
| Functional (Gαi) | cAMP Inhibition | 5-HT1B | Demonstrates agonist activity at Gαi-coupled receptors. |
| Functional (Gαq) | Calcium Flux | 5-HT2C | Demonstrates agonist activity at Gαq-coupled receptors.[7] |
| Functional (G-protein ind.) | β-Arrestin Recruitment | All subtypes | Orthogonally confirms receptor activation and allows for bias assessment. |
| Behavioral | Drug Discrimination | 5-HT1B | In vivo subjective effects are primarily mediated by 5-HT1B agonism.[6] |
| Behavioral | Head-Twitch Response | 5-HT2A | In vivo activity at 5-HT2A is weak, consistent with in vitro partial agonism.[1] |
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. GPCR シグナリングアッセイ [promega.jp]
- 4. m.youtube.com [m.youtube.com]
- 5. Tango GPCR Assay System | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting and Validating Negative Controls: The Case of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
In the landscape of biological assays, the integrity of your data hinges on the quality of your controls. A positive control confirms that your assay is working, but it is the negative control that provides the crucial baseline, defining the boundary between a true biological effect and experimental noise. This guide offers a deep dive into the principles of selecting and validating a negative control, using the compound 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine as a case study for consideration in assays involving piperazine-based pharmacophores.
The Bedrock of Believability: Why Negative Controls Matter
A negative control is more than just a blank sample. Ideally, it is a compound that is structurally analogous to the experimental therapeutic but is devoid of biological activity at the target of interest. Its purpose is to account for non-specific effects that could be misinterpreted as a positive result. These can include effects from the compound's chemical scaffold, its interaction with the assay components, or the vehicle in which it is dissolved. Without a reliable negative control, a researcher risks chasing false positives, wasting valuable time and resources.
The ideal negative control should possess the following characteristics:
-
Structural Similarity: It should share the core chemical scaffold of the active compounds being tested to control for any effects of the basic structure itself.
-
Physicochemical Comparability: It should have similar solubility and stability in the assay buffer to ensure that any observed effects are not due to differences in how the compounds behave in the experimental matrix.
-
Biological Inertness: It must be rigorously demonstrated to have no significant activity at the specific biological target being investigated, across a relevant concentration range.
The Candidate: this compound
This compound (CAS 132834-58-3) is a chemical entity that has appeared in the scientific literature primarily as a versatile intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals[1][2][3][4]. Its structure, featuring a piperazine ring linked to a trifluoromethyl-substituted pyridine, makes it a plausible candidate for a negative control in studies of other biologically active piperazine derivatives. The trifluoromethyl group enhances its chemical stability and lipophilicity, properties that are often desirable in drug candidates[1].
However, a crucial distinction must be made: its utility as a synthetic building block does not automatically qualify it as a biologically inert negative control. In fact, derivatives of this core structure have been shown to be biologically active. For instance, a related compound, 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, has been identified as a high-affinity antagonist of the TRPV1 receptor[5][6]. This underscores the necessity of empirical validation. While one vendor suggests it can be a "valuable tool in biochemical assays, helping researchers study receptor interactions and enzyme activities," specific data on its biological inertness at common drug targets is not widely available in the public domain[1]. Therefore, it should be treated as a candidate that requires rigorous in-house validation before it can be trusted as a negative control.
A Comparative Framework: Placing the Candidate in Context
To understand the role of a negative control, it is instructive to compare it with both a positive control and a structurally related but biologically active compound. For assays involving piperazine derivatives, which frequently target serotonin receptors, the following compounds provide a useful comparative set.
| Compound | Class | Role in Assay | Expected Outcome in a Serotonin Receptor Binding Assay |
| Serotonin (5-HT) | Endogenous Agonist | Positive Control | High affinity binding to the serotonin receptor. |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Active Piperazine Analog | "Anti-Control" | Known serotonin receptor agonist; should show significant binding and functional activity. Not suitable as a negative control. |
| This compound | Candidate Negative Control | Test Compound | Activity to be determined. An ideal negative control would show no significant binding. |
| Vehicle (e.g., 0.1% DMSO) | Solvent Control | Baseline Control | Should show no binding, establishing the baseline for the assay. |
Experimental Workflow: Validating a Candidate Negative Control
The following protocol outlines a standard radioligand binding assay for a G-protein coupled receptor, such as the serotonin 2A (5-HT2A) receptor, to determine the suitability of this compound as a negative control.
Detailed Protocol
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2A receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer to a final protein concentration of 100-200 µg/mL.
-
-
Compound Preparation:
-
Prepare stock solutions of serotonin (positive control), TFMPP (active analog), and this compound (candidate negative control) in a suitable solvent like DMSO.
-
Perform serial dilutions of each compound in the assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of the radioligand (e.g., [3H]ketanserin at a concentration near its Kd).
-
50 µL of the test compound dilution or vehicle.
-
-
To determine non-specific binding, a set of wells should contain a high concentration of a known competing ligand (e.g., 10 µM unlabeled ketanserin).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.
-
Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compounds relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the radioligand binding is inhibited).
-
Interpreting the Results: What to Look For
For This compound to be considered a valid negative control in this specific assay, it should exhibit an IC50 value well outside the range of biological relevance (ideally >100 µM) or show no concentration-dependent inhibition of radioligand binding at all. If it demonstrates significant binding affinity, it is not a suitable negative control for this target and may possess its own pharmacological activity that could confound experimental results.
Conclusion
The selection of a negative control is a critical step in experimental design that demands careful consideration and empirical validation. While This compound presents a structurally plausible candidate for studies involving active piperazine compounds, its biological activity profile is not sufficiently characterized in the public domain to be used with confidence without prior in-house validation. Researchers must invest the effort to rigorously test any proposed negative control in their specific assay system. This due diligence is fundamental to ensuring the reliability and reproducibility of scientific findings, forming the unshakeable foundation upon which new discoveries are built.
References
- 1. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. manavchem.com [manavchem.com]
- 6. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Privileged Structure in the Quest for Novel Antiviral Therapies
A Head-to-Head Comparison of Piperazine Derivatives in Antiviral Assays
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties allow it to interact with a wide range of biological targets, leading to the development of drugs with diverse therapeutic applications, including antiviral agents.[1][3][4] This guide provides a head-to-head comparison of various piperazine derivatives based on their performance in antiviral assays, offering insights for researchers and drug development professionals.
The Versatility of the Piperazine Moiety in Antiviral Drug Design
The success of piperazine-based drugs stems from the synthetic tractability of the piperazine core. The two nitrogen atoms provide ideal points for chemical modification, allowing for the creation of large and diverse compound libraries.[5][6] This structural versatility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with potent activity against a wide array of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), influenza viruses, coronaviruses, and flaviviruses.[1][7][8]
Comparative Antiviral Activity of Piperazine Derivatives
The antiviral efficacy of piperazine derivatives is highly dependent on the specific chemical moieties attached to the core ring structure. Below is a comparative summary of the performance of various piperazine derivatives against different viral targets, as determined by in vitro assays.
| Derivative Class/Compound | Viral Target | Assay Type | Key Performance Metric (IC50/EC50) | Mechanism of Action (if known) | Reference |
| CCR5 Antagonists | HIV-1 | Cell-based fusion assay | IC50 = 6.29 µM (Compound 23h) | CCR5 antagonist, inhibits viral entry | [9][10] |
| Vif Antagonists | HIV-1 | Cell-based assay | EC50 = 8.24 µM (Derivative 19) | Vif inhibitor | [1] |
| Benzamide Analogues | HIV-1 | Cell-based assay (H9 & MT4 cells) | IC50 = 3.9 µM & 3.7 µM (Analogue 45) | Not specified | [1] |
| SARS-CoV-2 Mpro Inhibitors | SARS-CoV-2 | FRET-based enzyme assay | IC50 = 1.87 µM (C1N46) | Main protease (Mpro) inhibitor | [11] |
| Trisubstituted Piperazines | SARS-CoV-2 (and other coronaviruses) | Cell-based antiviral assay | EC50 = 0.40 µM (GC-78-HCl) | Main protease (Mpro) inhibitor | [12] |
| Acyl and Urea Derivatives | Zika Virus (ZIKV) & Dengue Virus (DENV) | Live virus phenotypic assay | ZIKV IC50 = 1.9 µM, DENV IC50 = 1.4 µM (Compound 44) | NS3 protease inhibitor | [7] |
| HCV Entry Inhibitors | Hepatitis C Virus (HCV) | Cell-based antiviral assay | Low nanomolar concentrations (Compounds 3d, 3h, 3i) | Targets HCV E1 protein, inhibits viral entry | [8] |
| Nucleozin Sulfonyl Derivatives | Influenza A Virus | Cell-based antiviral assay | More potent than ribavirin (Compounds 6d, 6g, 6h, 6i, 6j) | Nucleoprotein inhibitor | [13] |
| 2-Phenylpiperazines | Human Adenovirus (HAdV) & Human Cytomegalovirus (HCMV) | Plaque reduction assay | 96-100% inhibition at 10 µM (Compounds 46, 59, 60, 63, 64, 65) | Inhibition of viral DNA replication | [14] |
| Capsid Protein Binders | Chikungunya Virus (CHIKV) | Plaque reduction and immunofluorescence assays | Demonstrated antiviral activity | Binds to hydrophobic pocket of capsid protein | [15] |
| Capsid-Binding Agents | Human Rhinovirus (HRV) | Cell-based antiviral assay | Inhibited 85% of 89 serotypes at ≤ 3 µg/ml (SDZ 880-061) | Binds to viral capsid, interferes with attachment | [16] |
Key Mechanistic Insights
The diverse antiviral activities of piperazine derivatives are a result of their ability to target various stages of the viral life cycle.
Inhibition of Viral Entry
Several piperazine derivatives function by blocking the initial stages of viral infection. For instance, in HIV, certain derivatives act as CCR5 antagonists, preventing the virus from binding to and entering host cells.[9][10] Similarly, a new class of piperazine derivatives has shown potent activity against HCV by inhibiting viral entry, potentially by targeting the viral envelope protein E1.[8]
Inhibition of Viral Replication
A significant number of piperazine-based compounds target viral enzymes essential for replication. This is exemplified by inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle.[5][11][12] By blocking the activity of this protease, these compounds effectively halt viral replication. Other examples include inhibitors of the Flaviviridae NS3 protease, a key target for developing broad-spectrum antivirals against viruses like Zika and Dengue.[7][17]
Targeting Viral Proteins
Piperazine derivatives can also directly interact with other viral proteins. For example, some compounds have been shown to bind to the capsid protein of alphaviruses like Chikungunya virus, interfering with viral assembly.[15] In the case of influenza, certain piperazine derivatives act as neuraminidase inhibitors, preventing the release of new virus particles from infected cells.[18][19]
Experimental Protocols: A Guide to Antiviral Assays
The evaluation of antiviral activity relies on robust and reproducible in vitro assays. Below are step-by-step methodologies for two common assays used to characterize the piperazine derivatives discussed.
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of infectious virus production.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in multi-well plates.
-
Compound Preparation: Prepare serial dilutions of the piperazine derivative to be tested.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) in the presence of varying concentrations of the test compound.
-
Overlay: After a short incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding compound concentrations. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC50) is then determined.
Diagram: Plaque Reduction Assay Workflow
Caption: Workflow of a typical plaque reduction assay.
Enzyme Inhibition Assay (e.g., FRET-based Protease Assay)
This assay is used to determine the direct inhibitory effect of a compound on a specific viral enzyme, such as a protease.
Methodology:
-
Reagent Preparation: Prepare the purified viral enzyme, a fluorogenic substrate (e.g., a FRET peptide), and serial dilutions of the piperazine derivative.
-
Reaction Mixture: In a microplate, combine the enzyme and the test compound at various concentrations.
-
Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Signal Detection: Monitor the fluorescence signal over time using a plate reader. Cleavage of the substrate by the active enzyme will result in an increase in fluorescence.
-
Data Analysis: Plot the initial reaction rates against the compound concentrations. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the enzyme activity by 50%.
Diagram: FRET-based Protease Assay Principle
Caption: Principle of a FRET-based protease inhibition assay.
Conclusion and Future Perspectives
Piperazine derivatives represent a highly promising class of antiviral agents with demonstrated activity against a broad range of viruses. Their synthetic accessibility and the potential for multi-target activity make them attractive candidates for further development. Future research should focus on optimizing the structure-activity relationships of existing piperazine scaffolds to enhance their potency and selectivity, as well as to overcome potential drug resistance. The continued exploration of novel piperazine derivatives holds significant promise for the discovery of next-generation antiviral therapies to combat both existing and emerging viral threats.
References
- 1. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 2. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]
- 15. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A way to broad spectrum antiviral agents: small molecules based on piperazine core as potential flaviviridae NS3 protease inhibitors [iris.unical.it]
- 18. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Researcher's Guide to Benchmarking the Selectivity of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
In the landscape of neuroscience and drug development, the precise modulation of neurotransmitter systems is paramount. The piperazine derivative, 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (herein referred to as TFMPP-Py), has emerged as a valuable chemical scaffold.[1][2] Its utility, however, is critically dependent on its selectivity for specific receptor targets. This guide provides a comprehensive framework for researchers to objectively benchmark the selectivity profile of TFMPP-Py against established pharmacological tools.
We will delve into the causality behind experimental design, providing detailed, self-validating protocols for receptor binding and functional assays. By comparing TFMPP-Py with benchmark compounds, this guide aims to empower researchers to make informed decisions about its application in elucidating the complex roles of monoaminergic systems.
The Imperative of Selectivity
G-protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, are the targets for a significant portion of all therapeutic drugs.[3][4] These receptors are classified into numerous subtypes, each with distinct signaling pathways and physiological roles. A non-selective compound that interacts with multiple receptor subtypes can produce a cascade of off-target effects, confounding experimental results and increasing the potential for adverse effects in a clinical setting. Therefore, rigorous selectivity profiling is not merely a characterization step but a foundational requirement for any tool compound.
TFMPP-Py belongs to a class of arylpiperazines known to interact with serotonin and dopamine receptors.[5][6] This guide will focus on benchmarking its affinity and functional activity at key receptor subtypes: 5-HT1A, 5-HT2A, and Dopamine D2, which are frequently implicated in neuropsychiatric conditions.[7][8]
Comparative Framework: The Benchmarks
To contextualize the performance of TFMPP-Py, we compare it against two widely used and well-characterized research compounds:
-
WAY-100635 : A prototypical silent antagonist with high potency and selectivity for the 5-HT1A receptor.[9][10][11][12] It is the gold standard for isolating 5-HT1A receptor function. However, it is also known to possess agonist activity at dopamine D4 receptors.[9][10][11]
-
Ketanserin : A classic antagonist primarily targeting 5-HT2A receptors.[13][14] While highly valuable, its selectivity is not absolute, as it also exhibits high affinity for α1-adrenergic and histamine H1 receptors.[15][16][17]
Part 1: Quantifying Target Engagement with Radioligand Binding Assays
The first step in characterizing a compound is to determine its affinity for the intended targets. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of how tightly a compound binds to a receptor.[18][19][20]
Causality of the Method
This assay operates on the principle of competition.[18] We use a specific, high-affinity radioligand (a "hot" ligand) known to bind to the receptor of interest. By introducing our unlabeled test compound (a "cold" ligand, e.g., TFMPP-Py), we can measure its ability to displace the radioligand. The concentration of the test compound that displaces 50% of the radioligand is its IC50 value. This is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[21] A lower Ki value signifies higher binding affinity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(5-Trifluoromethyl-pyridin-2-yl)-piperazine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 3. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of 5-hydroxytryptamine receptor subtypes in the 1-[3-(trifluoromethyl)phenyl] piperazine-induced increase in threshold for maximal electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ketanserin: a selective antagonist of 5-HT2 serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ketanserin [medbox.iiab.me]
- 16. [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS No. 132834-58-3). While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, this document synthesizes known hazards of its constituent chemical moieties—a trifluoromethylpyridine group and a piperazine ring—with established regulatory guidelines to ensure operational safety and environmental stewardship.[1][2]
The procedures outlined herein are grounded in the U.S. Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) regulations for hazardous waste management.[3][4] Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust safety culture.
Hazard Identification and Risk Assessment: A Proactive Stance
This compound must be treated as a hazardous substance.[1] The trifluoromethyl group enhances chemical stability, while the piperazine moiety is associated with corrosive and sensitizing properties.[5][6]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Corrosivity: Causes severe skin burns and eye damage.[6][8] The piperazine functional group is known to be corrosive.[6]
-
Irritation: May cause respiratory irritation.[9]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.[10]
| Hazard Classification | Description | Primary Mitigation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful upon exposure through these routes.[7] | Handle in a certified chemical fume hood, use appropriate PPE.[1][2] |
| Skin Corrosion/Irritation | Causes severe burns.[8] | Wear chemical-resistant gloves and a lab coat.[1] |
| Serious Eye Damage/Irritation | Risk of severe eye damage.[6][8] | Wear chemical safety goggles or a face shield.[2] |
| Halogenated Organic Compound | Potential for environmental persistence.[10][11] | Dispose of as hazardous chemical waste; do not discard down the drain.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE protocol is mandatory when handling this compound in any form.
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required. This provides a robust barrier against dermal absorption.[2]
-
Eye Protection: Chemical safety goggles and a face shield must be worn to protect from splashes or airborne particles.[2]
-
Body Protection: A dedicated, chemically resistant lab coat must be worn. All contaminated clothing should be laundered separately before reuse.[8]
-
Respiratory Protection: All handling of this compound, including weighing and dissolution, must be performed within a certified chemical fume hood to prevent inhalation.[1] If there is a risk of generating dust or aerosols outside of a fume hood, a certified respirator is necessary.[1][4]
Spill Management: Rapid and Effective Containment
In the event of a spill, immediate and decisive action is critical to mitigate exposure and prevent environmental release.
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Contain the Spill: For solid spills, carefully sweep or shovel the material into a designated hazardous waste container, avoiding dust generation.[9] For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][6] Do not use combustible materials like paper towels to absorb spills of corrosive materials.
-
Collect and Label: Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealable hazardous waste container.[1][6] The label must include "Hazardous Waste" and the full chemical name: this compound.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.[1] All cleaning materials must be disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that prioritizes safety and regulatory compliance.
Step 1: Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, pipette tips, and contaminated PPE, must be collected in a designated, puncture-resistant, and clearly labeled solid hazardous waste container.[1][2]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container.[2][12] The container must be compatible with the chemical and any solvents used; for instance, avoid storing corrosive materials in metal containers.[12][13]
-
Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic/hazardous chemical waste.[2][14]
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any relevant hazard symbols (e.g., corrosive, toxic).[2][14] Do not use abbreviations.[2]
-
Closure: Keep all hazardous waste containers securely sealed when not in use to prevent the release of vapors.[2][13]
-
Storage: Store hazardous waste in a designated, well-ventilated satellite accumulation area that is under the direct supervision of laboratory personnel.[12][13] This area should be away from incompatible materials, such as strong oxidizing agents and acids.[13][15]
Step 3: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[2]
-
Incineration: As a halogenated organic compound, the recommended final disposal method is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride and nitrogen oxides.[9][14][16] Landfilling is not a suitable disposal method for this class of compounds.[10]
Decontamination of Equipment
Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the chemical. This should be done by rinsing with a suitable solvent, followed by washing with soap and water. All rinsate should be collected as liquid hazardous waste.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your critical research is conducted with the utmost responsibility. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. osha.gov [osha.gov]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. biosynce.com [biosynce.com]
- 14. usbioclean.com [usbioclean.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. jubilantingrevia.com [jubilantingrevia.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with highly reactive or corrosive compounds. This guide provides an in-depth, procedural framework for the safe handling of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our objective is to build a culture of safety that extends beyond mere compliance, ensuring the well-being of every member of your research team.
Understanding the Hazard Profile
This compound is a substituted pyridine derivative. The trifluoromethyl group significantly influences its chemical properties, often increasing its reactivity and potential for biological activity. According to available Safety Data Sheets (SDS), this compound is classified as a substance that causes severe skin burns and eye damage and may be corrosive to metals[1]. The primary routes of exposure are inhalation, skin contact, and eye contact[1][2]. Therefore, a robust PPE plan is not merely a recommendation but a critical necessity.
Key Hazards at a Glance:
-
Corrosivity: Causes severe skin burns and eye damage upon contact[1].
-
Inhalation Hazard: While specific inhalation toxicity data is limited, the dust or fumes may be harmful if inhaled, and the substance may emit corrosive fumes[1][3].
-
Contact Hazard: Prolonged or repeated skin contact can lead to severe irritation or chemical burns[1][2].
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific handling procedures, the quantities of the substance being used, and the potential for exposure. The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes engineering and administrative controls over PPE. However, when direct handling of the chemical is unavoidable, a comprehensive PPE strategy is your last and most critical line of defense.
This guide will now detail the specific PPE requirements for handling this compound, grounded in the principles of risk mitigation and procedural integrity.
Essential Personal Protective Equipment (PPE)
The following table summarizes the minimum PPE requirements for handling this compound in a laboratory setting.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact with the corrosive compound. Check for and discard any gloves with pinholes or tears before use[4][5]. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause severe eye damage. A face shield provides an additional layer of protection for the entire face[5][6][7]. |
| Body Protection | Chemical-resistant lab coat or apron | Protects the body from accidental spills and contamination of personal clothing[4][5]. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols. The specific cartridge type should be selected based on the potential for airborne contaminants[5][6][8]. |
Procedural Integrity: Donning and Doffing of PPE
A self-validating safety protocol relies on the meticulous execution of every step. The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.
-
Lab Coat: Remove the lab coat by rolling it inside out, avoiding contact with the contaminated exterior.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
